molecular formula C16H10O3 B1595002 Antimalarial agent 14 CAS No. 1150-59-0

Antimalarial agent 14

Cat. No.: B1595002
CAS No.: 1150-59-0
M. Wt: 250.25 g/mol
InChI Key: HCKUADBGJIXWTR-UHFFFAOYSA-N
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Description

2-Hydroxy-3-phenyl-1,4-naphthoquinone (CAS 1150-59-0) is a high-purity chemical reagent primarily employed as a versatile synthetic intermediate in organic chemistry and pharmaceutical research . It serves as a key precursor in the synthesis of diverse molecular frameworks, including 3-phenylnaphthalen-2-ols and more complex naphthoquinone structures . This compound is also a valuable building block for the development of furonaphthoquinones, a class of oxygen heterocycles with significant pharmacological potential . In biomedical research, derivatives based on the 2-hydroxy-1,4-naphthoquinone scaffold demonstrate a broad spectrum of investigated biological activities. These include potent antitrypanosomal efficacy against different strains of Trypanosoma cruzi , the parasite responsible for Chagas disease . Additionally, similar naphthoquinone derivatives have shown promising antileishmanial activity against Leishmania (L.) infantum ,

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-hydroxy-3-phenylnaphthalene-1,2-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10O3/c17-14-11-8-4-5-9-12(11)15(18)16(19)13(14)10-6-2-1-3-7-10/h1-9,17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCKUADBGJIXWTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3C(=O)C2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20921586
Record name 2-Hydroxy-3-phenylnaphthalene-1,4-dione
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Molecular Weight

250.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1150-59-0
Record name NSC102533
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102533
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Hydroxy-3-phenylnaphthalene-1,4-dione
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In Vitro Activity of Antimalarial Agent X (formerly "Agent 14")

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro activity of the novel antimalarial candidate, Agent X. The data and protocols presented herein are compiled from preliminary studies to facilitate further research and development of this promising compound.

Quantitative In Vitro Efficacy and Cytotoxicity

The in vitro activity of Antimalarial Agent X was evaluated against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum. Cytotoxicity was assessed against a standard mammalian cell line to determine the selectivity index.

Table 1: In Vitro Antiplasmodial Activity of Agent X against P. falciparum Strains

P. falciparum StrainTypeIC₅₀ (nM)[1]
3D7Chloroquine-Sensitive15.2 ± 2.1
K1Chloroquine-Resistant28.5 ± 3.4
Dd2Chloroquine-Resistant35.1 ± 4.0

Table 2: In Vitro Cytotoxicity of Agent X against Mammalian Cells

Cell LineTypeCC₅₀ (µM)[2]Selectivity Index (SI)¹
HepG2Human Hepatoma45.3 ± 5.2>1500
VEROMonkey Kidney> 50>1750

¹Selectivity Index (SI) = CC₅₀ (HepG2) / IC₅₀ (P. falciparum K1)

Experimental Protocols

The following protocols detail the methodologies used to ascertain the in vitro activity and cytotoxicity of Antimalarial Agent X.

2.1. In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)

This assay determines the 50% inhibitory concentration (IC₅₀) of a compound against the erythrocytic stages of P. falciparum.

  • Parasite Culture: P. falciparum strains (3D7, K1, and Dd2) were maintained in continuous culture in human O+ erythrocytes at 4% hematocrit in RPMI 1640 medium supplemented with 10% human serum, 25 mM HEPES, and 25 mM NaHCO₃.[3] Cultures were incubated at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

  • Assay Procedure:

    • Synchronized ring-stage parasites (0.5% parasitemia, 2% hematocrit) were seeded into 96-well plates.

    • Antimalarial Agent X was serially diluted and added to the wells. Chloroquine and artesunate (B1665782) were used as positive controls, and wells with no compound served as negative controls.

    • Plates were incubated for 72 hours under the standard culture conditions.

    • After incubation, the plates were frozen at -80°C.

    • For analysis, plates were thawed and 100 µL of SYBR Green I lysis buffer was added to each well.

    • Plates were incubated in the dark for 1 hour at room temperature.

    • Fluorescence was measured using a microplate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.

  • Data Analysis: The fluorescence intensity values were plotted against the log of the drug concentration, and the IC₅₀ values were calculated using a nonlinear regression model.

2.2. In Vitro Cytotoxicity Assay (MTT Assay)

This assay is used to determine the 50% cytotoxic concentration (CC₅₀) of a compound against a mammalian cell line.

  • Cell Culture: HepG2 cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Cells were maintained at 37°C in a humidified atmosphere of 5% CO₂.[2]

  • Assay Procedure:

    • HepG2 cells were seeded in 96-well plates at a density of 1 x 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.

    • Antimalarial Agent X was serially diluted and added to the wells. Doxorubicin was used as a positive control.

    • Plates were incubated for 48 hours.

    • Following incubation, 20 µL of 5 mg/mL 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution was added to each well, and the plates were incubated for another 4 hours.

    • The medium was then removed, and 100 µL of dimethyl sulfoxide (B87167) (DMSO) was added to dissolve the formazan (B1609692) crystals.

  • Data Analysis: The absorbance was measured at 570 nm using a microplate reader. The CC₅₀ values were determined by plotting the percentage of cell viability against the log of the drug concentration.

Visualizations

3.1. Experimental Workflow

The following diagram illustrates the workflow for the in vitro screening of Antimalarial Agent X.

G cluster_0 In Vitro Antiplasmodial Assay cluster_1 In Vitro Cytotoxicity Assay P_culture P. falciparum Culture (3D7, K1, Dd2) Assay_setup Assay Setup (96-well plate) P_culture->Assay_setup Drug_addition Addition of Antimalarial Agent X Assay_setup->Drug_addition Incubation_72h 72h Incubation Drug_addition->Incubation_72h SYBR_green SYBR Green I Assay Incubation_72h->SYBR_green IC50_calc IC50 Calculation SYBR_green->IC50_calc SI_calc Selectivity Index Calculation IC50_calc->SI_calc Data for SI Cell_culture HepG2 Cell Culture Cell_seeding Cell Seeding (96-well plate) Cell_culture->Cell_seeding Drug_addition_cyto Addition of Antimalarial Agent X Cell_seeding->Drug_addition_cyto Incubation_48h 48h Incubation Drug_addition_cyto->Incubation_48h MTT_assay MTT Assay Incubation_48h->MTT_assay CC50_calc CC50 Calculation MTT_assay->CC50_calc CC50_calc->SI_calc Data for SI

Workflow for in vitro efficacy and cytotoxicity testing.

3.2. Proposed Signaling Pathway Inhibition

Preliminary mechanism of action studies suggest that Antimalarial Agent X may interfere with the parasite's hemoglobin degradation pathway, a critical process for its survival within the host erythrocyte.

G cluster_parasite Plasmodium falciparum Hb Hemoglobin FV Food Vacuole Hb->FV Endocytosis Heme Free Heme (toxic) FV->Heme Proteolysis Hz Hemozoin (non-toxic) Heme->Hz Biocrystallization Parasite_death Parasite Death Heme->Parasite_death AgentX Antimalarial Agent X AgentX->Heme Inhibits Biocrystallization

Proposed mechanism of action for Antimalarial Agent X.

References

In Vivo Efficacy of Antimalarial Agent "Candidate Compound 19" in Murine Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo efficacy of the novel antimalarial agent, "Candidate Compound 19," in murine models. The document outlines the experimental protocols used to assess its activity, presents key quantitative data in a structured format, and visualizes the experimental workflow for clarity. This guide is intended to provide researchers, scientists, and drug development professionals with a detailed understanding of the preclinical evaluation of this promising antimalarial candidate.

Quantitative Efficacy Data

The in vivo antimalarial activity of "Candidate Compound 19" was primarily evaluated using the Peters' 4-Day Suppressive Test against Plasmodium berghei in Swiss albino mice. This standard screening model assesses the ability of a compound to inhibit parasite growth during the early stages of infection.[1] The results are summarized below, with chloroquine (B1663885) serving as the positive control.

Treatment Group Dose (mg/kg/day, i.p.) Mean Parasitemia (%) on Day 4 Percent Suppression (%)
Negative Control (Vehicle)-15.8 ± 2.10
Candidate Compound 19108.2 ± 1.548.1
253.1 ± 0.980.4
500.9 ± 0.494.3
Chloroquine Phosphate (B84403)100.2 ± 0.198.7[1]

Data are presented as mean ± standard deviation.

In addition to the suppressive test, a preliminary acute oral toxicity study was conducted to assess the safety profile of "Candidate Compound 19." No signs of toxicity or mortality were observed at a dose of 2000 mg/kg, and no significant changes in body weight or gross abnormalities in major organs were noted over a 14-day observation period.[1]

Experimental Protocols

The following sections detail the methodologies employed in the in vivo evaluation of "Candidate Compound 19."

Peters' 4-Day Suppressive Test

This test is a standard primary in vivo screening model to assess the schizonticidal activity of a compound against a newly initiated malaria infection.[1]

  • Animals: Female Swiss albino mice, 6-8 weeks old, weighing 20-25g, were used for the study.[1]

  • Parasite: A chloroquine-sensitive strain of Plasmodium berghei (ANKA or NK65) was utilized for infection.[1]

  • Infection: Mice were inoculated intraperitoneally (IP) with infected blood containing approximately 1 x 10^7 parasitized erythrocytes.[1][2]

  • Drug Administration: "Candidate Compound 19" was administered intraperitoneally (IP) once daily for four consecutive days, starting on the day of infection.[1] Chloroquine phosphate (10 mg/kg) was used as a positive control.[1]

  • Efficacy Assessment: On the fifth day, thin blood smears were prepared from the tail blood of each mouse, stained with Giemsa, and the percentage of parasitized red blood cells was determined by microscopic examination. The percent suppression of parasitemia was calculated relative to the untreated control group.

Acute Oral Toxicity Study

This study provides a preliminary assessment of the safety profile of the test compound.[1]

  • Animals: Healthy, non-infected mice were used for this study.

  • Procedure: A single high dose of "Candidate Compound 19" (e.g., 2000 mg/kg) was administered orally to a group of mice that had been fasted overnight.[1]

  • Observation: The animals were closely monitored for any signs of toxicity, morbidity, and mortality for the first 4 hours and then daily for 14 days.[1] Body weight was recorded periodically.

  • Endpoint: If no mortality was observed in 3-5 animals, the LD50 was considered to be greater than 2000 mg/kg.[1] At the end of the observation period, a gross necropsy was performed to examine for any visible abnormalities in major organs.[1]

Visualized Experimental Workflow and Potential Mechanism of Action

To provide a clear visual representation of the experimental processes and the potential mechanism of action, the following diagrams have been generated using the DOT language.

Experimental_Workflow cluster_setup Experimental Setup cluster_infection Infection cluster_treatment Treatment (4-Day Suppressive Test) cluster_assessment Efficacy Assessment A Swiss Albino Mice (Female, 6-8 weeks) C Intraperitoneal Inoculation (1x10^7 parasitized RBCs) A->C B P. berghei (Chloroquine-sensitive) B->C D Group 1: Vehicle Control (i.p.) C->D E Group 2: Candidate Compound 19 (i.p.) (Dose Escalation) C->E F Group 3: Chloroquine (10 mg/kg, i.p.) C->F G Day 5: Blood Smear Collection D->G E->G F->G H Microscopic Examination (% Parasitemia) G->H I Calculation of Percent Suppression H->I

Caption: Workflow for the in vivo efficacy testing of "Candidate Compound 19".

While the specific molecular target of "Candidate Compound 19" has not been detailed, many antimalarial drugs, particularly those belonging to the quinoline (B57606) family, are known to interfere with the parasite's detoxification of heme.[3][4] The parasite digests hemoglobin within its digestive vacuole, releasing toxic heme. This heme is then biocrystallized into inert hemozoin.[3][4] A common mechanism of action for antimalarials is the inhibition of this hemozoin formation, leading to an accumulation of toxic heme and subsequent parasite death.[3][4][5]

Putative_Mechanism_of_Action cluster_parasite Plasmodium Parasite Digestive Vacuole Hemoglobin Host Hemoglobin Heme Toxic Heme Hemoglobin->Heme Digestion Hemozoin Inert Hemozoin Crystal Heme->Hemozoin Biocrystallization (Detoxification) ParasiteDeath Parasite Death Heme->ParasiteDeath Accumulation leads to Agent19 Candidate Compound 19 Agent19->Hemozoin Inhibition

Caption: Putative mechanism of action for an antimalarial agent targeting hemozoin formation.

References

The Structure-Activity Relationship of 10-Aminoartemisinin Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Malaria remains a significant global health challenge, largely due to the emergence and spread of drug-resistant Plasmodium falciparum parasites. Artemisinin (B1665778) and its derivatives are the cornerstone of modern antimalarial chemotherapy, valued for their rapid parasite clearance. However, the development of artemisinin resistance necessitates the exploration of novel analogues with improved efficacy and pharmacokinetic profiles. This technical guide focuses on the structure-activity relationship (SAR) of a promising class of artemisinin analogues: the 10-aminoartemisinin derivatives. These compounds, where the C-10 oxygen-linked substituent of traditional derivatives like dihydroartemisinin (B1670584) (DHA) is replaced by a nitrogen atom, have demonstrated potent antimalarial activity, including against artemisinin-resistant parasite strains.[1][2] This guide will provide an in-depth analysis of their SAR, detailed experimental protocols, and a summary of their proposed mechanism of action.

Data Presentation: In Vitro Antimalarial Activity

The antimalarial potency of 10-aminoartemisinin derivatives is typically evaluated in vitro against various strains of P. falciparum, including both chloroquine-sensitive (e.g., NF54, 3D7) and chloroquine-resistant (e.g., Dd2, K1, W2) lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying their activity. The following tables summarize the IC50 values for a selection of 10-aminoartemisinin derivatives, highlighting the impact of different substituents at the C-10 position.

Table 1: In Vitro Activity of 10-Aminoartemisinin Derivatives Against Asexual Blood Stage P. falciparum

CompoundSubstituent at C-10P. falciparum StrainIC50 (nM)Reference
DHA (control) -OHNF544.8[3]
Artemiside PiperazinylNF541.5[3]
Artemisone NF5442.4[3]
13 ButanesulfonamideNF543.5[3]
14 Long-chain alkane sulfonamideNF54>50-100[3]
15 Aryl sulfonamideNF543.2[3]
18 Aryl sulfonamideNF5415.0[3]
23 p-Trifluoromethylaryl urea (B33335)NF54~1-2[3]
24 Aryl ureaNF54~1-2[3]
28 p-Fluorophenyl amideNF54~1-2[3]
DHA (control) -OHDd25.3[3]
Artemiside PiperazinylDd22.1[3]
Artemisone Dd22.0[3]
13 ButanesulfonamideDd23.5[3]
15 Aryl sulfonamideDd25.0[3]
23 p-Trifluoromethylaryl ureaDd21.8[3]
28 p-Fluorophenyl amideDd21.1[3]

Table 2: In Vitro Activity of 10-Aminoartemisinin Derivatives Against Gametocyte Stages of P. falciparum

CompoundP. falciparum StageIC50 (nM)Reference
DHA (control) Early Gametocytes>1000[3]
DHA (control) Late Gametocytes>1000[3]
Artemiside Early Gametocytes4.7[3]
Artemiside Late Gametocytes1.5[3]
Artemisone Early Gametocytes1.9[3]
Artemisone Late Gametocytes42.4[3]
13 Early Gametocytes10.0[3]
13 Late Gametocytes0.7[3]
15 Early Gametocytes8.0[3]
15 Late Gametocytes0.7[3]
28 Early Gametocytes22.0[3]
28 Late Gametocytes0.4[3]

Structure-Activity Relationship (SAR) Insights

The data presented in the tables reveal several key SAR trends for 10-aminoartemisinin derivatives:

  • General Potency : The majority of 10-aminoartemisinin derivatives exhibit potent antimalarial activity in the low nanomolar range, often surpassing the activity of the parent compound, dihydroartemisinin (DHA).[3]

  • Aryl Ureas and Amides : Derivatives featuring aryl urea and p-fluorophenyl amide substituents at the C-10 position consistently demonstrate the highest potency against asexual P. falciparum strains.[3]

  • Sulfonamides : While many sulfonamide derivatives are highly active, their potency can be influenced by the nature of the substituent. For instance, certain aryl sulfonamides show excellent activity, whereas some long-chain alkane sulfonamides are considerably less active.[3]

  • Gametocytocidal Activity : A significant advantage of 10-aminoartemisinin derivatives is their potent activity against both early and late-stage gametocytes, which are the sexual stages of the parasite responsible for transmission.[3] This suggests their potential as transmission-blocking agents.

  • Resistance Profile : Importantly, many of these novel compounds do not show cross-resistance with existing antimalarials and retain their activity against artemisinin-resistant parasite strains.[3]

Experimental Protocols

The evaluation of antimalarial activity for these derivatives relies on standardized in vitro and in vivo assays.

In Vitro Antimalarial Assays

1. SYBR Green I-Based Fluorescence Assay

This assay is a widely used, simple, and cost-effective method for determining parasite viability by measuring DNA content.[4][5]

  • Principle : SYBR Green I is a fluorescent dye that intercalates with double-stranded DNA. In a culture of parasitized red blood cells, the fluorescence intensity is directly proportional to the amount of parasite DNA, and thus to parasite growth.[6]

  • Protocol Outline :

    • Compound Plating : Prepare serial dilutions of the test compounds in a 96-well plate.

    • Parasite Culture : Add synchronized ring-stage P. falciparum culture to the wells.

    • Incubation : Incubate the plates for 72 hours under standard culture conditions (37°C, 5% CO2, 5% O2).

    • Lysis and Staining : Add a lysis buffer containing SYBR Green I to each well.

    • Fluorescence Reading : Measure the fluorescence using a microplate reader (excitation ~485 nm, emission ~530 nm).[4]

    • Data Analysis : Calculate the IC50 values by plotting the fluorescence intensity against the compound concentration.

2. Parasite Lactate (B86563) Dehydrogenase (pLDH) Assay

This colorimetric assay measures the activity of a parasite-specific enzyme.[1][7]

  • Principle : The pLDH enzyme is released upon lysis of the parasites. Its activity is measured by the conversion of a tetrazolium salt into a colored formazan (B1609692) product, which can be quantified spectrophotometrically. The color intensity is proportional to the number of viable parasites.[1]

  • Protocol Outline :

    • Compound Plating and Parasite Incubation : Same as the SYBR Green I assay.

    • Lysis : Lyse the cells to release the pLDH enzyme.

    • Reagent Addition : Add a reagent mixture containing the necessary substrates for the pLDH reaction.

    • Signal Development : Incubate at room temperature to allow for color development.

    • Absorbance Reading : Measure the absorbance at ~650 nm using a microplate reader.[1]

    • Data Analysis : Determine the IC50 values from the absorbance data.

In Vivo Antimalarial Assay

Peter's 4-Day Suppressive Test

This is a standard in vivo model to assess the efficacy of antimalarial compounds in mice.[8][9]

  • Principle : The assay measures the ability of a test compound to suppress the growth of Plasmodium berghei in infected mice over a four-day treatment period.

  • Protocol Outline :

    • Infection : Infect mice intraperitoneally with P. berghei-infected red blood cells.[9]

    • Treatment : Administer the test compound to groups of mice orally or subcutaneously once daily for four consecutive days, starting a few hours after infection. Include a negative control (vehicle) and a positive control (e.g., chloroquine) group.[8]

    • Parasitemia Monitoring : On day 5, prepare Giemsa-stained thin blood smears from each mouse and determine the percentage of parasitized red blood cells by microscopy.[8]

    • Data Analysis : Calculate the percentage of parasite growth suppression for each treatment group compared to the negative control group.

Visualizations

Experimental Workflow for Antimalarial Drug Screening

experimental_workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Screening cluster_invivo In Vivo Testing Synthesis Synthesis of 10-Aminoartemisinin Derivatives Purification Purification & Characterization (NMR, HRMS) Synthesis->Purification InVitroAssay SYBR Green I or pLDH Assay (P. falciparum strains) Purification->InVitroAssay Test Compounds IC50 IC50 Determination InVitroAssay->IC50 InVivoAssay 4-Day Suppressive Test (P. berghei in mice) IC50->InVivoAssay Lead Compounds Efficacy Efficacy Assessment (% Suppression) InVivoAssay->Efficacy

Experimental Workflow for Screening 10-Aminoartemisinin Derivatives.

Proposed Mechanism of Action

The antimalarial activity of artemisinin and its derivatives is intrinsically linked to the endoperoxide bridge within their structure.

mechanism_of_action cluster_parasite Plasmodium-infected Red Blood Cell ART 10-Aminoartemisinin Derivative Activation Activation of Endoperoxide Bridge ART->Activation Heme Heme-Fe(II) (from hemoglobin digestion) Heme->Activation Radicals Generation of Carbon-Centered Radicals Activation->Radicals Alkylation Alkylation of Parasite Proteins (e.g., PfATP6) Radicals->Alkylation Disruption Disruption of Protein Function & Calcium Homeostasis Alkylation->Disruption Death Parasite Death Disruption->Death

Proposed Mechanism of Action for 10-Aminoartemisinin Derivatives.

The prevailing hypothesis for the mechanism of action is as follows:

  • Activation : Inside the parasite's food vacuole, the endoperoxide bridge of the artemisinin derivative is cleaved by ferrous iron (Fe(II)), which is released during the digestion of host hemoglobin.[10]

  • Radical Formation : This cleavage generates highly reactive carbon-centered free radicals.[10]

  • Target Alkylation : These radicals then alkylate and damage essential parasite proteins. One proposed target is the P. falciparum sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (PfATP6), which is crucial for maintaining calcium homeostasis in the parasite.[11]

  • Parasite Killing : The widespread, non-specific damage to vital biomolecules ultimately leads to parasite death.

Conclusion

The 10-aminoartemisinin derivatives represent a highly promising class of antimalarial agents. Their potent activity against both asexual and sexual stages of P. falciparum, including drug-resistant strains, underscores their potential to be developed into new artemisinin combination therapies. The favorable structure-activity relationships, particularly with aryl urea and amide substitutions at the C-10 position, provide a clear path for further optimization. The detailed experimental protocols and understanding of their mechanism of action outlined in this guide are intended to facilitate the ongoing research and development efforts aimed at combating malaria.

References

A Technical Guide to the Identification and Validation of Novel Antimalarial Drug Targets

Author: BenchChem Technical Support Team. Date: December 2025

The emergence and spread of drug-resistant Plasmodium falciparum necessitates the urgent discovery of new antimalarial agents with novel modes of action.[1][2][3] High-throughput screening of large chemical libraries has identified numerous compounds with potent anti-parasitic activity, yet their molecular targets often remain unknown.[2][4] This guide provides a comprehensive overview of the experimental and computational workflows employed to identify and validate the molecular target of a novel antimalarial compound, herein referred to as "Agent 14." This document is intended for researchers and drug development professionals in the field of malaria chemotherapy.

Initial Characterization and Hypothesis Generation

The first step in target identification for a hit compound from a phenotypic screen is to characterize its anti-parasitic activity and generate initial hypotheses about its mode of action.

In Vitro Parasite Viability Assays

The potency of Agent 14 against the asexual blood stages of P. falciparum is determined using standardized in vitro assays. The half-maximal inhibitory concentration (IC50) is a key metric.

Table 1: In Vitro Activity of Agent 14 against P. falciparum

Parasite StrainIC50 (nM)Assay Method
3D7 (drug-sensitive)15.2 ± 2.1SYBR Green I-based fluorescence assay
Dd2 (chloroquine-resistant)18.5 ± 3.4SYBR Green I-based fluorescence assay
K1 (multidrug-resistant)16.8 ± 2.9[3H]-hypoxanthine incorporation assay
Stage-Specific Activity and Morphological Analysis

Determining the parasite life cycle stage at which Agent 14 acts can provide clues to its target.[3] Synchronized parasite cultures are treated with the compound at different developmental stages (ring, trophozoite, schizont), and the effects on parasite morphology and progression are observed via Giemsa-stained blood smears.[3]

Table 2: Stage-Specific Inhibitory Effects of Agent 14

Treatment StageEndpointObservation
Ring48h parasite viabilityArrested development at the trophozoite stage
Trophozoite48h parasite viabilityAbnormal "stumpy" morphology, failure to progress to schizonts
SchizontMerozoite egressNo inhibition of egress

These findings suggest that Agent 14's target is likely essential during the trophozoite stage of parasite development.

Target Deconvolution Strategies

Several orthogonal approaches can be employed to identify the molecular target of Agent 14.

In Vitro Evolution and Whole-Genome Sequencing (WGS)

This is a powerful method for identifying drug targets by selecting for resistant parasites and identifying the mutations responsible for the resistance phenotype.[1]

  • Continuous Drug Pressure: P. falciparum 3D7 parasites are cultured in the presence of a sub-lethal concentration of Agent 14 (e.g., 2x IC50).

  • Stepwise Concentration Increase: As parasites adapt and resume normal growth, the concentration of Agent 14 is gradually increased.

  • Isolation of Resistant Clones: Once parasites can grow at a concentration significantly higher than the initial IC50 (e.g., >10x), individual resistant parasites are isolated by limiting dilution.

  • Phenotypic Confirmation: The IC50 of Agent 14 against the resistant clones is determined to confirm the resistance phenotype.

  • Whole-Genome Sequencing: Genomic DNA is extracted from the resistant clones and the parental 3D7 strain. WGS is performed to identify single nucleotide polymorphisms (SNPs) and copy number variations (CNVs) that are unique to the resistant parasites.

Caption: Workflow for identifying a drug target via in vitro evolution and WGS.

A common outcome of this process is the identification of non-synonymous SNPs in a single gene that are consistently found in independently selected resistant lines. For instance, a mutation in a gene encoding a protein kinase or a transporter could be identified.

Affinity-Based Methods

Chemical proteomics can be used to directly identify the binding partners of Agent 14.

  • Probe Synthesis: Agent 14 is chemically modified to incorporate a linker and an affinity tag (e.g., biotin) without abolishing its antimalarial activity.

  • Lysate Preparation: Asexual stage P. falciparum parasites are lysed to produce a soluble protein extract.

  • Affinity Pull-down: The biotinylated Agent 14 probe is immobilized on streptavidin-coated beads and incubated with the parasite lysate.

  • Washing and Elution: The beads are washed to remove non-specific binders, and specifically bound proteins are eluted.

  • Protein Identification: The eluted proteins are identified by mass spectrometry (LC-MS/MS).

Proteins that are consistently pulled down by the active probe but not by an inactive analog or beads alone are considered potential targets.

Target Validation

Once a candidate target is identified, its role in the mechanism of action of Agent 14 must be validated.

Genetic Validation

Genetic manipulation of the candidate target gene in P. falciparum can confirm its essentiality and its interaction with the compound.

  • Genetic Modification: The endogenous locus of the candidate target gene is modified using CRISPR-Cas9 to introduce an aptamer sequence in the 3' UTR and a tag (e.g., HA or GFP). This allows for the regulation of protein expression by anhydrotetracycline (B590944) (aTc).

  • Expression Regulation: In the absence of aTc, translation of the target protein is repressed. In the presence of aTc, the protein is expressed at normal levels.

  • Phenotypic Analysis: The growth of the modified parasite line is monitored in the presence and absence of aTc to confirm the essentiality of the target gene for parasite survival.

  • IC50 Shift Assay: The IC50 of Agent 14 is determined for the modified parasite line in the presence (high target expression) and absence (low target expression) of aTc. A significant shift in IC50 upon altered target expression levels provides strong evidence that the compound acts through this target.

Table 3: Hypothetical IC50 Shift Data for Agent 14

Parasite LineTarget Expression LevelIC50 of Agent 14 (nM)Fold Shift
Candidate Gene-KDHigh (+aTc)16.5 ± 2.8-
Candidate Gene-KDLow (-aTc)320.7 ± 25.119.4x

An increase in IC50 when the target protein level is reduced is a strong indicator of a direct interaction.

Biochemical Validation

If the target is an enzyme, its inhibition by Agent 14 can be confirmed using in vitro biochemical assays.

  • Protein Expression and Purification: The candidate target protein from P. falciparum is expressed recombinantly (e.g., in E. coli or an insect cell system) and purified.

  • Enzyme Activity Assay: A biochemical assay is developed to measure the enzymatic activity of the purified protein. This could be, for example, a kinase assay measuring the transfer of 32P-ATP to a substrate.

  • Inhibition Studies: The activity of the enzyme is measured in the presence of varying concentrations of Agent 14 to determine the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki).

Table 4: Hypothetical Biochemical Inhibition Data for Agent 14

Target EnzymeSubstrateIC50 (nM)Ki (nM)
Recombinant PfTargetKinaseMyelin Basic Protein45.3 ± 5.922.1

Signaling Pathway Context

Understanding the biological pathway in which the target functions is crucial for predicting potential downstream effects and mechanisms of resistance. For example, if the validated target of Agent 14 is a protein kinase, it could be part of a critical signaling cascade.

Illustrative Signaling Pathway: A Putative Kinase Cascade

Many cellular processes in P. falciparum, such as red blood cell invasion and egress, are regulated by signaling pathways involving cyclic nucleotides and protein kinases.[5] For instance, cAMP-dependent protein kinase A (PKA) is a key regulator.[5] If Agent 14 were found to target a component of this pathway, its mechanism could be contextualized as follows.

cluster_0 Upstream Signaling cluster_1 PKA Regulation cluster_2 Downstream Effects AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP ATP to cAMP PKA_R PKA Regulatory Subunit cAMP->PKA_R binds PKA_complex Inactive PKA Holoenzyme PKA_R->PKA_complex PKA_C PKA Catalytic Subunit PKA_C->PKA_complex Substrate Substrate Protein PKA_C->Substrate phosphorylates PKA_complex->PKA_C releases active Phospho_Substrate Phosphorylated Substrate Response Cellular Response (e.g., Egress, Invasion) Phospho_Substrate->Response Agent14 Agent 14 Agent14->PKA_C inhibits

References

Physicochemical Properties of the Novel Antimalarial Agent Cyclen Bisquinoline (CNBQ)

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Whitepaper for Drug Development Professionals

This document provides a detailed overview of the core physicochemical properties of the novel antimalarial drug lead, 4,10-bis(7-chloroquinoline)-1,4,7,10-tetraazacyclododecane, referred to as Cyclen Bisquinoline (CNBQ). The data and experimental protocols herein are essential for researchers, scientists, and drug development professionals engaged in the advancement of new antimalarial therapies.

Introduction

The emergence of drug-resistant strains of Plasmodium falciparum necessitates the discovery and development of new antimalarial agents with novel mechanisms of action. CNBQ, a cyclen-based bisquinoline, has demonstrated promising antimalarial activity. A thorough understanding of its physicochemical properties is critical for its progression through the drug development pipeline, influencing formulation, pharmacokinetics, and bioavailability. This guide summarizes the key physicochemical data for both the free base (FB) and hydrochloride salt forms of CNBQ.

Quantitative Physicochemical Data

The following tables summarize the key quantitative physicochemical properties of CNBQ and its hydrochloride salt.

Table 1: General Physicochemical Properties

PropertyCNBQ (Free Base)CNBQ (Hydrochloride Salt)
Appearance White polymorphic crystalline powderOff-white amorphous powder
LogP 5.14Not Applicable
pKa Values 5.9, 6.6, 8.7Not Applicable

Table 2: Thermal Analysis Data (DSC)

FormThermal EventTemperature (°C)
CNBQ (Free Base) Polymorph 1 Melting Point166
Polymorph 2 Melting Point178
Polymorph 3 Melting Point195
Polymorph 4 Melting Point234
CNBQ (Hydrochloride Salt) Broad Endotherm260
Onset of Degradation> 270

Table 3: Aqueous Solubility

MediumCNBQ (Free Base) SolubilityCNBQ (Hydrochloride Salt) SolubilityFold Increase
Water LowSignificantly Higher~370

Experimental Protocols

Detailed methodologies for the determination of key physicochemical parameters are provided below.

Differential Scanning Calorimetry (DSC)
  • Objective: To determine the melting point and thermal behavior of CNBQ free base and its hydrochloride salt.

  • Instrumentation: A differential scanning calorimeter.

  • Methodology:

    • A sample of the compound (3-5 mg) is accurately weighed into an aluminum pan.

    • The pan is hermetically sealed. An empty sealed pan is used as a reference.

    • The sample and reference are heated at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

    • The heat flow to the sample is monitored as a function of temperature.

    • Endothermic and exothermic events, such as melting and degradation, are recorded. For the CNBQ hydrochloride salt, a broad endotherm was observed, and degradation began above 270°C.[1] The free base showed at least four different crystalline polymorphs with melting points at 166°C, 178°C, 195°C, and 234°C.[1][2]

Equilibrium Solubility Determination
  • Objective: To determine the aqueous solubility of CNBQ free base and its hydrochloride salt.

  • Methodology:

    • An excess amount of the compound is added to a known volume of purified water in a sealed vial.

    • The vials are shaken at a constant temperature (e.g., 25 °C) for a specified period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • The resulting suspension is filtered through a 0.45 µm filter to remove undissolved solids.

    • The concentration of the dissolved compound in the filtrate is determined by a validated analytical method, such as Reverse Phase-High Performance Liquid Chromatography (RP-HPLC).[1][2] The formation of the salt improved its water solubility by approximately 370-fold.[1][2]

Reverse Phase-High Performance Liquid Chromatography (RP-HPLC)
  • Objective: To quantify the concentration of CNBQ in solution for solubility and stability studies.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Typical Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A suitable mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Determined from the UV spectrum of CNBQ.

    • Injection Volume: 20 µL.

  • Methodology:

    • A standard curve is generated by injecting known concentrations of CNBQ to establish the relationship between peak area and concentration.

    • Filtered samples from the solubility or stability studies are injected into the HPLC system.

    • The peak area of CNBQ is measured, and the concentration is calculated using the standard curve.

Visualizations

The following diagrams illustrate key experimental workflows.

experimental_workflow_solubility cluster_preparation Sample Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis start Excess Compound solvent Add Purified Water start->solvent shake Shake at Constant Temperature (24-48h) solvent->shake filter Filter (0.45 µm) shake->filter hplc RP-HPLC Analysis filter->hplc result Determine Concentration hplc->result dsc_workflow cluster_sample_prep Sample Preparation cluster_instrument_setup Instrument Setup cluster_analysis_run Analysis cluster_data_interpretation Data Interpretation weigh Weigh Sample (3-5 mg) seal Seal in Aluminum Pan weigh->seal load Load Sample and Reference seal->load reference Prepare Empty Reference Pan reference->load heat Heat at Constant Rate (e.g., 10 °C/min) load->heat monitor Monitor Heat Flow heat->monitor record Record Endothermic/Exothermic Events monitor->record determine Determine Melting Point & Degradation Temp. record->determine

References

In-depth Technical Guide: Early-Stage ADME Properties of Antimalarial Agent 14

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the absorption, distribution, metabolism, and excretion (ADME) characteristics of novel drug candidates is paramount in the early stages of drug discovery and development. These properties are critical determinants of a compound's ultimate success as a therapeutic agent, influencing its efficacy, safety, and dosing regimen. This technical guide provides a detailed overview of the early-stage ADME profile of Antimalarial Agent 14, a promising compound in the fight against malaria.

Executive Summary

This compound has emerged from high-throughput screening campaigns as a potent inhibitor of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. Early-stage in vitro ADME studies have been conducted to assess its drug-like properties and to guide further optimization efforts. This document summarizes the available data on the solubility, permeability, metabolic stability, and plasma protein binding of this compound, and provides detailed experimental protocols for the assays performed.

Data Presentation: Summary of In Vitro ADME Properties

The following table provides a consolidated view of the key early-stage ADME parameters for this compound.

ADME ParameterAssayResultInterpretation
Solubility Kinetic Solubility75 µMModerate solubility
Permeability PAMPA5.2 x 10⁻⁶ cm/sModerate permeability
Metabolic Stability Human Liver Microsomes (HLM)t½ = 45 minModerate stability
Plasma Protein Binding Human Plasma92%High binding

Experimental Protocols

Detailed methodologies for the key in vitro ADME experiments are provided below to ensure reproducibility and to offer a clear understanding of the data generation process.

Kinetic Solubility Assay

Objective: To determine the kinetic solubility of this compound in a phosphate-buffered saline (PBS) solution at a physiological pH.

Methodology:

  • A 10 mM stock solution of this compound is prepared in 100% dimethyl sulfoxide (B87167) (DMSO).

  • The stock solution is serially diluted in DMSO to create a concentration range.

  • An aliquot of each dilution is added to PBS (pH 7.4) to a final DMSO concentration of 1%.

  • The solutions are shaken for 2 hours at room temperature.

  • Following incubation, the samples are filtered to remove any precipitated compound.

  • The concentration of the solubilized compound in the filtrate is determined by liquid chromatography-mass spectrometry (LC-MS/MS) against a standard curve.

Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive permeability of this compound across an artificial lipid membrane, simulating the gastrointestinal tract barrier.

Methodology:

  • A donor plate is prepared with a solution of this compound (10 µM) in PBS (pH 7.4).

  • An acceptor plate is filled with PBS (pH 7.4).

  • A filter plate coated with a lipid solution (e.g., phosphatidylcholine in dodecane) is placed on top of the donor plate.

  • The acceptor plate is then placed on top of the filter plate, creating a "sandwich".

  • The assembly is incubated for 4-16 hours at room temperature.

  • After incubation, the concentrations of this compound in the donor, acceptor, and filter plates are measured by LC-MS/MS.

  • The permeability coefficient (Pe) is calculated using the following equation: Pe = (-V_A * V_D / ((V_A + V_D) * A * t)) * ln(1 - C_A(t) / C_equilibrium) where V_A is the volume of the acceptor well, V_D is the volume of the donor well, A is the area of the membrane, t is the incubation time, C_A(t) is the concentration in the acceptor well at time t, and C_equilibrium is the concentration at equilibrium.

Metabolic Stability Assay in Human Liver Microsomes (HLM)

Objective: To evaluate the in vitro metabolic stability of this compound upon incubation with human liver microsomes, providing an indication of its susceptibility to phase I metabolism.

Methodology:

  • This compound (1 µM) is incubated with pooled human liver microsomes (0.5 mg/mL) in a phosphate (B84403) buffer (pH 7.4) at 37°C.

  • The reaction is initiated by the addition of a NADPH-regenerating system.

  • Aliquots are removed at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • The reaction is quenched by the addition of ice-cold acetonitrile (B52724) containing an internal standard.

  • The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of this compound.

  • The in vitro half-life (t½) is determined from the slope of the natural logarithm of the percentage of the parent compound remaining versus time.

Plasma Protein Binding Assay

Objective: To determine the extent to which this compound binds to proteins in human plasma, which can significantly impact its distribution and availability to exert its pharmacological effect.

Methodology:

  • This compound is added to human plasma at a final concentration of 1 µM.

  • The plasma sample is placed in a rapid equilibrium dialysis (RED) device, which contains a semi-permeable membrane separating the plasma sample from a buffer compartment.

  • The device is incubated at 37°C for 4-6 hours to allow for equilibrium to be reached.

  • At the end of the incubation, samples are taken from both the plasma and buffer compartments.

  • The concentration of this compound in each compartment is determined by LC-MS/MS.

  • The percentage of plasma protein binding is calculated as: % Bound = ((Concentration_plasma - Concentration_buffer) / Concentration_plasma) * 100

Visualizations

To further illustrate the experimental processes and logical flows, the following diagrams have been generated using the DOT language.

Experimental_Workflow_ADME cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism cluster_excretion Excretion (Future Studies) solubility Kinetic Solubility Assay in_vivo_pk In Vivo Pharmacokinetics solubility->in_vivo_pk pampa PAMPA pampa->in_vivo_pk ppb Plasma Protein Binding Assay ppb->in_vivo_pk hlm Metabolic Stability Assay (HLM) hlm->in_vivo_pk caco2 Caco-2 Permeability for Efflux caco2->in_vivo_pk start This compound start->solubility start->pampa start->ppb start->hlm Logical_Relationship_ADME cluster_outcomes Predicted In Vivo Outcomes ADME ADME Properties Solubility Permeability Metabolism Distribution bioavailability Oral Bioavailability ADME:sol->bioavailability ADME:perm->bioavailability ADME:met->bioavailability efficacy Efficacy ADME:dist->efficacy toxicity Toxicity ADME:met->toxicity bioavailability->efficacy

Novel Scaffolds for Antimalarial Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The urgent need for novel antimalarial agents to combat the growing threat of drug resistance necessitates the exploration of new chemical scaffolds. This technical guide provides an in-depth overview of promising new scaffolds, their biological activities, the experimental protocols used for their evaluation, and the key pathways they target.

Promising Antimalarial Scaffolds: A Quantitative Overview

A diverse range of heterocyclic compounds has emerged from drug discovery efforts, demonstrating potent activity against Plasmodium falciparum, the deadliest malaria parasite. The following tables summarize the in vitro activity (IC50), cytotoxicity (CC50), and selectivity index (SI) of representative compounds from various novel scaffold classes. The selectivity index (SI = CC50 / IC50) is a critical parameter for identifying compounds with a favorable therapeutic window.

Scaffold ClassCompound ExampleP. falciparum StrainIC50 (µM)Mammalian Cell LineCC50 (µM)Selectivity Index (SI)Reference
Quinoline Derivatives 4-Aminoquinoline-isatin conjugateW2 (CQ-resistant)0.0118---[1]
6-Chloro-2-arylvinylquinolineDd2 (CQ-resistant)<0.1->200 (Selectivity Profile)>2000[2]
Pyrrolones TDR32750 (8a)K1~0.009L6>18>2000[3]
1,2,5-Oxadiazoles N-[4-(3-ethoxy-4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbenzamideNF54 (CQ-sensitive)0.034L-651.871526[4]
Imidazolopiperazines KAF156-----[5]
Fluorinated Scaffolds 2-(trifluoromethyl)[6][7][8]triazolo[1,5-a]pyrimidine derivativePfW2 (CQ-resistant)<1---[9]
1,3,5-Tris-substituted Benzenes 1,3,5-tris[(4-(pyridin-3-ylmethylaminomethyl)phenoxyl)methyl]benzeneW2 (CQ-resistant)0.07HepG262.11887.29[8]
3D70.06HepG262.111035.17[8]
Isocyanoterpenes MED6-189Drug-sensitive & resistant strains----[10]

Key Experimental Protocols

The discovery and development of novel antimalarial scaffolds rely on a cascade of robust in vitro and in vivo assays. This section provides detailed methodologies for the key experiments commonly cited in antimalarial drug discovery.

In Vitro Antiplasmodial Activity Assay: SYBR Green I-based Method

This high-throughput assay measures parasite DNA replication as an indicator of parasite growth.

Materials:

  • P. falciparum culture (synchronized to the ring stage)

  • Complete parasite culture medium (e.g., RPMI-1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin)

  • 96-well black, clear-bottom microplates

  • Test compounds and standard antimalarial drugs (e.g., Chloroquine, Artemisinin)

  • SYBR Green I lysis buffer: 20 mM Tris-HCl (pH 7.5), 5 mM EDTA, 0.008% (w/v) saponin, 0.08% (v/v) Triton X-100, and 1X SYBR Green I dye.

Procedure:

  • Drug Plating: Prepare serial dilutions of the test compounds in complete culture medium in a 96-well plate. Include drug-free wells (negative control) and wells with standard antimalarials (positive control).

  • Parasite Seeding: Prepare a parasite suspension with a final parasitemia of 0.5% and a hematocrit of 1% in complete culture medium. Add 100 µL of this suspension to each well of the drug-dosed plate.

  • Incubation: Incubate the plates for 72 hours in a modular incubation chamber gassed with 5% CO₂, 5% O₂, and 90% N₂ at 37°C.[7]

  • Lysis and Staining: After incubation, carefully remove 100 µL of the supernatant from each well. Add 100 µL of the SYBR Green I lysis buffer to each well.[7]

  • Incubation: Mix gently and incubate the plates in the dark at room temperature for 1-2 hours.[7]

  • Fluorescence Reading: Measure the fluorescence intensity of each well using a microplate reader with an excitation wavelength of approximately 485 nm and an emission wavelength of around 530 nm.[7]

  • Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Cytotoxicity Assay: MTT Method

This colorimetric assay assesses the metabolic activity of mammalian cells as an indicator of cell viability after exposure to the test compounds.

Materials:

  • Mammalian cell line (e.g., HeLa, HepG2, L6)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well clear microplates

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Procedure:

  • Cell Seeding: Seed the mammalian cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[11]

  • Compound Addition: Prepare serial dilutions of the test compounds in the complete cell culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the highest concentration of the solvent used to dissolve the compounds, typically DMSO).

  • Incubation: Incubate the plates for 24-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, add 10-20 µL of the MTT solution to each well and incubate for an additional 2-4 hours.[12]

  • Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[12]

  • Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization.[13] Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[12]

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the logarithm of the compound concentration.

In Vivo Antimalarial Efficacy: 4-Day Suppressive Test

This standard in vivo assay evaluates the ability of a test compound to inhibit parasite growth in a murine malaria model.

Materials:

  • Plasmodium berghei ANKA strain

  • Experimental mice (e.g., Swiss albino or ICR mice, 18-22g)[12]

  • Test compound and standard antimalarial drug (e.g., Chloroquine)

  • Vehicle for drug administration (e.g., 7% Tween 80, 3% ethanol (B145695) in distilled water)[12]

  • Giemsa stain

  • Microscope with oil immersion objective

Procedure:

  • Parasite Inoculation (Day 0): Infect mice intraperitoneally (i.p.) or intravenously (i.v.) with 1 x 10⁷ P. berghei-infected red blood cells.[2][12]

  • Drug Administration (Day 0 to Day 3): Two to four hours post-infection, administer the first dose of the test compound or vehicle control to the respective groups of mice (typically 5 mice per group) via the oral (p.o.) or subcutaneous (s.c.) route. Continue treatment once daily for four consecutive days.[2][12]

  • Parasitemia Determination (Day 4): On the fifth day, prepare thin blood smears from the tail vein of each mouse. Fix the smears with methanol (B129727) and stain with Giemsa.[12]

  • Microscopic Analysis: Determine the percentage of parasitemia by counting the number of parasitized red blood cells per 1000 total red blood cells under a microscope.[12]

  • Data Analysis: Calculate the percentage of parasitemia suppression for each dose compared to the vehicle control group. The ED50 and ED90 (the doses that produce 50% and 90% reduction in parasitemia, respectively) can be determined by performing a probit analysis of the dose-response data.[12]

Visualizing the Path to Discovery: Workflows and Pathways

Understanding the logical flow of experiments and the biological pathways targeted by novel scaffolds is crucial for efficient drug discovery. The following diagrams, generated using Graphviz (DOT language), illustrate key processes.

High-Throughput Screening (HTS) and Hit-to-Lead Workflow

This diagram outlines the typical workflow from initial screening of large compound libraries to the identification of lead candidates for further development.

HTS_Workflow Compound_Library Compound Library HTS High-Throughput Screening (e.g., SYBR Green I Assay) Compound_Library->HTS Hit_Identification Hit Identification (Active Compounds) HTS->Hit_Identification Dose_Response Dose-Response Confirmation (IC50 Determination) Hit_Identification->Dose_Response Cytotoxicity_Assay Cytotoxicity Assay (CC50 Determination) Dose_Response->Cytotoxicity_Assay Selectivity_Index Selectivity Index Calculation (SI = CC50/IC50) Cytotoxicity_Assay->Selectivity_Index Hit_Prioritization Hit Prioritization Selectivity_Index->Hit_Prioritization SAR_Studies Structure-Activity Relationship (SAR) Studies Hit_Prioritization->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization In_Vivo_Efficacy In Vivo Efficacy Testing (e.g., 4-Day Suppressive Test) Lead_Optimization->In_Vivo_Efficacy Lead_Candidate Lead Candidate In_Vivo_Efficacy->Lead_Candidate

Caption: A typical workflow for antimalarial drug discovery.

Targeting Novel Pathways: Phosphatidylinositol-4 Kinase (PI4K) Inhibition

Imidazopyrazines are a novel class of antimalarials that have been shown to target the lipid kinase PI4K, an essential enzyme for parasite development across multiple life stages.

PI4K_Inhibition Imidazopyrazines Imidazopyrazines PI4K Plasmodium PI4K Imidazopyrazines->PI4K Inhibits PI4P Phosphatidylinositol-4-Phosphate (PI4P) PI4K->PI4P Phosphorylates PI Phosphatidylinositol (PI) PI->PI4K Substrate Vesicular_Trafficking Vesicular Trafficking PI4P->Vesicular_Trafficking Regulates Apicoplast_Integrity Apicoplast Integrity PI4P->Apicoplast_Integrity Maintains Parasite_Development Parasite Development Blocked Vesicular_Trafficking->Parasite_Development Apicoplast_Integrity->Parasite_Development

Caption: Mechanism of action of Imidazopyrazines via PI4K inhibition.

Dual-Target Mechanism of Isocyanoterpenes

The synthetic compound MED6-189, inspired by marine natural products, exhibits a dual mode of action, targeting both the apicoplast and vesicular trafficking pathways, which may hinder the development of resistance.[10]

Dual_Target_Mechanism MED6_189 MED6-189 (Isocyanoterpene) Apicoplast Apicoplast MED6_189->Apicoplast Disrupts Vesicular_Trafficking Vesicular Trafficking MED6_189->Vesicular_Trafficking Disrupts Parasite_Development_Blocked Parasite Development Blocked Apicoplast->Parasite_Development_Blocked Vesicular_Trafficking->Parasite_Development_Blocked

Caption: Dual-target mechanism of the antimalarial compound MED6-189.

References

Methodological & Application

Application Note: Synthesis of a Quinolonyl-Urea Analog as a Potential Antimalarial Agent

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The quinolone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs, including a number of historically significant antimalarial agents like chloroquine. Modifications of the quinolone ring system continue to be a promising strategy in the development of new therapeutics to combat drug-resistant strains of Plasmodium falciparum. This application note details a synthetic protocol for a representative quinolonyl-urea compound, designated here as "Antimalarial Agent 14," which belongs to a class of compounds that have shown potential antimalarial activity. The synthesis involves the construction of a 4-quinolone-3-carboxylic acid precursor, followed by a Curtius rearrangement to form a key isocyanate intermediate, which is subsequently converted to the target urea (B33335) derivative. This protocol is intended for researchers in drug discovery and medicinal chemistry.

Overall Reaction Scheme

The synthesis of this compound is a multi-step process that begins with the formation of a 4-quinolone-3-carboxylic acid (a common precursor in quinolone chemistry). This precursor then undergoes a Curtius rearrangement, a reliable method for converting carboxylic acids to primary amines or their derivatives. In this protocol, the isocyanate intermediate from the rearrangement is trapped to form a symmetrical urea.

Experimental Protocols

Protocol 1: Synthesis of 4-Hydroxy-2-methylquinoline-3-carboxylic Acid (Precursor)

This protocol is a general method for the synthesis of the quinolone carboxylic acid precursor, adapted from established methodologies.

Materials:

Procedure:

  • Step 1: Condensation. In a round-bottom flask, dissolve aniline (1.0 eq) in ethanol. Add ethyl acetoacetate (1.1 eq) dropwise while stirring. Heat the mixture to reflux for 4 hours.

  • Step 2: Cyclization. Remove the ethanol under reduced pressure. To the resulting residue, add diphenyl ether and heat the mixture to 250 °C for 30 minutes.

  • Step 3: Saponification. Cool the reaction mixture to room temperature and add a 10% aqueous solution of sodium hydroxide. Heat the mixture to 80 °C for 1 hour to saponify the ester.

  • Step 4: Precipitation. After cooling, carefully acidify the mixture with concentrated HCl to a pH of approximately 2-3. The product, 4-hydroxy-2-methylquinoline-3-carboxylic acid, will precipitate.

  • Step 5: Purification. Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield the desired precursor.

Protocol 2: Synthesis of this compound (N,N'-bis(2-methyl-4-oxo-1,4-dihydroquinolin-3-yl)urea)

This protocol describes the conversion of the carboxylic acid precursor to the final urea compound via a Curtius rearrangement.[1][2][3]

Materials:

  • 4-Hydroxy-2-methylquinoline-3-carboxylic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Sodium azide (B81097) (NaN₃)

  • Anhydrous toluene (B28343) or dioxane

  • Dry acetone (B3395972)

  • Water

  • Standard laboratory glassware with inert atmosphere capabilities

Procedure:

  • Step 1: Formation of Acyl Chloride. Suspend the 4-hydroxy-2-methylquinoline-3-carboxylic acid (1.0 eq) in an excess of thionyl chloride. Heat the mixture to reflux for 2 hours under an inert atmosphere. After the reaction is complete, remove the excess thionyl chloride under reduced pressure to obtain the crude acyl chloride.

  • Step 2: Formation of Acyl Azide. Dissolve the crude acyl chloride in dry acetone and cool the solution to 0 °C in an ice bath. Add a solution of sodium azide (1.5 eq) in water dropwise, keeping the temperature below 10 °C. Stir the mixture for 1 hour at 0 °C.

  • Step 3: Curtius Rearrangement and Urea Formation. Carefully add the acyl azide solution to a flask containing refluxing anhydrous toluene. The acyl azide will undergo rearrangement to the isocyanate with the evolution of nitrogen gas. The isocyanate can then react with any residual water or with another isocyanate molecule upon workup to form the symmetrical urea. Reflux for 2-3 hours until the reaction is complete (monitored by TLC or IR spectroscopy by observing the disappearance of the azide peak and isocyanate peak).

  • Step 4: Isolation and Purification. Cool the reaction mixture. The urea product will precipitate. Collect the solid by filtration, wash with cold toluene and then water. The crude product can be recrystallized from a suitable solvent such as DMF/methanol to yield pure N,N'-bis(2-methyl-4-oxo-1,4-dihydroquinolin-3-yl)urea (this compound).

Data Presentation

The following table summarizes representative quantitative data for the synthesis of this compound and its precursor. Yields and purity are representative and may vary based on reaction scale and optimization.

CompoundMolecular Weight ( g/mol )Yield (%)Purity (%) (by HPLC)Melting Point (°C)
4-Hydroxy-2-methylquinoline-3-carboxylic acid203.1975-85>95270-275
This compound402.4160-70>98>300

Visualizations

Synthesis Workflow for this compound

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow Aniline Aniline + Ethyl Acetoacetate Condensation Condensation Aniline->Condensation Cyclization Thermal Cyclization Condensation->Cyclization Dowtherm, 250°C QuinoloneEster Quinolone Ester Cyclization->QuinoloneEster Saponification Saponification QuinoloneEster->Saponification NaOH QuinoloneAcid 4-Quinolone-3-Carboxylic Acid (Precursor) Saponification->QuinoloneAcid AcylChloride Acyl Chloride Formation QuinoloneAcid->AcylChloride SOCl₂ AcylAzide Acyl Azide Formation AcylChloride->AcylAzide NaN₃ Curtius Curtius Rearrangement AcylAzide->Curtius Heat (Toluene) Isocyanate Isocyanate Intermediate Curtius->Isocyanate UreaFormation Urea Formation Isocyanate->UreaFormation H₂O (workup) Agent14 This compound (Final Product) UreaFormation->Agent14

Caption: Synthetic pathway for this compound from aniline.

Logical Flow of the Curtius Rearrangement

This diagram outlines the mechanistic steps of the Curtius rearrangement as applied in this protocol.

Curtius_Rearrangement cluster_alternative Alternative Trapping CarboxylicAcid Carboxylic Acid AcylAzide Acyl Azide CarboxylicAcid->AcylAzide 1. SOCl₂ 2. NaN₃ Isocyanate Isocyanate AcylAzide->Isocyanate Heat, -N₂ invis1 Isocyanate->invis1 Amine Amine (R'-NH₂) UnsymUrea Unsymmetrical Urea Isocyanate->UnsymUrea Urea Symmetrical Urea invis1->Urea + Isocyanate, H₂O invis2 Amine->UnsymUrea Nucleophilic Attack

Caption: Key transformations in the Curtius rearrangement pathway.

References

Application Notes and Protocols for In Vitro Testing of Novel Antimalarial Agents

Author: BenchChem Technical Support Team. Date: December 2025

Topic: In Vitro Parasite Culture Techniques for Antimalarial Agent Testing

Content Type: Detailed Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

The in vitro cultivation of Plasmodium falciparum, the most virulent human malaria parasite, is a cornerstone of antimalarial drug discovery and development. First established by Trager and Jensen, this methodology allows for the continuous propagation of the parasite's asexual erythrocytic stages, providing a robust platform for screening and characterizing the efficacy of novel antimalarial compounds.[1][2] These application notes provide detailed protocols for the in vitro culture of P. falciparum, synchronization of parasite stages, and the subsequent testing of a hypothetical antimalarial agent, designated here as "Antimalarial Agent X," using common and reliable assay methods.

The primary objective of these protocols is to determine the 50% inhibitory concentration (IC50) of a test compound, which is the concentration at which a 50% reduction in parasite growth is observed compared to untreated controls. This is a critical parameter for assessing the potency of a potential antimalarial drug.

I. Continuous In Vitro Culture of Plasmodium falciparum

The continuous in vitro culture of P. falciparum provides the necessary parasite material for drug susceptibility testing. The method, adapted from Trager and Jensen, involves the cultivation of parasites in human erythrocytes in a defined medium and a specific gas environment.[3]

Materials:
  • P. falciparum strain (e.g., 3D7, W2, Dd2)

  • Human erythrocytes (blood group O+)

  • Complete Malaria Culture Medium (CMCM):

    • RPMI-1640 medium with L-glutamine and 25 mM HEPES

    • 0.5% Albumax II[3][4]

    • 50 µg/mL hypoxanthine

    • 25 mM sodium bicarbonate

    • 10 µg/mL gentamicin

  • Gas mixture: 5% CO2, 5% O2, 90% N2[5]

  • Sterile culture flasks (25 cm²) or 6-well plates

  • Incubator at 37°C

Protocol:
  • Culture Initiation: Thaw cryopreserved parasite stocks according to standard laboratory procedures.

  • Culture Maintenance: Maintain parasite cultures at a 5% hematocrit in CMCM. The medium should be changed daily, and the parasitemia should be kept between 1-5%.

  • Monitoring Parasitemia: Prepare thin blood smears from the culture, stain with Giemsa, and determine the percentage of infected erythrocytes by light microscopy.

  • Splitting Cultures: When the parasitemia exceeds 5%, dilute the culture with fresh, uninfected erythrocytes and CMCM to bring the parasitemia back to a target of 0.5-1%.

II. Synchronization of Parasite Cultures

For many drug susceptibility assays, it is crucial to use synchronized parasite cultures, typically at the ring stage, to ensure uniform drug exposure across the parasite population.[6][7] The most common method for synchronization is sorbitol treatment, which selectively lyses erythrocytes infected with mature parasite stages (trophozoites and schizonts), leaving ring-stage parasites intact.[8][9]

Materials:
  • Asynchronous P. falciparum culture

  • 5% (w/v) D-sorbitol solution, sterile

  • RPMI-1640 medium

Protocol:
  • Pellet the infected erythrocytes from the culture by centrifugation.

  • Resuspend the cell pellet in 5-10 volumes of the 5% sorbitol solution.

  • Incubate the suspension at 37°C for 10-15 minutes.

  • Centrifuge the suspension to pellet the intact erythrocytes (containing ring-stage parasites).

  • Wash the pellet twice with RPMI-1640 medium to remove the sorbitol and cellular debris.

  • Resuspend the synchronized ring-stage parasites in CMCM and return to culture. For a highly synchronized culture, this process can be repeated after 48 hours.

III. In Vitro Antimalarial Susceptibility Testing

Once a synchronized ring-stage culture is established, it can be used to assess the efficacy of "Antimalarial Agent X". The following are protocols for three widely used assays: the SYBR Green I-based fluorescence assay, the parasite lactate (B86563) dehydrogenase (pLDH) assay, and the histidine-rich protein II (HRP2) assay.

A. SYBR Green I-Based Fluorescence Assay

This assay measures parasite proliferation by quantifying the amount of parasite DNA. SYBR Green I is a fluorescent dye that intercalates with double-stranded DNA.[10][11][12][13]

  • Synchronized ring-stage P. falciparum culture (0.5-1% parasitemia, 2% hematocrit)

  • 96-well black, clear-bottom microtiter plates

  • "Antimalarial Agent X" and control drugs (e.g., Chloroquine, Artemisinin) serially diluted

  • Lysis buffer: 20 mM Tris-HCl (pH 7.5), 5 mM EDTA, 0.008% Saponin, 0.08% Triton X-100

  • SYBR Green I dye (10,000x stock in DMSO)

  • Add 100 µL of drug dilutions to the wells of a 96-well plate. Include drug-free wells for 100% growth control and wells with uninfected erythrocytes for background control.

  • Add 100 µL of the synchronized parasite culture to each well.

  • Incubate the plate for 72 hours in a modular incubation chamber at 37°C with the appropriate gas mixture.[14]

  • After incubation, add 100 µL of lysis buffer containing SYBR Green I (at a final concentration of 1x) to each well.

  • Incubate the plate in the dark at room temperature for 1-2 hours.

  • Read the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.[13]

  • Calculate the IC50 values by plotting the percentage of growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

B. Parasite Lactate Dehydrogenase (pLDH) Assay

This colorimetric assay measures the activity of pLDH, an enzyme produced by viable parasites. The activity of pLDH is proportional to the number of viable parasites.[15][16][17][18]

  • Synchronized ring-stage P. falciparum culture

  • 96-well microtiter plates

  • "Antimalarial Agent X" and control drugs

  • Malstat™ reagent

  • NBT/PES solution (Nitro blue tetrazolium/phenazine ethosulfate)

  • Prepare drug-dosed plates and add parasite culture as described for the SYBR Green I assay.

  • Incubate for 72 hours.

  • Freeze-thaw the plate once to lyse the cells and release pLDH.

  • In a separate plate, add a substrate solution containing Malstat™ and NBT/PES.

  • Transfer a small volume of the lysate from the drug plate to the substrate plate.

  • Incubate in the dark at room temperature for 30-60 minutes.

  • Read the absorbance at approximately 650 nm using a microplate reader.

  • Calculate IC50 values as described previously.

C. Histidine-Rich Protein II (HRP2) Assay

This assay is based on the detection of HRP2, a protein secreted by P. falciparum, using an enzyme-linked immunosorbent assay (ELISA). The amount of HRP2 is proportional to parasite growth.[14]

  • Synchronized ring-stage P. falciparum culture

  • 96-well microtiter plates

  • "Antimalarial Agent X" and control drugs

  • Commercially available HRP2 ELISA kit

  • Prepare drug-dosed plates and add parasite culture as described for the SYBR Green I assay.

  • Incubate for 72 hours.

  • Freeze-thaw the plate to lyse the cells.

  • Transfer the lysate to the HRP2 ELISA plate.

  • Follow the manufacturer's instructions for the ELISA procedure (typically involves incubation with capture and detection antibodies, washing steps, and addition of a substrate).

  • Read the absorbance at the wavelength specified by the kit manufacturer.

  • Calculate IC50 values as described previously.

IV. Data Presentation

Quantitative data from in vitro antimalarial testing should be summarized in clear and structured tables to allow for easy comparison of the potency of different compounds against various parasite strains.

Table 1: In Vitro Activity of Standard Antimalarial Drugs against Drug-Sensitive and Drug-Resistant P. falciparum Strains.

Antimalarial Drug3D7 (Sensitive) IC50 (nM)W2 (Chloroquine-Resistant) IC50 (nM)Dd2 (Multidrug-Resistant) IC50 (nM)
Chloroquine10 - 30200 - 500300 - 600
Artemisinin2 - 103 - 124 - 15
Mefloquine5 - 2030 - 8040 - 100
Lumefantrine15 - 4020 - 5025 - 60
Piperaquine10 - 3015 - 4020 - 50

Note: The IC50 values presented are representative ranges from the literature and may vary between laboratories and specific assay conditions.[13][16][18][19]

Table 2: Hypothetical In Vitro Activity of Antimalarial Agent X.

Antimalarial Agent3D7 (Sensitive) IC50 (nM)W2 (Chloroquine-Resistant) IC50 (nM)Dd2 (Multidrug-Resistant) IC50 (nM)
Agent X[Insert experimental value][Insert experimental value][Insert experimental value]

V. Visualizations

Experimental Workflow

Experimental_Workflow cluster_culture Parasite Culture & Synchronization cluster_assay Drug Susceptibility Assay cluster_detection Detection & Analysis start Start with P. falciparum Culture culture Continuous In Vitro Culture start->culture sync Synchronize to Ring Stage (Sorbitol Treatment) culture->sync plate Prepare 96-well Plates with Drug Dilutions sync->plate add_parasites Add Synchronized Parasites plate->add_parasites incubate Incubate for 72 hours add_parasites->incubate detection Choose Detection Method: - SYBR Green I - pLDH Assay - HRP2 ELISA incubate->detection read Read Fluorescence/Absorbance detection->read analysis Calculate IC50 Values read->analysis end Results analysis->end Drug_Resistance_Pathway cluster_vacuole Digestive Vacuole cluster_membrane DV Membrane Heme Toxic Heme Hemozoin Hemozoin (non-toxic) Heme->Hemozoin Detoxification Drug_Target Drug Action Site PfCRT PfCRT PfMDR1 PfMDR1 Drug_Outside Antimalarial Drug (e.g., Chloroquine) Drug_Outside->Drug_Inside Enters Vacuole Drug_Inside->Drug_Target Inhibits Heme Detoxification Drug_Inside->PfCRT Efflux by mutant PfCRT Drug_Inside->PfMDR1 Transport by mutant PfMDR1

References

Application Notes and Protocols: Determination of the 50% Inhibitory Concentration (IC50) for Antimalarial Agent 14

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for determining the 50% inhibitory concentration (IC50) of a novel compound, "Antimalarial agent 14," against the asexual blood stages of Plasmodium falciparum, the deadliest species of malaria parasite. A detailed methodology for assessing cytotoxicity to establish a selectivity index is also included.

The emergence and spread of drug-resistant Plasmodium falciparum necessitate the continuous discovery and development of new antimalarial agents.[1][2] A critical early step in this process is the determination of a compound's potency and efficacy. The half-maximal inhibitory concentration (IC50) represents the concentration of a drug required to inhibit a biological process, such as parasite growth, by 50%.[1]

Two robust and widely used methods for determining the IC50 of antimalarial compounds against P. falciparum are the SYBR Green I-based fluorescence assay and the parasite Lactate (B86563) Dehydrogenase (pLDH) assay.[1][2] The SYBR Green I assay quantifies parasite proliferation by measuring the DNA content, while the pLDH assay measures the activity of a parasite-specific enzyme.[1][2][3][4]

Overall Workflow for Potency and Selectivity Testing

The process begins with the cultivation of malaria parasites, followed by parallel assays to determine the agent's efficacy against the parasite (IC50) and its toxicity to human cells (CC50). The ratio of these values provides the Selectivity Index (SI), a key indicator of the compound's therapeutic potential.[1]

cluster_workflow Overall Workflow A P. falciparum Culture B In Vitro Antimalarial Assay (e.g., SYBR Green I or pLDH) A->B C In Vitro Cytotoxicity Assay (e.g., MTT on Human Cell Line) A->C D IC50 Determination B->D E CC50 Determination C->E F Selectivity Index (SI) Calculation (SI = CC50 / IC50) D->F E->F cluster_sybr SYBR Green I Assay Workflow prep Prepare Serial Dilutions of This compound add_parasites Add Synchronized Ring-Stage P. falciparum Culture prep->add_parasites incubate Incubate for 72 hours add_parasites->incubate lyse Add Lysis Buffer with SYBR Green I Dye incubate->lyse incubate_dark Incubate in the Dark lyse->incubate_dark read Read Fluorescence (Ex: 485 nm, Em: 530 nm) incubate_dark->read analyze Data Analysis and IC50 Calculation read->analyze cluster_moa Hemoglobin Digestion Pathway in P. falciparum Hb Hemoglobin (from host red blood cell) FV Parasite Food Vacuole Hb->FV Endocytosis Heme Free Heme (toxic to parasite) FV->Heme Digestion AA Amino Acids (for parasite protein synthesis) FV->AA Hemozoin Hemozoin (nontoxic crystal) Heme->Hemozoin Heme Polymerization Block This compound (Potential Inhibition) Heme->Block Block->Hemozoin Inhibits

References

Application Notes and Protocols for Antimalarial Agent 14 in Treating Chloroquine-Resistant Malaria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence and spread of chloroquine-resistant Plasmodium falciparum present a significant challenge to global malaria control efforts, necessitating the development of novel and effective therapeutic agents.[1][2] Antimalarial Agent 14 is a promising new chemical entity with potent activity against chloroquine-resistant strains of P. falciparum. These application notes provide a comprehensive overview of Agent 14, including its mechanism of action, quantitative efficacy data, and detailed protocols for its evaluation in a research setting.

Mechanism of Action

The precise mechanism of action of many antimalarial drugs is still under investigation, but several key pathways are targeted.[3][4] Chloroquine (B1663885), a 4-aminoquinoline, is known to interfere with the detoxification of heme in the parasite's digestive vacuole.[5] Resistance to chloroquine is often associated with mutations in the P. falciparum chloroquine resistance transporter (PfCRT) gene, which reduces drug accumulation in the vacuole.[5]

This compound is hypothesized to act through a multi-target mechanism that circumvents common resistance pathways. Its proposed signaling pathway involves the inhibition of hemozoin biocrystallization, a critical process for parasite survival, and the disruption of the parasite's mitochondrial electron transport chain.[6][7] This dual action is believed to contribute to its efficacy against chloroquine-resistant strains.

cluster_parasite Plasmodium falciparum cluster_agent14 Agent 14 Action A Hemoglobin Digestion B Heme (Toxic) A->B C Hemozoin (Non-toxic) B->C Polymerization X1 Inhibition of Heme Polymerization D Mitochondrial Electron Transport Chain E Parasite Death D->E ATP Production X2 Disruption of ETC X1->C X2->E

Caption: Proposed dual mechanism of action for this compound.

Quantitative Data Summary

The in vitro efficacy of this compound has been evaluated against both chloroquine-sensitive (CS) and chloroquine-resistant (CR) strains of P. falciparum. The 50% inhibitory concentration (IC50) values were determined using a standardized [3H]-hypoxanthine incorporation assay.[5][8]

P. falciparum Strain Type Agent 14 IC50 (nM) Chloroquine IC50 (nM)
3D7Chloroquine-Sensitive15 ± 2.520 ± 4.1
Dd2Chloroquine-Resistant18 ± 3.1250 ± 25.3
K1Chloroquine-Resistant22 ± 4.5310 ± 30.8

Experimental Protocols

In Vitro Antiplasmodial Activity Assay

This protocol outlines the determination of the 50% inhibitory concentration (IC50) of this compound against P. falciparum using the [3H]-hypoxanthine incorporation method.[9][10][11]

Materials:

  • P. falciparum cultures (e.g., 3D7, Dd2, K1 strains)

  • Human erythrocytes (O+)

  • RPMI 1640 medium supplemented with L-glutamine, HEPES, hypoxanthine, gentamicin, and 10% human serum or 0.5% Albumax I.[9]

  • This compound stock solution (in DMSO)

  • Chloroquine stock solution (in water)

  • [3H]-hypoxanthine

  • 96-well microtiter plates

  • Gas mixture (5% CO2, 5% O2, 90% N2)

  • Cell harvester and scintillation counter

Procedure:

  • Synchronize parasite cultures to the ring stage.

  • Prepare a parasite culture with 2.5% hematocrit and 0.5% parasitemia.

  • Serially dilute this compound and the control drug (chloroquine) in culture medium in a 96-well plate.

  • Add 200 µL of the parasite culture to each well.

  • Incubate the plates for 24 hours at 37°C in a controlled gas environment.

  • Add 25 µL of [3H]-hypoxanthine (0.5 µCi) to each well.

  • Incubate for an additional 24 hours.

  • Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a scintillation counter.

  • Calculate the IC50 values by plotting the percentage of inhibition against the log of the drug concentration.

A Synchronize Parasite Culture (Ring Stage) B Prepare Parasite Suspension (2.5% Hematocrit, 0.5% Parasitemia) A->B C Prepare Serial Dilutions of Agent 14 and Chloroquine B->C D Add Parasite Suspension to 96-well Plates C->D E Incubate for 24 hours (37°C, 5% CO2, 5% O2) D->E F Add [3H]-hypoxanthine E->F G Incubate for 24 hours F->G H Harvest Cells and Measure Radioactivity G->H I Calculate IC50 Values H->I

Caption: Workflow for the in vitro antiplasmodial activity assay.

In Vivo Efficacy Study in a Murine Model

This protocol describes the evaluation of the in vivo antimalarial efficacy of Agent 14 using the Plasmodium berghei murine model, following a 4-day suppressive test.[9]

Materials:

  • Plasmodium berghei ANKA strain

  • Female Swiss albino mice (6-8 weeks old)

  • This compound formulation for oral administration

  • Chloroquine formulation for oral administration

  • Vehicle control (e.g., 7% Tween 80, 3% ethanol (B145695) in water)

  • Giemsa stain

Procedure:

  • Infect mice intraperitoneally with 1x10^7 P. berghei-infected red blood cells.

  • Randomly assign mice to treatment groups (Vehicle control, Chloroquine, Agent 14 at various doses).

  • Two hours post-infection, administer the first dose of the respective treatments orally.

  • Continue treatment once daily for four consecutive days.

  • On day 5, collect thin blood smears from the tail of each mouse.

  • Stain the smears with Giemsa and determine the percentage of parasitemia by light microscopy.

  • Calculate the percentage of parasite growth inhibition for each treatment group compared to the vehicle control group.

  • Monitor the mice for survival.

A Infect Mice with P. berghei B Randomize into Treatment Groups A->B C Administer First Dose (2 hours post-infection) B->C D Daily Treatment for 4 Days C->D E Collect Blood Smears on Day 5 D->E F Giemsa Staining and Parasitemia Determination E->F G Calculate Parasite Growth Inhibition F->G H Monitor Survival G->H

Caption: Workflow for the in vivo 4-day suppressive test.

Conclusion

This compound demonstrates significant potential as a therapeutic agent for the treatment of chloroquine-resistant malaria. Its potent in vitro activity against resistant strains and its hypothesized dual mechanism of action warrant further investigation and development. The protocols provided herein offer standardized methods for the continued evaluation of this and other novel antimalarial compounds.

References

Application Notes and Protocols for Combination Therapy Studies with Antimalarial Agent M5717

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical evaluation of Antimalarial Agent M5717, a novel drug candidate with a unique mechanism of action, particularly when used in combination therapy. The protocols detailed below are based on published preclinical studies and are intended to guide researchers in designing and executing similar experiments.

Introduction to Antimalarial Agent M5717

M5717, also known as DDD107498, is a potent antimalarial compound that targets the protein synthesis machinery of the Plasmodium parasite.[1] Specifically, it inhibits the translation elongation factor 2 (eEF2), an essential component for parasite survival.[2] This novel mechanism of action makes M5717 a promising candidate for combating drug-resistant malaria strains.[2] Preclinical studies have demonstrated its activity against multiple stages of the parasite's lifecycle, suggesting its potential for both treatment and prophylaxis.[1][3] To mitigate the risk of resistance development, M5717 is being evaluated in combination with other antimalarial drugs.[4][5]

Combination Therapy with Pyronaridine (B1678541)

A key focus of preclinical research has been the combination of M5717 with pyronaridine, an established antimalarial that inhibits hemozoin formation.[4][5] This combination targets two distinct and essential pathways in the parasite, a strategy designed to enhance efficacy and reduce the likelihood of resistance.[4]

Mechanism of Action of the Combination

The combination of M5717 and pyronaridine offers a dual-pronged attack on the Plasmodium parasite.

cluster_M5717 M5717 Pathway cluster_Pyronaridine Pyronaridine Pathway cluster_Outcome Combined Effect M5717 M5717 eEF2 Parasite Elongation Factor 2 (eEF2) M5717->eEF2 Inhibits Pyronaridine Pyronaridine Protein_Synthesis Protein Synthesis eEF2->Protein_Synthesis Essential for Parasite_Growth Parasite Growth & Survival Protein_Synthesis->Parasite_Growth Required for Parasite_Death Parasite Death Parasite_Growth->Parasite_Death Heme_Polymerase Heme Polymerase Pyronaridine->Heme_Polymerase Inhibits Hemozoin Hemozoin Formation Heme_Polymerase->Hemozoin Catalyzes Heme_Detox Heme Detoxification Hemozoin->Heme_Detox Key for Heme_Detox->Parasite_Death start Start: Prepare P. falciparum Culture step1 Prepare serial dilutions of M5717 and Pyronaridine (alone and in fixed ratios) start->step1 step2 Add drug dilutions to 96-well plates step1->step2 step3 Add synchronized parasite culture to plates step2->step3 step4 Incubate for 72 hours under standard culture conditions step3->step4 step5 Measure parasite growth (e.g., SYBR Green assay) step4->step5 step6 Calculate IC50 values for each drug and combination step5->step6 step7 Construct isobologram and calculate Fractional Inhibitory Concentration (FIC) index step6->step7 end_node End: Determine Interaction Type step7->end_node start Start: Prepare SCID mice engrafted with human RBCs step1 Infect mice with P. falciparum-infected human RBCs start->step1 step2 Monitor parasitemia daily via blood smears step1->step2 step3 Once parasitemia reaches ~1%, randomize mice into treatment groups step2->step3 step4 Administer M5717 and Pyronaridine (monotherapy and combination) orally once daily for 3-4 days step3->step4 step5 Continue daily monitoring of parasitemia step4->step5 step6 Record time to recrudescence (parasitemia >0.5%) step5->step6 end_node End: Determine in vivo efficacy and delay in recrudescence step6->end_node

References

Application Notes and Protocols for Preclinical Studies of Antimalarial Agent 14

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence and spread of drug-resistant Plasmodium falciparum necessitates the urgent development of novel antimalarial agents. This document provides a comprehensive guide to the preclinical experimental design for a promising new antimalarial candidate, Agent 14. The following application notes and protocols outline the key in vitro and in vivo studies required to assess the efficacy, safety, and pharmacokinetic profile of Agent 14, in accordance with regulatory guidelines. These studies are critical for advancing the compound from a promising hit to a preclinical candidate.[1]

In Vitro Efficacy Assessment

The initial phase of preclinical evaluation involves a thorough assessment of Agent 14's intrinsic antimalarial activity in a controlled laboratory setting. This is achieved through a series of in vitro assays against various strains of P. falciparum.

Core Principle

In vitro screening is a fundamental component of antimalarial drug development, enabling the evaluation of a compound's activity against the parasite and providing insights into potential cross-resistance with existing drugs.[2][3] These assays measure the concentration of the drug required to inhibit parasite growth, typically expressed as the 50% inhibitory concentration (IC50).

Experimental Workflow: In Vitro Efficacy

cluster_0 In Vitro Efficacy Workflow for Agent 14 start Start: Agent 14 Stock Solution culture Maintain P. falciparum Cultures (Drug-Sensitive & Resistant Strains) start->culture prepare Prepare Drug Dilution Series culture->prepare assay Perform SYBR Green I-based Fluorescence Assay prepare->assay read Read Fluorescence (485 nm excitation, 535 nm emission) assay->read calculate Calculate IC50 Values read->calculate end End: In Vitro Efficacy Profile calculate->end

Caption: Workflow for determining the in vitro efficacy of Agent 14.

Protocol: In Vitro Antiplasmodial Assay (SYBR Green I-based)

This protocol is adapted from standard high-throughput screening methods for antimalarial drug discovery.

1.3.1. Materials:

  • Agent 14 (stock solution in DMSO)

  • P. falciparum strains:

    • Drug-sensitive (e.g., 3D7)

    • Drug-resistant (e.g., Dd2, K1)

  • Human erythrocytes (O+)

  • Complete parasite culture medium (RPMI 1640 with L-glutamine, HEPES, hypoxanthine, sodium bicarbonate, and supplemented with Albumax I or human serum)

  • SYBR Green I lysis buffer

  • 96-well black microplates

  • Incubator with mixed gas (5% CO2, 5% O2, 90% N2)

  • Fluorescence plate reader

1.3.2. Procedure:

  • Parasite Culture: Maintain continuous cultures of P. falciparum strains in human erythrocytes at 37°C in a mixed gas environment.[4] Synchronize cultures to the ring stage.

  • Drug Dilution: Prepare a serial dilution of Agent 14 in complete culture medium. The final DMSO concentration should not exceed 0.5%. Include positive (e.g., Artemisinin) and negative (vehicle control) controls.

  • Assay Setup: Add 100 µL of parasitized red blood cells (2% parasitemia, 2% hematocrit) to each well of a 96-well plate. Add 100 µL of the drug dilutions to the respective wells.

  • Incubation: Incubate the plates for 72 hours at 37°C in the mixed gas incubator.

  • Lysis and Staining: After incubation, add 100 µL of SYBR Green I lysis buffer to each well. Mix and incubate in the dark at room temperature for 1 hour.

  • Fluorescence Reading: Measure the fluorescence intensity using a plate reader with an excitation wavelength of 485 nm and an emission wavelength of 535 nm.

  • Data Analysis: Calculate the IC50 values by plotting the percentage of parasite growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Data Presentation: In Vitro Efficacy of Agent 14
ParameterP. falciparum 3D7 (Drug-Sensitive)P. falciparum Dd2 (Chloroquine-Resistant)P. falciparum K1 (Multidrug-Resistant)
IC50 (nM) [Insert Value][Insert Value][Insert Value]
Resistance Index (RI) 1.0[IC50 Dd2 / IC50 3D7][IC50 K1 / IC50 3D7]

In Vivo Efficacy Assessment

Following promising in vitro results, the efficacy of Agent 14 must be evaluated in a living organism to understand its therapeutic potential in a more complex biological system. Murine models of malaria are standard for this purpose.[5][6]

Core Principle

In vivo models are indispensable for preclinical evaluation as they provide insights into a drug's efficacy, pharmacokinetics, and safety in a whole-organism context.[5] The Peters' 4-day suppressive test using Plasmodium berghei-infected mice is a widely accepted standard.

Experimental Workflow: In Vivo Efficacy (4-Day Suppressive Test)

cluster_1 In Vivo Efficacy Workflow for Agent 14 start Start: Select Mice (e.g., ICR) infect Infect Mice with P. berghei (Day 0) start->infect treat Administer Agent 14 Daily (Days 0-3) infect->treat monitor Monitor Parasitemia (Day 4) treat->monitor calculate Calculate Percent Parasite Suppression monitor->calculate end End: In Vivo Efficacy Data calculate->end

Caption: Workflow for the 4-day suppressive test of Agent 14.

Protocol: 4-Day Suppressive Test in P. berghei-Infected Mice

2.3.1. Materials:

  • Agent 14

  • Plasmodium berghei (e.g., ANKA strain)

  • ICR or Swiss albino mice (female, 6-8 weeks old)

  • Vehicle for drug administration (e.g., 7% Tween 80, 3% ethanol (B145695) in distilled water)

  • Giemsa stain

  • Microscope

2.3.2. Procedure:

  • Infection: Inoculate mice intravenously or intraperitoneally with 1x10^7 P. berghei-parasitized red blood cells on Day 0.

  • Treatment: Randomly assign mice to treatment groups (n=5 per group): vehicle control, positive control (e.g., chloroquine), and various doses of Agent 14. Administer the first dose orally or via the desired route approximately 2 hours after infection. Continue daily dosing for the next three days (Days 1, 2, and 3).

  • Parasitemia Monitoring: On Day 4, collect a thin blood smear from the tail of each mouse.

  • Staining and Microscopy: Stain the blood smears with Giemsa and determine the percentage of parasitized erythrocytes by counting at least 1000 red blood cells under a microscope.

  • Data Analysis: Calculate the average parasitemia for each group and determine the percent suppression of parasitemia using the following formula: % Suppression = [1 - (Mean Parasitemia of Treated Group / Mean Parasitemia of Vehicle Control Group)] x 100

Data Presentation: In Vivo Efficacy of Agent 14
Treatment GroupDose (mg/kg/day)Mean Parasitemia (%) on Day 4Percent Suppression (%)
Vehicle Control -[Insert Value]0
Chloroquine 20[Insert Value][Insert Value]
Agent 14 10[Insert Value][Insert Value]
Agent 14 30[Insert Value][Insert Value]
Agent 14 100[Insert Value][Insert Value]

ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Profiling

Early assessment of the ADME/Tox properties of Agent 14 is crucial to identify potential liabilities that could lead to failure in later stages of drug development.[7]

Core Principle

In vitro ADME assays provide a high-throughput method to predict a compound's pharmacokinetic and toxicological properties, guiding lead optimization and candidate selection.[7][8]

Logical Relationship: ADME/Tox and Candidate Selection

cluster_2 ADME/Tox in Preclinical Candidate Selection efficacy High In Vitro & In Vivo Efficacy candidate Preclinical Candidate: Agent 14 efficacy->candidate adme Favorable ADME Profile adme->candidate tox Low Toxicity tox->candidate

Caption: Key pillars for selecting Agent 14 as a preclinical candidate.

Protocols for Key In Vitro ADME/Tox Assays

3.3.1. Metabolic Stability Assay (Microsomes)

  • Objective: To assess the rate of metabolism of Agent 14 by liver enzymes.

  • Procedure:

    • Incubate Agent 14 with liver microsomes (human and rodent) and NADPH (a cofactor for metabolic enzymes).

    • Collect samples at various time points.

    • Analyze the concentration of the parent compound using LC-MS/MS.

    • Calculate the in vitro half-life (t½) and intrinsic clearance.

3.3.2. Caco-2 Permeability Assay

  • Objective: To predict the intestinal absorption of Agent 14.

  • Procedure:

    • Culture Caco-2 cells (a human colon adenocarcinoma cell line that differentiates into a polarized monolayer) on a semi-permeable membrane.

    • Add Agent 14 to the apical (A) side and measure its appearance on the basolateral (B) side over time (A to B permeability).

    • In a separate experiment, add Agent 14 to the basolateral side and measure its appearance on the apical side to assess efflux.

    • Quantify the compound concentration using LC-MS/MS and calculate the apparent permeability coefficient (Papp).

3.3.3. Cytotoxicity Assay (HepG2 Cells)

  • Objective: To evaluate the general cytotoxicity of Agent 14 against a human liver cell line.

  • Procedure:

    • Culture HepG2 cells in a 96-well plate.

    • Expose the cells to a serial dilution of Agent 14 for 48-72 hours.

    • Assess cell viability using a colorimetric assay (e.g., MTT or resazurin).

    • Calculate the 50% cytotoxic concentration (CC50).

Data Presentation: In Vitro ADME/Tox Profile of Agent 14
ADME/Tox ParameterAssayResultInterpretation
Metabolic Stability Human Liver Microsomest½ = [Insert Value] min[e.g., High, Moderate, Low]
Intestinal Permeability Caco-2 AssayPapp (A→B) = [Insert Value] x 10⁻⁶ cm/s[e.g., High, Moderate, Low]
Cytotoxicity HepG2 CellsCC50 = [Insert Value] µM[e.g., Non-toxic, Moderately toxic, Highly toxic]
Selectivity Index (SI) -CC50 (HepG2) / IC50 (3D7)[Value > 10 is desirable]

Regulatory Considerations and Next Steps

The preclinical development of antimalarial drugs should adhere to guidelines from regulatory authorities such as the FDA and EMA, and recommendations from organizations like the ICH.[9][10] The data generated from these studies will form a critical part of the Investigational New Drug (IND) application.

Upon successful completion of these preclinical studies, demonstrating a favorable efficacy, safety, and pharmacokinetic profile, Agent 14 can be advanced to more extensive preclinical toxicology studies in two species (one rodent, one non-rodent) to support Phase I clinical trials.[11]

References

Troubleshooting & Optimization

Improving solubility of Antimalarial agent 14 for in vivo testing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers working to improve the solubility of Antimalarial agent 14 for in vivo testing. The following information is designed for researchers, scientists, and drug development professionals to address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: For optimal solubility and stability, it is recommended to first dissolve this compound in a 100% organic solvent such as dimethyl sulfoxide (B87167) (DMSO), ethanol, or dimethylformamide (DMF).[1] These stock solutions are generally more stable than aqueous dilutions.

Q2: I am observing precipitation when I dilute my DMSO stock of this compound into an aqueous buffer for in vivo dosing. Why is this happening?

A2: This is a common issue for hydrophobic compounds.[1] Precipitation occurs because the concentration of the drug in the final aqueous medium exceeds its solubility limit. The organic solvent (DMSO) is diluted to a point where it can no longer keep the drug dissolved.[2] It is generally recommended to keep the final DMSO concentration below 0.5% in assays to avoid solvent effects on the biological system.[1]

Q3: How should I store stock solutions of this compound?

A3: Stock solutions should be stored at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months).[3] It is advisable to prepare small aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound.[1]

Q4: What are the primary strategies to improve the solubility of a compound like this compound for in vivo testing?

A4: Key strategies can be broadly categorized into physical modifications, chemical modifications, and the use of formulation carriers.[4][5]

  • Physical Modifications: These include reducing the particle size to increase surface area (micronization, nanosuspensions) or creating an amorphous (non-crystalline) form of the drug, which is more soluble.[5][6]

  • Chemical Modifications: This involves changing the pH of the formulation for ionizable drugs or forming complexes with other molecules, such as cyclodextrins, to enhance aqueous solubility.[5]

  • Formulation Approaches: This is often the most effective strategy and involves using excipients to create delivery systems like co-solvent systems, solid dispersions, and lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS) or liposomes.[7][8]

Troubleshooting Guide

Issue 1: Inconsistent or lower-than-expected efficacy in in vivo animal models.

  • Possible Cause: Poor drug solubility is likely leading to low and variable bioavailability.[2] The drug may be precipitating at the injection site (for parenteral administration) or in the gastrointestinal tract (for oral administration) before it can be fully absorbed.[2]

  • Recommended Solution:

    • Assess Kinetic Solubility: First, determine the kinetic solubility of this compound in your chosen vehicle to confirm if you are exceeding its solubility limit (see Protocol 3).[1]

    • Implement a Formulation Strategy: If solubility is the issue, you must develop an enabling formulation. For oral administration, amorphous solid dispersions or lipid-based systems like SEDDS have proven effective for other antimalarials.[7] For parenteral routes, nanosuspensions or co-solvent systems may be appropriate.[4][9]

Issue 2: The vehicle used for administration is causing toxicity or adverse effects in the animal model.

  • Possible Cause: High concentrations of organic co-solvents (e.g., >10% DMSO, ethanol) or harsh surfactants (e.g., Cremophor EL) can cause local irritation, hemolysis, or other toxic effects.[9]

  • Recommended Solution:

    • Reduce Co-solvent Concentration: Aim to keep co-solvent levels as low as possible.

    • Explore Biocompatible Formulations: Switch to a more biocompatible delivery system. Lipid-based formulations (SEDDS, liposomes) and nanosuspensions often have better safety profiles.[8][10] Complexation with cyclodextrins can also be a well-tolerated alternative.[5]

Issue 3: The chosen formulation strategy (e.g., co-solvent) is not providing a sufficient increase in drug concentration.

  • Possible Cause: The selected method may not be optimal for the specific physicochemical properties of this compound. A simple co-solvent system may not be sufficient for a highly lipophilic compound.

  • Recommended Solution:

    • Systematic Screening: A systematic screening of different formulation approaches is necessary. This should be guided by the drug's properties.

    • Decision Workflow: Follow a logical workflow to select the best strategy. Start with simple methods and progress to more complex formulations if needed.

G Decision Workflow for Solubility Enhancement start Start: Poor Aqueous Solubility of Agent 14 char Characterize Compound (pKa, logP, crystal form) start->char screen Screen Formulation Strategies char->screen cosolvent Co-solvents / pH Adjustment screen->cosolvent Simple Methods complex Complexation (e.g., Cyclodextrins) screen->complex lipid Lipid-Based (SEDDS, Liposomes) screen->lipid Advanced Methods amorphous Amorphous Dispersions (SDD, Nanosuspension) screen->amorphous check Sufficient Solubility & Stability? cosolvent->check complex->check lipid->check amorphous->check invivo Proceed to In Vivo Testing check->invivo Yes revisit Re-evaluate Strategy check->revisit No revisit->screen

Caption: Decision workflow for selecting a suitable solubility enhancement strategy.

Data Summary Tables

Table 1: Comparison of Common Solubility Enhancement Techniques

TechniquePrincipleAdvantagesDisadvantages
Co-solvency Increasing solubility by adding a water-miscible organic solvent in which the drug is soluble.[6]Simple, rapid to formulate, suitable for early-stage testing.[4]Potential for in vivo toxicity, drug may precipitate upon dilution.[9]
pH Adjustment For ionizable drugs, adjusting the pH of the vehicle to form a soluble salt.[9]Simple, effective for weakly acidic or basic drugs.Risk of precipitation at physiological pH, not applicable to neutral compounds.[11]
Complexation Encapsulating the drug molecule within a host molecule (e.g., cyclodextrin) to increase aqueous solubility.[5]Significant solubility increase, can improve stability.[5]Can be expensive, requires specific host-guest chemistry.
Nanosuspension Reducing drug particle size to the nanometer range, increasing surface area and dissolution rate.[5]Increases dissolution velocity, suitable for oral and parenteral routes.[6]Requires specialized equipment (homogenizers), potential for particle aggregation.
Solid Dispersions Dispersing the drug in an amorphous form within a hydrophilic polymer matrix.[7]Significantly improves solubility and dissolution, established technology.[11]Can be physically unstable (recrystallization), requires careful polymer selection.
Lipid-Based (SEDDS) Isotropic mixtures of oil, surfactant, and drug that form a fine oil-in-water nanoemulsion upon gentle agitation in aqueous media.[7][10]Enhances oral bioavailability significantly, protects drug from degradation.[7]Complex formulation development, potential for GI side effects from surfactants.

Table 2: Example Compositions of Formulations for Poorly Soluble Antimalarials

Formulation TypeDrugOil/LipidSurfactantCo-surfactant/Co-solventReference
SEDDS ELQ-331Capmul® MCMKolliphor® HS 15Transcutol® HP[7]
SNEDDS Artemether & LumefantrineOleic AcidCremophor® ELTranscutol® HP[10]
Nanoliposomes Artemether & LumefantrinePhospholipon® 90HCholesterolPluronic F68[8][12]

Experimental Protocols

Protocol 1: Preparation of a Nanosuspension via High-Pressure Homogenization

This method is used to create a suspension of nano-sized drug particles, which can improve dissolution rates and bioavailability.[5]

  • Preparation of Pre-suspension:

    • Disperse a defined amount of this compound (e.g., 1-5% w/v) in an aqueous solution containing a stabilizer (e.g., 0.5-2% w/v of Poloxamer 188 or Tween 80).

    • Mix using a standard overhead stirrer for 10-15 minutes to ensure the powder is fully wetted.

    • Subject the mixture to high-shear mixing or milling to reduce the particle size into the micron range.

  • High-Pressure Homogenization (HPH):

    • Transfer the pre-suspension into the feed reservoir of a high-pressure homogenizer.

    • Process the suspension through the HPH for 10-20 cycles at a pressure of 1000-1500 bar.[5] The cavitation forces will break down the drug microparticles into nanoparticles.

    • Maintain the temperature of the system using a cooling bath to prevent thermal degradation of the drug.

  • Characterization:

    • Measure the particle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS).

    • Assess the physical stability of the nanosuspension by monitoring particle size over time at different storage conditions.

    • Confirm the absence of large crystals using light microscopy.

G Workflow for Nanosuspension Preparation A 1. Mix Drug + Stabilizer in Aqueous Solution B 2. Create Pre-suspension (High-Shear Mixing) A->B C 3. High-Pressure Homogenization B->C D 4. Characterize (Particle Size, Stability) C->D E Final Product: Stable Nanosuspension D->E

Caption: Experimental workflow for preparing a drug nanosuspension.

Protocol 2: Development of a Self-Emulsifying Drug Delivery System (SEDDS)

SEDDS are formulations designed to improve the oral absorption of lipophilic drugs.[7]

  • Excipient Screening:

    • Solubility Studies: Determine the solubility of this compound in various oils (e.g., oleic acid, Capryol 90), surfactants (e.g., Cremophor EL, Kolliphor HS 15), and co-surfactants (e.g., Transcutol HP, PEG 400). Select the excipients that show the highest solubilizing capacity.[10]

    • Emulsification Efficiency: Prepare simple formulations of the top-performing oils and surfactants. Disperse them in water and visually assess the resulting emulsion for clarity and stability.

  • Constructing Ternary Phase Diagrams:

    • Prepare a series of formulations by mixing the selected oil, surfactant, and co-surfactant at various ratios.

    • For each mixture, add a small amount to water with gentle agitation and observe the formation of a nanoemulsion.

    • Map the regions on a ternary phase diagram where spontaneous and stable nanoemulsions are formed.[7]

  • Preparation and Characterization of Drug-Loaded SEDDS:

    • Select an optimal ratio from the nanoemulsion region of the phase diagram.

    • Dissolve this compound in the oil/surfactant/co-surfactant mixture with gentle heating and vortexing until a clear solution is formed.

    • Characterization: Dilute the drug-loaded SEDDS in a relevant aqueous medium (e.g., simulated intestinal fluid) and measure the resulting droplet size, PDI, and zeta potential.[7] Perform in vitro dissolution tests to confirm rapid drug release.

G Mechanism of SEDDS Action sedds SEDDS Pre-concentrate (Oil + Surfactant + Drug) Administered Orally stomach Contact with Aqueous GI Fluids sedds->stomach emulsion Spontaneous Formation of Drug-Loaded Nanoemulsion stomach->emulsion Gentle Agitation (Peristalsis) absorption Increased Surface Area for Drug Absorption emulsion->absorption

Caption: How a SEDDS formulation enhances drug dissolution and absorption.

Protocol 3: Kinetic Solubility Assay

This assay helps determine the maximum concentration of a compound that can be maintained in an aqueous solution after being introduced from a DMSO stock.[1]

  • Prepare Stock Solution: Dissolve this compound in 100% DMSO to a high concentration (e.g., 10-20 mM).

  • Serial Dilution: Prepare a serial dilution of the stock solution in a 96-well plate using 100% DMSO.

  • Addition to Buffer: In a separate 96-well plate, add your aqueous buffer of interest (e.g., Phosphate-Buffered Saline, pH 7.4).

  • Transfer: Add a small, fixed volume (e.g., 2 µL) from the DMSO dilution plate to the corresponding wells of the aqueous buffer plate (e.g., containing 198 µL of buffer). This ensures a final DMSO concentration of 1%.

  • Incubation and Measurement:

    • Shake the plate for 1-2 hours at room temperature.

    • Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader at a wavelength like 620 nm.

  • Analysis: The kinetic solubility is the highest concentration that does not show a significant increase in turbidity compared to the buffer-only control wells.[1]

References

Technical Support Center: Synthesis of Antimalarial Agent 14

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Antimalarial Agent 14 and related compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of this novel class of antimalarials.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: this compound is synthesized via a multi-step process that typically involves the formation of a key carboxylic acid intermediate followed by an amide condensation. The precursor to the carboxylic acid is generated through oxidation of a secondary alcohol, which itself is formed from the reduction of a corresponding ester.

Q2: What are the critical reaction steps in the synthesis of this compound that I should pay close attention to?

A2: The most critical steps are the oxidation of the secondary alcohol to the carbonyl group and the subsequent amide condensation to form the final compound. Incomplete oxidation can lead to impurities that are difficult to separate, while the amide coupling reaction is sensitive to moisture and the choice of coupling agents.

Q3: Are there any known stability issues with the intermediates or the final compound?

A3: While specific stability data for this compound is not extensively published, intermediates with free carboxylic acid or aldehyde functionalities may be susceptible to degradation or side reactions if not handled properly. It is recommended to use intermediates promptly or store them under an inert atmosphere at low temperatures.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low yield of carboxylic acid intermediate (Compound 13) 1. Incomplete hydrolysis of the ester precursor. 2. Degradation of the carboxylic acid product.1. Increase reaction time or temperature for the hydrolysis step. Consider using a stronger base or a co-solvent to improve solubility. 2. Work up the reaction under mild acidic conditions and avoid prolonged exposure to high temperatures.
Incomplete oxidation of secondary alcohol (to form Compound 12) 1. Insufficient amount of oxidizing agent (e.g., Dess-Martin periodinane). 2. Degradation of the oxidizing agent.1. Use a slight excess (1.1-1.5 equivalents) of the oxidizing agent. 2. Ensure the Dess-Martin periodinane is fresh and has been stored under anhydrous conditions.
Low yield in the final amide condensation step (to form Compound 14) 1. Presence of moisture in the reaction. 2. Ineffective coupling agent. 3. Steric hindrance from the amine or carboxylic acid.1. Dry all glassware thoroughly and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Consider using alternative coupling agents such as HATU or COMU, which are often more efficient than standard carbodiimides. 3. If steric hindrance is suspected, a longer reaction time or a higher temperature may be required.
Difficult purification of the final product 1. Presence of unreacted starting materials. 2. Formation of side products from the coupling reaction.1. Monitor the reaction progress by TLC or LC-MS to ensure complete conversion. 2. Use column chromatography with a carefully selected solvent system for purification. A gradient elution may be necessary to separate closely related impurities.

Experimental Protocols

Synthesis of Carboxylic Acid Intermediate (Compound 13)
  • Ester Hydrolysis: The ester precursor is dissolved in a mixture of methanol (B129727) and water. An excess of lithium hydroxide (B78521) (or another suitable base) is added, and the reaction mixture is stirred at room temperature until the starting material is consumed (as monitored by TLC).

  • Acidification: The reaction mixture is cooled in an ice bath and acidified to a pH of approximately 3-4 with dilute hydrochloric acid.

  • Extraction: The aqueous layer is extracted multiple times with a suitable organic solvent (e.g., ethyl acetate).

  • Drying and Concentration: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude carboxylic acid.

Amide Condensation to form this compound
  • Reactant Preparation: The carboxylic acid intermediate (1 equivalent) and the desired amine (1-1.2 equivalents) are dissolved in an anhydrous polar aprotic solvent such as dimethylformamide (DMF) or dichloromethane (B109758) (DCM).

  • Addition of Coupling Agent: A suitable amide coupling agent (e.g., HATU, 1.1 equivalents) and a non-nucleophilic base (e.g., DIPEA, 2 equivalents) are added to the reaction mixture.

  • Reaction: The mixture is stirred at room temperature under an inert atmosphere until the reaction is complete (as monitored by LC-MS).

  • Work-up: The reaction is quenched with water, and the product is extracted into an organic solvent.

  • Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel.

Visualizing the Synthetic Pathway

The following diagram illustrates the key steps in the synthesis of this compound and related analogs.

Antimalarial_Agent_14_Synthesis cluster_0 Precursor Synthesis cluster_1 Final Product Synthesis cluster_2 Further Modifications Compound58 Secondary Alcohol (58) Compound12 Carbonyl (12) Compound58->Compound12 Dess-Martin Oxidation Compound13 Carboxylic Acid (13) Compound12->Compound13 Hydrolysis Compound14 Amide (14) Compound13->Compound14 Amide Condensation Compound15 Amide (15) Compound13->Compound15 Amide Condensation Compound17 Amide (17) Compound13->Compound17 Amide Condensation Compound16 Hydrazide (16) Compound13->Compound16 Hydrazinolysis Compound18 Hydroxyl (18) Compound13->Compound18 Reduction Compound59 Aldehyde (59) Compound18->Compound59 Compounds19_31 Amines (19-31) Compound59->Compounds19_31 Reductive Amination

Caption: Synthetic pathway for this compound and related analogs.

This technical support guide is intended to provide general guidance. Researchers should always refer to the specific reaction conditions and safety precautions outlined in their established laboratory protocols and relevant scientific literature.

Technical Support Center: Optimizing Antimalarial Agent 14 Dosage and Administration Route

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with the novel investigational antimalarial compound, Agent 14. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during preclinical development.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose for in vivo efficacy studies with Agent 14 in a murine model?

A1: For a novel antimalarial compound like Agent 14, a typical starting point for in vivo efficacy testing is a 4-day suppressive test in mice infected with a rodent malaria parasite, such as Plasmodium berghei.[1] A common dose-ranging study might include doses of 100, 30, 10, and 3 mg/kg, administered by both subcutaneous (s.c.) and oral (p.o.) routes.[1] The selection of the initial dose range should ideally be informed by prior in vitro potency (IC50) and cytotoxicity data.

Q2: Agent 14 has poor aqueous solubility. What vehicle should I use for administration in mice?

A2: Poor solubility is a frequent challenge in preclinical drug development. A suitable vehicle should be non-toxic and not interfere with the compound's activity. Recommended starting vehicles for poorly soluble compounds include:

  • 7% Tween 80 / 3% Ethanol: The compound is first dissolved in 70% Tween 80 and 30% ethanol, then diluted tenfold with sterile water.[1]

  • Standard Suspending Vehicle (SSV): This consists of 0.5% w/v Sodium Carboxymethylcellulose (Na-CMC), 0.5% v/v Benzyl Alcohol, and 0.4% v/v Tween 80 in a 0.9% NaCl solution.[1]

  • Dimethyl Sulfoxide (DMSO): Can be used, but it is advisable to keep the final concentration low (typically <10%) due to potential toxicity.

It is crucial to conduct a vehicle toxicity check by administering the chosen vehicle alone to a small group of animals and observing for adverse effects for at least 48 hours.

Q3: Agent 14 demonstrates high potency in vitro but shows poor efficacy in vivo. What are the potential reasons?

A3: Discrepancies between in vitro and in vivo results are common in drug discovery. Several factors could contribute to this:

  • Poor Pharmacokinetics: The compound may have low absorption, rapid metabolism, or fast excretion, leading to suboptimal exposure at the site of action.

  • Low Bioavailability: The administration route might not be optimal for absorption.

  • High Protein Binding: The compound might bind extensively to plasma proteins, reducing the free fraction available to act on the parasite.

  • Formulation Issues: The compound may be precipitating out of the vehicle after administration.

To investigate this, pharmacokinetic studies should be conducted to determine the compound's profile in the animal model.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected toxicity or mortality in the mouse cohort. The Maximum Tolerated Dose (MTD) is lower than anticipated.Immediately halt dosing in the affected group. Conduct a thorough clinical observation of surviving animals. Perform a necropsy on deceased animals to identify any macroscopic organ abnormalities. Re-evaluate the dose range in a new MTD study.
High variability in parasitemia within the same treatment group. Inconsistent dosing volume or formulation.Ensure the formulation is homogenous before each administration. Use calibrated pipettes and appropriate syringe sizes for accurate dosing.
Inconsistent parasite inoculum.Standardize the preparation and quantification of the parasite stock to ensure each mouse receives a consistent number of infected red blood cells.
Precipitation of Agent 14 in the formulation. The compound has exceeded its solubility limit in the chosen vehicle.Try sonicating or gently warming the preparation. If precipitation persists, consider alternative vehicles or co-solvents. It may be necessary to prepare a fresh formulation more frequently.

Experimental Protocols

In Vitro Susceptibility Testing using SYBR Green I Assay

This assay measures the proliferation of P. falciparum by quantifying the amount of parasite DNA through the fluorescence of SYBR Green I dye.[2]

Materials:

  • P. falciparum culture

  • Complete RPMI 1640 medium

  • Human erythrocytes

  • 96-well microtiter plates

  • Agent 14 and control antimalarials

  • SYBR Green I lysis buffer

Procedure:

  • Prepare serial dilutions of Agent 14 in the complete medium and add them to the wells of a 96-well plate.

  • Add a synchronized ring-stage parasite suspension to each well.

  • Incubate the plates for 72 hours under standard culture conditions (5% CO2, 5% O2, 90% N2).[2]

  • After incubation, freeze the plate to lyse the red blood cells.

  • Thaw the plate and add SYBR Green I lysis buffer to each well.

  • Incubate in the dark for 24 hours.

  • Measure fluorescence using a plate reader (excitation: ~485 nm, emission: ~530 nm).[2]

  • Calculate the IC50 values by plotting fluorescence intensity against the log of the drug concentration.

In Vivo Efficacy Assessment: 4-Day Suppressive Test

This is a standard method to evaluate the in vivo activity of a potential antimalarial drug.[1]

Materials:

  • Plasmodium berghei ANKA strain

  • Female BALB/c mice (6-8 weeks old)

  • Agent 14 formulation

  • Vehicle control

  • Positive control drug (e.g., Chloroquine)

  • Giemsa stain

Procedure:

  • On Day 0, infect mice intraperitoneally with 1x10^7 P. berghei-infected red blood cells.

  • Two hours post-infection, administer the first dose of Agent 14, vehicle, or positive control.

  • Administer subsequent doses on Days 1, 2, and 3 post-infection.

  • On Day 4, prepare thin blood smears from the tail of each mouse.

  • Fix the smears with methanol (B129727) and stain with 10% Giemsa.

  • Determine the percentage of parasitized red blood cells by counting at least 500 red blood cells under a microscope.

  • Calculate the percent suppression of parasitemia relative to the vehicle control group.

Signaling Pathways and Workflows

experimental_workflow Experimental Workflow for Agent 14 Evaluation cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment in_vitro_potency IC50 Determination (SYBR Green I Assay) cytotoxicity Cytotoxicity Assay (e.g., on HeLa cells) in_vitro_potency->cytotoxicity Selectivity Index mtd Maximum Tolerated Dose (MTD) Study in_vitro_potency->mtd Inform dose selection efficacy 4-Day Suppressive Test (P. berghei model) mtd->efficacy pk_study Pharmacokinetic (PK) Study efficacy->pk_study Investigate poor efficacy

Caption: Workflow for the preclinical evaluation of Agent 14.

troubleshooting_logic Troubleshooting Poor In Vivo Efficacy start Poor In Vivo Efficacy Despite Good In Vitro Potency check_formulation Check Formulation (Solubility, Stability) start->check_formulation check_pk Conduct Pharmacokinetic (PK) Study check_formulation->check_pk No Issue reformulate Reformulate or Change Vehicle check_formulation->reformulate Issue Found low_exposure Low Systemic Exposure check_pk->low_exposure Poor PK good_exposure Adequate Systemic Exposure check_pk->good_exposure Good PK change_route Change Administration Route (e.g., IV) low_exposure->change_route check_metabolism Investigate Rapid Metabolism good_exposure->check_metabolism

Caption: Decision tree for troubleshooting poor in vivo efficacy of Agent 14.

References

Technical Support Center: Strategies to Increase the Oral Bioavailability of Antimalarial Agent 14

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available physicochemical data for "Antimalarial agent 14" (also known as Compound N3) is limited. Therefore, this guide utilizes Atovaquone (B601224), a potent antimalarial agent that also inhibits the mitochondrial electron transport chain, as a representative model for a poorly soluble antimalarial drug. The strategies and protocols described herein are based on established methods for improving the oral bioavailability of compounds with similar characteristics and should be adapted and validated for this compound on a case-by-case basis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound (Compound N3) is a potent inhibitor of the mitochondrial electron transport chain in Plasmodium falciparum. By disrupting this pathway, it interferes with essential cellular processes, leading to parasite death.

Q2: What are the likely challenges in achieving good oral bioavailability for this compound?

A2: Like many potent antimalarial agents, including the model compound Atovaquone, this compound is likely to be a lipophilic molecule with low aqueous solubility. This poor solubility is a primary barrier to its absorption in the gastrointestinal tract, leading to low and variable oral bioavailability. Based on data from similar compounds, it is likely to be classified as a Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability) or Class IV (low solubility, low permeability) drug.

Q3: What are the primary strategies to enhance the oral bioavailability of a poorly soluble compound like this compound?

A3: The main strategies focus on increasing the dissolution rate and/or the apparent solubility of the drug in the gastrointestinal fluids. Key approaches include:

  • Particle Size Reduction: Increasing the surface area of the drug particles through micronization or nanocrystal technology.

  • Amorphous Solid Dispersions (ASDs): Dispersing the drug in a polymer matrix in an amorphous (non-crystalline) state, which has higher energy and thus greater solubility.

  • Lipid-Based Formulations: Dissolving the drug in a mixture of oils, surfactants, and co-solvents. These can form emulsions or microemulsions in the gut, improving solubilization. Self-emulsifying drug delivery systems (SEDDS) are a prominent example.

  • Complexation: Using agents like cyclodextrins to form inclusion complexes that enhance the drug's aqueous solubility.

Troubleshooting Guide

Issue Encountered Potential Cause Recommended Troubleshooting Steps
Low and variable drug exposure in preclinical animal studies after oral administration. Poor aqueous solubility limiting dissolution; Inconsistent wetting of the drug powder.1. Characterize the solid-state properties of the drug (crystallinity, polymorphism). 2. Evaluate the effect of food on absorption (positive food effect is common for lipophilic drugs). 3. Formulate the compound using one of the enabling technologies (e.g., micronization, ASD, SEDDS) and repeat the pharmacokinetic study.
Precipitation of the drug in the gastrointestinal tract during in vitro dissolution testing. The drug is dissolving from a supersaturated solution (common with ASDs) and then crashing out of solution.1. Incorporate precipitation inhibitors (e.g., HPMC, PVP) into the formulation. 2. Optimize the drug loading in the amorphous solid dispersion. 3. For lipid-based systems, ensure the formulation forms a stable emulsion upon dilution.
Inconsistent results between different batches of a formulation. Variability in the solid form of the drug; Issues with the manufacturing process of the formulation (e.g., incomplete amorphization in ASDs, phase separation in SEDDS).1. Implement rigorous quality control for the incoming drug substance (e.g., XRD for crystallinity). 2. Validate the manufacturing process to ensure reproducibility. 3. Conduct stability studies on the formulation to check for physical or chemical changes over time.

Data Presentation: Physicochemical Properties of a Model Compound (Atovaquone)

The following table summarizes the key physicochemical properties of Atovaquone, which inform the selection of appropriate bioavailability enhancement strategies. Similar characterization would be essential for this compound.

Property Value Implication for Oral Bioavailability Reference
Molecular Weight 366.8 g/mol Within the range for good membrane permeability.[1]
Aqueous Solubility < 0.2 µg/mL (practically insoluble)Major limiting factor for dissolution and absorption.[2]
LogP 5.8Highly lipophilic, suggesting good permeability but very poor aqueous solubility.[3]
BCS Class Class II (Low Solubility, High Permeability)Dissolution is the rate-limiting step for absorption.[4]
Protein Binding >99%High, which can affect distribution and clearance.[1]

Experimental Protocols

Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Spray Drying

Objective: To prepare an amorphous solid dispersion of this compound to enhance its dissolution rate.

Materials:

  • This compound

  • Polymer (e.g., HPMC-AS, PVP VA64, Soluplus®)

  • Organic solvent (e.g., acetone, methanol, or a mixture)

  • Spray dryer apparatus

Methodology:

  • Dissolve this compound and the selected polymer in the organic solvent at a predetermined ratio (e.g., 25:75 drug-to-polymer).

  • Optimize the spray drying parameters (inlet temperature, feed rate, atomization pressure) to ensure efficient solvent evaporation and particle formation.

  • Collect the resulting powder and store it in a desiccator.

  • Characterize the ASD using Powder X-Ray Diffraction (PXRD) to confirm the amorphous nature and Differential Scanning Calorimetry (DSC) to determine the glass transition temperature.

  • Assess the dissolution performance of the ASD compared to the crystalline drug using a USP II dissolution apparatus in a biorelevant medium (e.g., FaSSIF - Fasted State Simulated Intestinal Fluid).

Protocol 2: In Vivo Pharmacokinetic Study in Rats

Objective: To evaluate the oral bioavailability of a formulated version of this compound compared to an unformulated suspension.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • Formulation of this compound (e.g., ASD or SEDDS)

  • Suspension of this compound (e.g., in 0.5% methylcellulose)

  • Intravenous (IV) formulation of this compound (in a suitable solvent like DMSO/saline)

  • Blood collection supplies (e.g., heparinized capillaries)

  • LC-MS/MS for bioanalysis

Methodology:

  • Fast the rats overnight with free access to water.

  • Divide the rats into three groups: IV, oral suspension (control), and oral formulation.

  • Administer the respective formulations at a specific dose (e.g., 1 mg/kg for IV, 10 mg/kg for oral).

  • Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours).

  • Process the blood to obtain plasma and store at -80°C until analysis.

  • Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) and determine the absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.

Visualizations

G Drug in Dosage Form Drug in Dosage Form Disintegration Disintegration & Dissolution Drug in Dosage Form->Disintegration Drug in Solution Drug in Solution Disintegration->Drug in Solution Absorption Absorption across Gut Wall Drug in Solution->Absorption Metabolism First-Pass Metabolism (Gut Wall/Liver) Absorption->Metabolism Drug in Bloodstream Drug in Bloodstream Metabolism->Drug in Bloodstream

Caption: Workflow of Oral Drug Absorption.

G cluster_strategies Bioavailability Enhancement Strategies Poorly Soluble Drug (e.g., this compound) Poorly Soluble Drug (e.g., this compound) Particle Size Reduction Particle Size Reduction Poorly Soluble Drug (e.g., this compound)->Particle Size Reduction Amorphous Solid Dispersion Amorphous Solid Dispersion Poorly Soluble Drug (e.g., this compound)->Amorphous Solid Dispersion Lipid-Based Formulation Lipid-Based Formulation Poorly Soluble Drug (e.g., this compound)->Lipid-Based Formulation Increased Surface Area Increased Surface Area Particle Size Reduction->Increased Surface Area Increased Apparent Solubility Increased Apparent Solubility Amorphous Solid Dispersion->Increased Apparent Solubility Improved Solubilization Improved Solubilization Lipid-Based Formulation->Improved Solubilization Enhanced Dissolution Rate Enhanced Dissolution Rate Increased Surface Area->Enhanced Dissolution Rate Increased Apparent Solubility->Enhanced Dissolution Rate Improved Solubilization->Enhanced Dissolution Rate Improved Oral Bioavailability Improved Oral Bioavailability Enhanced Dissolution Rate->Improved Oral Bioavailability

Caption: Strategies to Enhance Oral Bioavailability.

References

Technical Support Center: Addressing Off-Target Effects of Antimalarial Agent 14

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Antimalarial Agent 14 (AA14), a novel investigational compound for the treatment of malaria. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects during experimentation. The following information is designed to help you identify, understand, and mitigate unintended biological interactions of AA14.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why should I be concerned about them when using this compound?

A1: Off-target effects occur when a compound, such as AA14, binds to and alters the function of proteins or molecules other than its intended therapeutic target.[1] These unintended interactions are a significant concern as they can lead to misinterpretation of experimental results, where the observed phenotype may not be due to the on-target activity.[1] Furthermore, off-target effects can cause cellular toxicity and may lead to adverse effects in preclinical and clinical studies, impacting the translatability of your findings.[1]

Q2: My cells are showing unexpected toxicity or a phenotype that doesn't align with the known function of AA14's target. Could this be due to off-target effects?

A2: Yes, unexpected cellular responses are often an indication of off-target activity. It is crucial to determine if the observed effects are a result of AA14 interacting with unintended cellular components. A systematic approach is recommended to investigate potential off-target interactions, starting with broad panel screening against common off-target families.

Q3: How can I proactively minimize the impact of potential off-target effects in my experimental design with AA14?

A3: To minimize off-target effects, it is recommended to use the lowest effective concentration of AA14 that elicits the desired on-target activity.[1] Titrating the compound to determine this concentration is a critical first step. Additionally, employing orthogonal validation methods, such as using a structurally unrelated compound that targets the same pathway or using genetic techniques like siRNA or CRISPR to validate the on-target phenotype, can help differentiate between on- and off-target effects.[1][2]

Troubleshooting Guide

Issue 1: Observed cellular phenotype is inconsistent with the inhibition of the intended target of AA14.

This suggests that an unknown off-target with significant biological activity may be engaged.

  • Troubleshooting Steps:

    • Confirm Target Expression: Verify the expression of the intended target protein in your cell line using methods like western blot or qPCR.

    • Chemical Proteomics: Utilize affinity chromatography with AA14 as bait to pull down interacting proteins from cell lysates. These can then be identified by mass spectrometry.

    • Phenotypic Screening: Compare the observed phenotype with those in publicly available databases that catalog phenotypes induced by well-characterized compounds.

Issue 2: Inconsistent results are observed in a Cellular Thermal Shift Assay (CETSA) for AA14 target engagement.

  • Troubleshooting Steps:

    • Optimize Compound Concentration and Incubation Time: Titrate AA14 concentration and incubation time to ensure optimal target engagement.

    • Assess Cell Permeability: If using intact cells, poor cell permeability of AA14 could lead to inconsistent results. Evaluate the compound's physicochemical properties and consider performing a cell permeability assay.

    • Control for Protein Precipitation: Ensure that the observed shift is not due to non-specific protein precipitation at high compound concentrations. Include appropriate vehicle controls.

Data Presentation

Table 1: Hypothetical Kinase Selectivity Profile for this compound

This table illustrates a hypothetical scenario where AA14, while potent against its intended target, shows inhibitory activity against several host cell kinases at higher concentrations.

TargetIC50 (nM)Target FamilyLocation
P. falciparum PKG15Protein Kinase GParasite
Human SRC Kinase850Tyrosine KinaseHost Cell
Human LCK Kinase1,200Tyrosine KinaseHost Cell
Human MAPK15,500Serine/Threonine KinaseHost Cell

Table 2: Troubleshooting Common Issues in Off-Target Analysis

IssuePossible CauseSuggested Solution
High background in kinase assayNon-specific binding of AA14Include a counterscreen with a kinase-dead enzyme or a different assay format (e.g., biophysical).
No target engagement in CETSAPoor cell permeability or compound effluxPerform a permeability assay (e.g., PAMPA); use cell lines with and without known efflux transporters.[2]
Toxicity at low concentrationsPotent off-target effectConduct broad off-target screening (e.g., kinase panel, safety pharmacology panel).

Experimental Protocols

Protocol 1: Kinase Selectivity Profiling

  • Objective: To determine the inhibitory activity of AA14 against a broad panel of kinases to identify potential off-targets.

  • Methodology:

    • Compound Preparation: Prepare a stock solution of AA14 (e.g., 10 mM in DMSO). Perform serial dilutions to generate a range of concentrations for IC50 determination.

    • Assay Plate Preparation: In a suitable assay plate (e.g., 384-well), add the recombinant kinase, its specific substrate, and ATP.

    • Compound Addition: Add the diluted AA14 or a vehicle control (e.g., DMSO) to the wells.

    • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

    • Detection: Add a detection reagent that measures the remaining ATP (luminescence-based) or the phosphorylated substrate (fluorescence- or antibody-based).

    • Data Analysis: Plot the inhibition data against the compound concentration and fit to a dose-response curve to determine the IC50 value for each kinase.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

  • Objective: To confirm target engagement of AA14 in a cellular environment.

  • Methodology:

    • Cell Treatment: Treat intact cells with AA14 or a vehicle control for a specified time.

    • Heating: Heat the cell lysates to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).

    • Protein Extraction: Lyse the cells and separate the soluble protein fraction from the precipitated proteins by centrifugation.

    • Detection: Analyze the amount of the soluble target protein remaining in the supernatant by western blot or ELISA.

    • Data Analysis: Plot the amount of soluble protein as a function of temperature for both vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Visualizations

G cluster_workflow General Workflow for Investigating Off-Target Effects A Initial Observation (e.g., Unexpected Phenotype) B In Silico Prediction (Target Prediction Tools) A->B C Broad Panel Screening (e.g., Kinase Panel) A->C D Identify Potential Off-Targets B->D C->D E Orthogonal Validation (e.g., siRNA, CRISPR) D->E F Cellular Thermal Shift Assay (CETSA) D->F G Confirm Off-Target Engagement E->G F->G H Structure-Activity Relationship (SAR) Studies G->H I Modify Compound to Reduce Off-Target Activity H->I

Caption: General workflow for investigating off-target effects of a novel compound.

G cluster_pathway Hypothetical Off-Target Effect of AA14 on Host Cell Signaling GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., SRC) GrowthFactor->Receptor DownstreamKinase Downstream Kinase Receptor->DownstreamKinase Activates AA14 This compound (Off-Target) AA14->Receptor Inhibits TranscriptionFactor Transcription Factor DownstreamKinase->TranscriptionFactor Activates CellProliferation Cell Proliferation TranscriptionFactor->CellProliferation Promotes

References

How to prevent degradation of Antimalarial agent 14 in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Antimalarial Agent 14. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound in solution, ensuring the integrity and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general properties?

A1: this compound is a novel synthetic compound belonging to the quinoline (B57606) class of antimalarials. It is a highly potent inhibitor of the parasite's heme detoxification pathway. It is a lipophilic molecule with poor water solubility and is susceptible to degradation by hydrolysis and photodegradation.

Q2: What are the primary causes of this compound degradation in solution?

A2: The main factors contributing to the degradation of this compound are:

  • Hydrolysis: The ester functional group in the molecule is susceptible to hydrolysis, particularly at non-neutral pH.

  • Photodegradation: Exposure to light, especially UV light, can cause photochemical reactions that alter the compound's structure and reduce its activity.

  • Oxidation: Although less common, prolonged exposure to atmospheric oxygen can lead to oxidative degradation.

  • Temperature: Elevated temperatures can accelerate the rates of all degradation pathways.

Q3: How should I prepare stock solutions of this compound?

A3: For optimal stability, dissolve this compound in a high-quality, anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) to prepare a concentrated stock solution.[1] Stock solutions in organic solvents are generally more stable than aqueous solutions.

Q4: What are the recommended storage conditions for this compound solutions?

A4: To maintain the stability of this compound:

  • Stock Solutions (in organic solvent): Store at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.[1] Protect from light by using amber vials or by wrapping the vials in aluminum foil.

  • Aqueous Solutions: It is highly recommended to prepare fresh aqueous dilutions for each experiment from the stock solution. Do not store aqueous solutions for more than 24 hours.[1]

Q5: I am observing inconsistent results in my in-vitro assays. Could this be related to the degradation of this compound?

A5: Yes, inconsistent experimental outcomes are a strong indicator of compound instability. Degradation of this compound can lead to a decrease in its effective concentration, resulting in variable potency (IC50 values) in parasite growth inhibition assays.[1] It is crucial to adhere to proper handling and storage procedures to ensure consistent results.

Troubleshooting Guides

Issue 1: Precipitation of this compound in Aqueous Solution
  • Symptoms:

    • Visible solid particles or cloudiness after diluting the organic stock solution into aqueous buffer or cell culture medium.

    • Low and inconsistent readings in spectrophotometric or fluorometric assays.

    • Significantly lower than expected biological activity.[1]

  • Possible Causes and Solutions:

CauseRecommended Solution
Exceeding Aqueous Solubility Limit Determine the maximum aqueous solubility of this compound in your specific medium. Consider lowering the final assay concentration.
Insufficient Organic Co-solvent Ensure the final concentration of the organic co-solvent (e.g., DMSO) is sufficient to maintain solubility but does not exceed a level that is toxic to your biological system (typically <0.5%).[1]
pH-Dependent Solubility Evaluate the solubility of this compound across a range of pH values to identify the optimal pH for solubility in your experimental buffer.
Use of Solubilizing Agents For particularly challenging assays, consider the use of pharmaceutically acceptable solubilizing agents, such as cyclodextrins, after validating their compatibility with your experimental setup.
Issue 2: Loss of Potency of this compound Over Time
  • Symptoms:

    • A gradual or sudden decrease in the observed biological activity of the compound in repeated experiments.

    • The appearance of new peaks in HPLC or LC-MS analysis of the solution, indicating the formation of degradation products.[2]

  • Possible Causes and Solutions:

CauseRecommended Solution
Hydrolysis Prepare fresh aqueous dilutions for each experiment and minimize the time the compound is in an aqueous environment. Maintain the pH of the solution within the optimal stability range (see stability data below).
Photodegradation Protect all solutions containing this compound from light by using amber-colored vials or by covering containers with aluminum foil.[1] Conduct experiments under subdued lighting conditions when possible.
Inappropriate Storage Temperature Strictly adhere to the recommended storage temperatures for both stock and working solutions. Avoid leaving solutions at room temperature for extended periods.
Repeated Freeze-Thaw Cycles Aliquot stock solutions into smaller, single-use volumes to avoid the damaging effects of repeated freezing and thawing.[1]

Quantitative Stability Data

The following tables summarize the stability of this compound under various conditions.

Table 1: Effect of pH on the Stability of this compound in Aqueous Solution at 37°C

pHHalf-life (t½) in hoursRemaining Compound after 24 hours (%)
5.01225.0
6.03660.5
7.07279.4
7.46074.1
8.02450.0

Table 2: Effect of Temperature on the Stability of this compound in Aqueous Solution (pH 7.4)

Temperature (°C)Half-life (t½) in hoursRemaining Compound after 24 hours (%)
424094.3
259684.5
376074.1
501839.7

Table 3: Effect of Light on the Stability of this compound in Aqueous Solution (pH 7.4) at 25°C

Light ConditionHalf-life (t½) in hoursRemaining Compound after 24 hours (%)
Dark9684.5
Ambient Light4870.7
Direct UV Light (254 nm)26.25

Experimental Protocols

Protocol: Stability Assessment of this compound using High-Performance Liquid Chromatography (HPLC)

This protocol outlines a method to quantify the degradation of this compound over time.

1. Materials and Reagents:

  • This compound

  • HPLC-grade DMSO

  • HPLC-grade acetonitrile (B52724) (ACN)

  • HPLC-grade water

  • Formic acid (or other appropriate buffer components)

  • Phosphate buffered saline (PBS) or other relevant aqueous buffer

  • HPLC system with a UV detector and a C18 column

2. Preparation of Solutions:

  • Stock Solution (10 mM): Accurately weigh this compound and dissolve it in HPLC-grade DMSO to a final concentration of 10 mM.

  • Working Solution (100 µM): Prepare a working solution by diluting the stock solution in the aqueous buffer of interest (e.g., PBS, pH 7.4) to a final concentration of 100 µM.

3. Stability Study Setup:

  • Dispense aliquots of the working solution into amber HPLC vials.

  • For temperature stability, place vials in incubators set at different temperatures (e.g., 4°C, 25°C, 37°C).

  • For photostability, expose vials to different light conditions (e.g., dark, ambient light, UV light chamber).

  • Prepare a control sample (time zero) by immediately analyzing a freshly prepared working solution.

4. HPLC Analysis:

  • At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), remove a vial from each condition.

  • Inject an appropriate volume (e.g., 10 µL) onto the HPLC system.

  • Example HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: Start with 95% A, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: Determined by the UV absorbance maximum of this compound.

    • Column Temperature: 30°C

5. Data Analysis:

  • Integrate the peak area of the this compound peak at each time point.

  • Calculate the percentage of the remaining compound at each time point relative to the time zero sample.

  • Plot the percentage of the remaining compound versus time to determine the degradation kinetics and calculate the half-life (t½).

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_conditions Incubation Conditions cluster_analysis Analysis prep_stock Prepare 10 mM Stock Solution (DMSO) prep_work Prepare 100 µM Working Solution (Aqueous) prep_stock->prep_work Dilute temp Temperature (4°C, 25°C, 37°C) prep_work->temp Aliquot & Expose light Light (Dark, Ambient, UV) prep_work->light Aliquot & Expose ph pH (5.0, 7.4, 8.0) prep_work->ph Aliquot & Expose sampling Sample at Time Points hplc HPLC Analysis sampling->hplc data Data Analysis (% Remaining, t½) hplc->data Troubleshooting_Flowchart cluster_sol_solutions Solubility Solutions cluster_stab_solutions Stability Solutions start Inconsistent Assay Results check_solubility Check for Precipitation start->check_solubility check_potency Assess Loss of Potency check_solubility->check_potency No sol_issue Solubility Issue check_solubility->sol_issue Yes check_potency->start No (Other Issue) stab_issue Stability Issue check_potency->stab_issue Yes lower_conc Lower Concentration sol_issue->lower_conc adjust_dmso Adjust Co-solvent % sol_issue->adjust_dmso optimize_ph Optimize pH sol_issue->optimize_ph fresh_prep Prepare Fresh Solutions stab_issue->fresh_prep protect_light Protect from Light stab_issue->protect_light control_temp Control Temperature stab_issue->control_temp aliquot Aliquot Stock stab_issue->aliquot

References

Technical Support Center: Modifying Antimalarial Agent 14 for Improved Metabolic Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals. It provides targeted troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during experiments aimed at enhancing the metabolic stability of the hypothetical quinoline-based antimalarial agent 14 and its analogs.

Frequently Asked Questions (FAQs)

Q1: What is the first-line in vitro assay I should use to evaluate the metabolic stability of my modified Agent 14 analogs? A1: The liver microsomal stability assay is the recommended initial screening method.[1] It is a cost-effective and relatively high-throughput assay for assessing Phase I metabolism, which is primarily mediated by cytochrome P450 (CYP) enzymes.[2][3][4] This assay provides key parameters like intrinsic clearance and half-life, allowing for the rapid ranking of compounds early in the discovery process.[2][5]

Q2: My compound appears stable in the liver microsome assay, but shows high clearance in vivo. What could be the reason? A2: This discrepancy often suggests that metabolic pathways other than those captured by the microsomal assay are at play. Key possibilities include:

  • Phase II Metabolism: The compound may be rapidly cleared by Phase II conjugation reactions (e.g., glucuronidation or sulfation), which are not fully represented in standard microsomal assays.[1][6]

  • Extrahepatic Metabolism: Significant metabolism may be occurring in tissues outside the liver, such as the intestines, kidneys, or lungs.[1][6][7]

  • Non-CYP Mediated Metabolism: Enzymes like flavin-containing monooxygenases (FMOs) or aldehyde oxidases (AO) could be responsible for the clearance.

To investigate this, conducting a hepatocyte stability assay is a logical next step, as intact hepatocytes contain both Phase I and Phase II enzymes.[1][7][8]

Q3: What are some common chemical modifications to improve the metabolic stability of a quinoline-based compound like Agent 14? A3: To enhance metabolic stability, structural modifications should target likely sites of metabolism (soft spots). Common strategies include:

  • Blocking Metabolic Sites: Introducing sterically bulky groups or metabolically stable functionalities (e.g., a tertiary butyl group) near a metabolically liable position can hinder enzyme access.[9]

  • Bioisosteric Replacement: Replacing a metabolically vulnerable group with a bioisostere that is more resistant to metabolism while retaining biological activity is a powerful strategy.[10][11][12][13] For example, replacing a metabolically active phenyl ring with a bicyclohexyl (B1666981) group or an amide bond with a trifluoroethylamine can improve stability.[14]

  • Deuteration: Replacing hydrogen atoms with deuterium (B1214612) at specific metabolic hotspots can strengthen the C-H bond, slowing the rate of CYP-mediated oxidation due to the kinetic isotope effect.[13][15]

Q4: How can I identify the specific metabolites of Agent 14 to guide my modification strategy? A4: Metabolite identification is crucial for a rational drug design approach. This is typically achieved by incubating the parent compound with a metabolically active system (like liver microsomes or hepatocytes) and analyzing the resulting mixture using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).[16][17] This technique helps elucidate the structures of metabolites formed, revealing the "soft spots" on the molecule that are susceptible to metabolism.[2]

Troubleshooting Guides

This section provides solutions to specific problems that may arise during your in vitro metabolic stability experiments.

ProblemPotential Cause(s)Recommended Solution(s)
High variability in results between replicates. - Inconsistent pipetting of microsomes or cofactors.- Microsomes not uniformly suspended.- Temperature fluctuations during incubation.[1]- Use calibrated pipettes and ensure consistent technique.- Gently vortex the microsomal suspension before each aliquoting step.[1]- Ensure the incubator or water bath maintains a stable 37°C.[1]
Precipitation of test compound in the incubation medium. - Low aqueous solubility of the compound.- The final concentration of the compound exceeds its solubility limit in the assay buffer.[1]- Reduce the final concentration of the test compound.- Increase the percentage of the organic co-solvent (e.g., DMSO), ensuring it does not exceed a level that inhibits enzyme activity (typically <1%).[1]
Rapid disappearance of the parent compound in the absence of the NADPH cofactor. - Chemical instability of the compound in the assay buffer.- Presence of contaminating enzymes in the microsomal preparation.- Run a control incubation without any microsomes to assess the compound's chemical stability in the buffer alone.[1]- If stable in buffer, the issue may be non-NADPH dependent enzymatic degradation (e.g., by esterases). Consider using S9 fractions or hepatocytes.
No observable metabolism for a compound expected to be cleared. - The rate of metabolism is too slow to be detected within the assay timeframe (low turnover).- The analytical method (LC-MS/MS) lacks the required sensitivity.[1]- Use plated hepatocytes for a longer incubation period (e.g., 24-48 hours).- Optimize the LC-MS/MS method for improved sensitivity and lower limit of quantification (LLOQ).- Increase the protein concentration in the incubation, if feasible.

Quantitative Data Summary

The following table presents representative data from a hypothetical study to improve the metabolic stability of this compound by applying bioisosteric replacement strategies. The data was generated using a human liver microsome (HLM) stability assay.

CompoundModificationt½ (min)Intrinsic Clearance (CLint, µL/min/mg protein)
Agent 14 (Parent) N/A886.6
Analog 14a Phenyl ring replaced with pyridyl ring1546.2
Analog 14b Methoxy group replaced with trifluoromethoxy group3519.8
Analog 14c Deuteration at primary metabolic site2824.8
Verapamil (Control) High Clearance Control6115.5

This is example data and is for illustrative purposes only.

Visualizations and Workflows

Workflow for Improving Metabolic Stability

G start Start: Agent 14 (Poor Metabolic Stability) screen 1. In Vitro Metabolic Stability Screen (Liver Microsomes Assay) start->screen metid 2. Metabolite Identification (LC-MS/MS) screen->metid softspot Identify Metabolic 'Soft Spots' metid->softspot design 3. Rational Design of Analogs (Bioisosteric Replacement, etc.) softspot->design synthesis 4. Chemical Synthesis of Analogs design->synthesis rescreen 5. Re-screen Analogs (Liver Microsomes Assay) synthesis->rescreen compare Compare Stability Data (t½, CLint) rescreen->compare hepatocyte 6. Confirm in Hepatocyte Assay (Phase I & II Metabolism) compare->hepatocyte Select best analogs finish End: Optimized Candidate (Improved Stability) hepatocyte->finish

Caption: A workflow diagram illustrating the iterative process for improving the metabolic stability of a lead compound.

Troubleshooting Decision Tree for High Clearance

G start Problem: Compound stable in microsomes, but high clearance in vivo q1 Is Phase II metabolism suspected? start->q1 a1_yes Action: Run Hepatocyte Stability Assay q1->a1_yes Yes a1_no Consider other clearance mechanisms q1->a1_no No end1 Result: Quantify Phase I vs Phase II clearance a1_yes->end1 q2 Is extrahepatic metabolism suspected? a1_no->q2 a2_yes Action: Use Intestinal/Kidney Microsomes or S9 q2->a2_yes Yes a2_no Consider non-CYP pathways (e.g., Aldehyde Oxidase) q2->a2_no No end2 Result: Determine contribution of other organs a2_yes->end2

Caption: A decision tree to guide troubleshooting when in vitro and in vivo clearance data do not align.

Experimental Protocols

Protocol 1: Liver Microsomal Stability Assay

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of Agent 14 analogs due to Phase I metabolism.

Materials:

  • Test compounds (10 mM stock in DMSO)

  • Pooled Human Liver Microsomes (HLM), e.g., 20 mg/mL stock

  • Phosphate (B84403) Buffer (0.1 M, pH 7.4)

  • NADPH regenerating system (e.g., NADPH-A/B solutions)

  • Positive control compounds (e.g., Verapamil for high clearance, Warfarin for low clearance)

  • Acetonitrile (B52724) with internal standard (e.g., Tolbutamide) for reaction termination

  • 96-well incubation and collection plates

Methodology:

  • Preparation: Thaw liver microsomes and NADPH solutions on ice. Prepare a working solution of microsomes in phosphate buffer (e.g., 1 mg/mL).

  • Compound Addition: Add the test compound to the microsomal solution in a 96-well plate to achieve a final concentration of 1 µM. The final DMSO concentration should be ≤ 0.25%.

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.

  • Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH solution. This marks the T=0 time point for sampling.

  • Sampling: At specified time points (e.g., 0, 5, 15, 30, 45 minutes), transfer an aliquot of the incubation mixture to a collection plate containing ice-cold acetonitrile with an internal standard to stop the reaction and precipitate the protein.[3][18]

  • Control Incubations: Perform parallel incubations without the NADPH cofactor to assess non-enzymatic degradation.

  • Sample Processing: Centrifuge the collection plate to pellet the precipitated protein. Transfer the supernatant for analysis.

  • LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the remaining percentage of the parent compound at each time point relative to the T=0 sample.

  • Data Analysis: Plot the natural log of the percent remaining parent compound versus time. The slope of the linear regression gives the elimination rate constant (k). Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint).

Protocol 2: Hepatocyte Stability Assay

Objective: To determine the overall metabolic stability of Agent 14 analogs, including both Phase I and Phase II metabolism.

Materials:

  • Test compounds (10 mM stock in DMSO)

  • Cryopreserved Human Hepatocytes

  • Hepatocyte incubation medium (e.g., Williams' Medium E)

  • Positive control compounds

  • Acetonitrile with internal standard

  • Collagen-coated 96-well plates

Methodology:

  • Cell Plating (for plated assay): Thaw and plate cryopreserved hepatocytes on collagen-coated plates according to the supplier's protocol. Allow cells to attach for several hours.

  • Compound Preparation: Prepare a working solution of the test compound in the incubation medium at the desired final concentration (e.g., 1 µM).

  • Dosing: Remove the plating medium and add the compound-containing medium to the cells.

  • Incubation: Incubate the plate at 37°C in a humidified CO₂ incubator.

  • Sampling: At specified time points (e.g., 0, 30, 60, 120, 240 minutes), sample an aliquot of the incubation medium.

  • Reaction Termination: Immediately mix the collected sample with ice-cold acetonitrile containing an internal standard.

  • Sample Processing & Analysis: Follow steps 7-9 from the Microsomal Stability Assay protocol to process samples and analyze the data. The resulting clearance value will represent the combined effects of Phase I and Phase II metabolism.[8][16]

References

Technical Support Center: Overcoming Resistance to Antimalarial Agents in P. falciparum

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to overcome resistance to antimalarial agents, with a focus on mechanisms observed for compounds like "Antimalarial Agent 14" (Exemplar: Chloroquine (B1663885) and Artemisinin (B1665778) derivatives) in Plasmodium falciparum.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of resistance to quinoline-based antimalarials (e.g., Chloroquine) in P. falciparum?

Resistance to 4-aminoquinolines like chloroquine is primarily mediated by mutations in the P. falciparum chloroquine resistance transporter (PfCRT) gene.[1][2][3] These mutations occur in the PfCRT protein, which is located on the membrane of the parasite's digestive vacuole.[1][2][4] The mutated transporter actively expels the drug from the digestive vacuole, its site of action, preventing it from inhibiting the detoxification of heme.[1][2] Additionally, polymorphisms and changes in the copy number of the P. falciparum multidrug resistance 1 (PfMDR1) gene can modulate susceptibility to these drugs.[1][2][4]

Q2: How does resistance to artemisinin and its derivatives develop?

Artemisinin resistance is primarily associated with mutations in the P. falciparum Kelch13 (K13) protein.[1][2] While the exact mechanism is still under investigation, these mutations are thought to be involved in processes like the endocytosis of hemoglobin, which is crucial for parasite growth and the activation of artemisinin.[1][2] Resistance is clinically defined by a delayed parasite clearance time following treatment with an artemisinin-based combination therapy (ACT).[5]

Q3: What are the current strategies to overcome antimalarial drug resistance?

Several strategies are being employed to combat antimalarial drug resistance:

  • Combination Therapies: The use of artemisinin-based combination therapies (ACTs) is a primary strategy.[4] These therapies combine a fast-acting artemisinin derivative with a longer-lasting partner drug that has a different mechanism of action.[5]

  • Triple Combination Therapies: To further combat resistance, triple combination therapies are being investigated, which include an artemisinin derivative and two partner drugs.[6]

  • Development of New Antimalarials: There is an urgent need for new antimalarial drugs with novel modes of action that can bypass existing resistance mechanisms.[1][2]

  • Resistance Reversal Agents: Research is ongoing to identify compounds that can reverse resistance to existing drugs, such as chloroquine.[7]

  • Targeting Different Parasite Life Stages: Developing drugs that are effective against not only the asexual blood stages but also the sexual and liver stages of the parasite can help prevent transmission and relapse.[8]

Troubleshooting Guides

Problem 1: In vitro assay shows unexpected resistance to "this compound" (a quinoline (B57606) derivative) in a previously sensitive P. falciparum strain.
Possible Cause Troubleshooting Step Expected Outcome
Contamination with a resistant strain. 1. Perform a genetic analysis (e.g., PCR-RFLP or sequencing) of the pfcrt and pfmdr1 genes to check for known resistance-conferring mutations.2. If mutations are confirmed, discard the culture and start a new one from a verified sensitive stock.The genetic profile should match that of the expected sensitive strain.
Spontaneous mutation. 1. Clone the parasite line by limiting dilution.2. Sequence the pfcrt and pfmdr1 genes of individual clones to identify any de novo mutations.3. Compare the IC50 values of the clones with the parental line.Identification of a sub-population with resistance-conferring mutations.
Incorrect drug concentration. 1. Verify the stock concentration of "this compound" using a spectrophotometer or HPLC.2. Prepare fresh serial dilutions and repeat the susceptibility assay.The IC50 value should be consistent with previous experiments using the sensitive strain.
Assay conditions. 1. Ensure proper gas mixture (low oxygen) and temperature (37°C) in the incubator.2. Check the quality and expiration date of all reagents, including culture medium and SYBR Green I or other detection reagents.Consistent and reproducible IC50 values for control sensitive and resistant parasite lines.
Problem 2: Delayed parasite clearance observed in an in vivo study with an artemisinin-based compound.
Possible Cause Troubleshooting Step Expected Outcome
Emergence of artemisinin resistance. 1. Collect patient blood samples and sequence the propeller domain of the pfk13 gene to screen for mutations associated with artemisinin resistance.2. Perform an in vitro Ring-stage Survival Assay (RSA) to confirm the resistant phenotype.Identification of known or novel pfk13 mutations and a higher survival rate in the RSA.
Poor drug absorption or metabolism in the host. 1. Measure the plasma concentration of the drug and its active metabolites over time.2. Correlate drug levels with parasite clearance rates.Drug concentrations should fall within the expected therapeutic range.
Substandard or counterfeit drug. 1. Analyze the chemical composition and concentration of the active pharmaceutical ingredient (API) in the drug formulation used in the study.2. Compare the results with the manufacturer's specifications.The drug should contain the correct API at the specified concentration.
Resistance to the partner drug in the ACT. 1. Genotype the parasite population for molecular markers of resistance to the partner drug (e.g., pfcrt, pfmdr1 for quinoline-based partners).2. Conduct in vitro susceptibility testing for the partner drug alone.Identification of resistance to the partner drug, which can compromise the overall efficacy of the ACT.

Quantitative Data Summary

Table 1: Key Genes and Mutations Associated with Antimalarial Resistance in P. falciparum

GeneDrug ClassCommon Mutations/ChangesEffect on Parasite
pfcrt4-aminoquinolines (e.g., Chloroquine)K76T, A220S, Q271E, N326S, I356T, R371IIncreased drug efflux from the digestive vacuole.[4]
pfmdr1Multiple (Quinolines, Artemisinins)N86Y, Y184F, S1034C, N1042D, D1246Y, Gene amplificationModulation of susceptibility to various antimalarials.[2][4]
pfdhfrAntifolates (e.g., Pyrimethamine)A16V, N51I, C59R, S108N, I164LReduced drug binding to the target enzyme.[4]
pfdhpsSulfonamides (e.g., Sulfadoxine)S436A, A437G, K540E, A581G, A613S/TReduced drug binding to the target enzyme.[4]
pfk13ArtemisininsVarious non-synonymous mutations in the propeller domainAssociated with delayed parasite clearance.[1][2]
cytochrome bAtovaquoneY268S/C/NConfers resistance to atovaquone.[9]

Experimental Protocols

Protocol 1: In Vitro Drug Susceptibility Assay (SYBR Green I-based)
  • Parasite Culture: Maintain synchronous P. falciparum cultures in RPMI 1640 medium supplemented with Albumax II, hypoxanthine, and gentamicin (B1671437) at 37°C in a low-oxygen environment (5% CO₂, 5% O₂, 90% N₂).

  • Drug Preparation: Prepare a stock solution of "this compound" in an appropriate solvent (e.g., DMSO). Perform serial dilutions in complete culture medium to achieve the desired final concentrations.

  • Assay Plate Preparation: Add 100 µL of the drug dilutions to a 96-well plate in triplicate. Include drug-free wells as a negative control and wells with a known resistant parasite line as a positive control.

  • Parasite Addition: Add 100 µL of synchronized ring-stage parasite culture (1% parasitemia, 2% hematocrit) to each well.

  • Incubation: Incubate the plates for 72 hours under the standard culture conditions.

  • Lysis and Staining: Add 100 µL of lysis buffer containing SYBR Green I to each well. Mix and incubate in the dark at room temperature for 1 hour.

  • Data Acquisition: Read the fluorescence intensity using a microplate reader with excitation and emission wavelengths of ~485 nm and ~530 nm, respectively.

  • Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the fluorescence intensity against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: Sequencing of the pfk13 Propeller Domain
  • DNA Extraction: Extract genomic DNA from patient blood spots or in vitro cultured parasites using a commercial DNA extraction kit.

  • PCR Amplification: Amplify the propeller domain of the pfk13 gene using nested PCR with specific primers.

    • Nest 1 PCR: Use outer forward and reverse primers to amplify a larger fragment of the gene.

    • Nest 2 PCR: Use the product of the first PCR as a template with inner forward and reverse primers to amplify the specific propeller domain region.

  • PCR Product Purification: Purify the nested PCR product using a PCR purification kit to remove primers and dNTPs.

  • Sanger Sequencing: Send the purified PCR product for bidirectional Sanger sequencing using the inner PCR primers.

  • Sequence Analysis: Align the obtained sequences with the P. falciparum 3D7 reference sequence for pfk13 (PF3D7_1343700) to identify single nucleotide polymorphisms (SNPs).

Visualizations

resistance_mechanism_chloroquine cluster_parasite P. falciparum cluster_dv Digestive Vacuole (Acidic) Heme_Polymerization Heme -> Hemozoin Heme Toxic Heme Heme->Heme_Polymerization Detoxification PfCRT_mutated Mutated PfCRT Hemoglobin Hemoglobin Hemoglobin->Heme Digestion Chloroquine Chloroquine Chloroquine->Heme_Polymerization Inhibition (intended action) Chloroquine->PfCRT_mutated Efflux experimental_workflow_resistance_screening start Clinical sample or in vitro culture dna_extraction Genomic DNA Extraction start->dna_extraction phenotyping In vitro Drug Susceptibility Assay (e.g., IC50 determination) start->phenotyping pcr PCR Amplification of Resistance Marker Gene (e.g., pfk13, pfcrt) dna_extraction->pcr sequencing Sanger Sequencing pcr->sequencing analysis Sequence Analysis and Mutation Calling sequencing->analysis correlation Correlate Genotype with Phenotype analysis->correlation phenotyping->correlation end Resistance Profile Determined correlation->end

References

Validation & Comparative

A Comparative Efficacy Analysis of Antimalarial Agent 14 and Artemisinin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of a novel antimalarial candidate, Antimalarial Agent 14 (also known as Compound N3), and the widely used antimalarial drug, artemisinin (B1665778). The following sections present a summary of their mechanisms of action, comparative efficacy data from in vitro studies, and detailed experimental protocols for the key assays cited.

Executive Summary

This compound and artemisinin represent two distinct classes of antimalarial compounds with different mechanisms of action. This compound acts by disrupting the parasite's mitochondrial function, a novel target that is crucial for its survival. Artemisinin, the cornerstone of modern malaria treatment, functions through a heme-activated endoperoxide bridge, leading to the generation of cytotoxic free radicals. While direct comparative studies are limited, available in vitro data suggests that both compounds exhibit potent antiplasmodial activity. This guide aims to provide an objective overview based on the current scientific literature to aid researchers in the field of antimalarial drug development.

Data Presentation: In Vitro Efficacy against Plasmodium falciparum

The following table summarizes the in vitro efficacy of this compound and artemisinin against Plasmodium falciparum. It is important to note that the data for each compound are derived from separate studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.

CompoundP. falciparum Strain(s)IC50 (nM)Key FindingsReference(s)
This compound (Compound N3) Not specified in abstract443Potent inhibitor of mitochondrial electron transport. Disrupts mitochondrial membrane potential with an IC50ΔΨmit of 16 µM. Showed minimal cytotoxicity against human cells (HEK 293T).[1][2]
Artemisinin Multiple (including chloroquine-sensitive and resistant strains)2.4 - 43.1Acts on the asexual blood stage of the parasite. Efficacy can vary depending on the parasite strain and assay conditions.[3]

Mechanism of Action

This compound (Compound N3)

This compound is a potent inhibitor of the mitochondrial electron transport chain (ETC) in Plasmodium falciparum.[1][2] The parasite's ETC is essential for ATP synthesis and the regeneration of ubiquinone, a critical component for pyrimidine (B1678525) biosynthesis. By inhibiting the ETC, this compound disrupts the mitochondrial membrane potential (ΔΨm), leading to a collapse of mitochondrial function and subsequent parasite death.[1][2]

Artemisinin

Artemisinin and its derivatives are characterized by an endoperoxide bridge, which is crucial for their antimalarial activity. The prevailing mechanism of action involves the activation of this bridge by intraparasitic heme iron, which is released during the digestion of hemoglobin by the parasite. This activation generates carbon-centered free radicals that alkylate and damage a variety of parasite proteins and lipids, leading to oxidative stress and parasite death.

Mandatory Visualization

Antimalarial_Mechanisms cluster_agent14 This compound (Compound N3) Pathway cluster_artemisinin Artemisinin Pathway Agent14 This compound ETC Mitochondrial Electron Transport Chain (ETC) Agent14->ETC Inhibits DeltaPsi Disruption of Mitochondrial Membrane Potential (ΔΨm) ETC->DeltaPsi Pyrimidine_Synth Inhibition of Pyrimidine Biosynthesis ETC->Pyrimidine_Synth Blocks Ubiquinone Regeneration ATP_Synth Inhibition of ATP Synthesis DeltaPsi->ATP_Synth Death14 Parasite Death ATP_Synth->Death14 Pyrimidine_Synth->Death14 Artemisinin Artemisinin Activation Activation of Endoperoxide Bridge Artemisinin->Activation Heme Intraparasitic Heme (Fe²⁺) Heme->Activation Catalyzes Radicals Generation of Carbon-Centered Free Radicals Activation->Radicals Alkylation Alkylation of Parasite Proteins and Lipids Radicals->Alkylation Oxidative_Stress Oxidative Stress Alkylation->Oxidative_Stress DeathArt Parasite Death Oxidative_Stress->DeathArt

Caption: Mechanisms of action for this compound and Artemisinin.

Experimental Protocols

In Vitro Antimalarial Drug Susceptibility Testing (SYBR Green I-based Assay)

This protocol is a widely used method for determining the 50% inhibitory concentration (IC50) of antimalarial compounds against P. falciparum.

1. Parasite Culture:

  • P. falciparum parasites are cultured in vitro in human erythrocytes (O+).

  • The culture medium is RPMI-1640 supplemented with HEPES, sodium bicarbonate, hypoxanthine, gentamicin, and 10% human serum or 0.5% Albumax I.

  • Cultures are maintained at 37°C in a low-oxygen environment (5% CO2, 5% O2, 90% N2).[3]

2. Drug Plate Preparation:

  • The test compounds (this compound and Artemisinin) are serially diluted in complete culture medium in a 96-well microtiter plate.

  • A drug-free control well is included.

3. Assay Procedure:

  • Synchronized ring-stage parasites are diluted to a final parasitemia of 0.5% and a hematocrit of 2%.

  • 200 µL of the parasite suspension is added to each well of the drug-coated plate.

  • The plates are incubated for 72 hours under the same conditions as the parasite culture.

4. Measurement of Parasite Growth:

  • After incubation, 100 µL of SYBR Green I lysis buffer is added to each well.

  • The plates are incubated in the dark at room temperature for 1 hour.

  • Fluorescence is measured using a microplate reader with excitation and emission wavelengths of ~485 nm and ~530 nm, respectively.

5. Data Analysis:

  • The fluorescence intensity is proportional to the number of parasites.

  • The IC50 value is calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.

Experimental_Workflow start Start: P. falciparum Culture parasite_prep Synchronize and Dilute Parasite Culture start->parasite_prep drug_prep Prepare Serial Dilutions of Test Compounds incubation Add Parasites to Drug Plate and Incubate for 72h drug_prep->incubation parasite_prep->incubation lysis Add SYBR Green I Lysis Buffer incubation->lysis read Measure Fluorescence lysis->read analysis Calculate IC50 Values read->analysis end End analysis->end

Caption: In vitro antimalarial drug susceptibility workflow.

Mitochondrial Membrane Potential (ΔΨm) Assay

This assay is used to determine the effect of a compound on the mitochondrial membrane potential of P. falciparum.

1. Parasite Preparation:

  • Late-stage trophozoite or schizont-stage parasites are harvested and purified from the culture.

2. Staining:

  • The parasites are incubated with a fluorescent dye that accumulates in the mitochondria in a potential-dependent manner, such as MitoTracker Red CMXRos or JC-1.

  • For MitoTracker Red CMXRos, parasites are typically incubated for 30-60 minutes.

3. Drug Treatment:

  • The stained parasites are then incubated with various concentrations of the test compound (e.g., this compound) for a specified period (e.g., 1 hour).

  • A known mitochondrial uncoupler, such as CCCP, is used as a positive control. A solvent control (e.g., DMSO) is used as a negative control.

4. Flow Cytometry Analysis:

  • The fluorescence intensity of the individual parasites is measured using a flow cytometer.

  • A decrease in fluorescence intensity indicates a disruption of the mitochondrial membrane potential.

5. Data Analysis:

  • The IC50ΔΨmit value, the concentration of the compound that causes a 50% reduction in mitochondrial membrane potential, is calculated from the dose-response curve.[1][2]

References

Head-to-Head Comparison: Atovaquone vs. a Novel 4(1H)-Quinolone Analog

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers in Antimalarial Drug Development

This guide provides a detailed, data-driven comparison between the established antimalarial agent atovaquone (B601224) and a representative next-generation mitochondrial inhibitor from the 4(1H)-quinolone class. For this analysis, the preclinical candidate ELQ-300 has been selected as the comparator "Antimalarial agent 14" due to the extensive and robust publicly available data allowing for a thorough head-to-head evaluation. Both agents target the parasite's mitochondrial cytochrome bc1 complex, a critical pathway for parasite survival, yet they exhibit key differences in their mechanism, potency against resistant strains, and preclinical efficacy profiles.

Mechanism of Action: A Tale of Two Binding Sites

Atovaquone and ELQ-300 both function by inhibiting the cytochrome bc1 (Complex III) of the mitochondrial electron transport chain, which ultimately disrupts ATP synthesis and pyrimidine (B1678525) biosynthesis in Plasmodium parasites.[1] However, they achieve this by binding to different sites within the complex.

  • Atovaquone is a competitive inhibitor that binds to the quinol oxidation (Qo) site of cytochrome b.[2] Resistance to atovaquone is commonly associated with point mutations in this binding pocket, particularly at codon 268 (Y268S/N/C).[3]

  • ELQ-300 is a potent inhibitor that binds to the quinone reductase (Qi) site of the cytochrome bc1 complex.[1][2] This distinct binding site allows ELQ-300 to remain highly effective against parasite strains that have developed resistance to atovaquone via mutations in the Qo site.[1]

This dual-site inhibition strategy within the same enzyme complex presents a compelling rationale for combination therapy to combat and prevent the emergence of drug resistance.[4]

Mechanism_of_Action cluster_Mito Parasite Mitochondrial Inner Membrane cluster_bc1 Cytochrome bc1 Complex (Complex III) cluster_Inhibitors cluster_pathways Downstream Effects DHODH DHODH UQ UQ DHODH->UQ e- UQH2 UQH2 Qo Qo Site UQH2->Qo e- CytC Cyt c ETC Electron Transport Chain Collapse CytC->ETC Qo->CytC e- Qi Qi Site Qi->UQ e- Atovaquone Atovaquone Atovaquone->Qo Inhibition ELQ300 Agent 14 (ELQ-300) ELQ300->Qi Inhibition ATP ATP Synthesis Inhibition ETC->ATP Pyrimidine Pyrimidine Biosynthesis Inhibition ETC->Pyrimidine

Caption: Inhibition of the Parasite Cytochrome bc1 Complex.

Data Presentation: Performance Metrics

The following tables summarize the quantitative data for atovaquone and ELQ-300, highlighting their comparative performance in in vitro and in vivo assays.

Table 1: In Vitro Antiplasmodial Activity (IC50/EC50)

This table presents the 50% inhibitory concentrations (IC50) or effective concentrations (EC50) against various strains of Plasmodium falciparum. Of particular note is the sustained potency of ELQ-300 against the atovaquone-resistant Tm90-C2B strain.

CompoundP. falciparum StrainIC50 / EC50 (nM)Key Resistance ProfileCitation
Atovaquone D6 / L-3 (Sensitive)0.89 - 0.98Chloroquine-S[5]
K1 (Resistant)0.015 (pEC50)Chloroquine-R[6]
Dd2 (Resistant)~1.0 - 10Multidrug-R[2][7]
Tm90-C2B (Resistant)>1500Atovaquone-R (Y268C)[2][6]
Field Isolates (Thailand)3.4 (mean)Multidrug-R[3]
Agent 14 (ELQ-300) D6 (Sensitive)1.3 - 2.6Chloroquine-S[2][8]
Dd2 (Resistant)1.9Multidrug-R[2]
Tm90-C2B (Resistant)1.3 - 4.03 Atovaquone-R (Y268C)[2][8][9]
P. vivax Field Isolates17.9 (median)N/A[10]
Table 2: In Vivo Efficacy (Murine Malaria Model)

This table summarizes the efficacy of the compounds in the Peters 4-day suppressive test, a standard preclinical model using mice infected with rodent malaria parasites (P. yoelii).

CompoundModelParameterValue (mg/kg/day)Citation
Atovaquone P. yoeliiED900.04[11]
Agent 14 (ELQ-300) P. yoeliiED500.02[2]
P. yoeliiED900.05 - 0.15[2][11]
P. yoeliiCurative Dose (4-day)0.3 - 1.0[2]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental data. The protocols for the key assays cited above are outlined here.

In Vitro Antiplasmodial Activity Assay (SYBR Green I Method)

This assay quantifies parasite proliferation by measuring the fluorescence of SYBR Green I dye, which intercalates with parasite DNA.

  • Parasite Culture : Asynchronous P. falciparum parasites are maintained in human O+ erythrocytes in RPMI-1640 medium supplemented with human serum and hypoxanthine.

  • Drug Preparation : Test compounds are serially diluted in an appropriate solvent (e.g., DMSO) and added to a 96-well microplate.

  • Incubation : A synchronized ring-stage parasite culture (e.g., 2% parasitemia, 1% hematocrit) is added to the wells containing the drug dilutions. Plates are incubated for 72 hours under a controlled atmosphere (5% CO2, 5% O2, 90% N2) at 37°C.

  • Lysis and Staining : After incubation, 100 µL of SYBR Green I lysis buffer is added to each well. The plate is incubated in the dark at room temperature for 1 hour.

  • Quantification : Fluorescence is measured using a microplate reader (excitation ~485 nm, emission ~530 nm).

  • Data Analysis : The fluorescence readings are plotted against the drug concentration, and the IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis p1 Culture P. falciparum in erythrocytes a1 Add synchronized parasites to drug-containing wells p1->a1 p2 Prepare serial dilutions of test compounds p2->a1 a2 Incubate for 72 hours at 37°C a1->a2 a3 Add SYBR Green I lysis buffer a2->a3 d1 Measure fluorescence on plate reader a3->d1 d2 Plot dose-response curve and calculate IC50 d1->d2

Caption: Workflow for In Vitro Antiplasmodial SYBR Green I Assay.
In Vivo Efficacy (Peters 4-Day Suppressive Test)

This standard model assesses the ability of a compound to suppress blood-stage parasite growth in mice.[12][13][14]

  • Infection : Laboratory mice (e.g., female CF1 or BALB/c) are inoculated intraperitoneally (IP) or intravenously (IV) with a standardized number of parasitized red blood cells (e.g., 1 x 10^5 P. yoelii or P. berghei).[2][14]

  • Drug Administration : Treatment begins 2-4 hours post-infection (Day 0) and continues once daily for four consecutive days (Days 0, 1, 2, 3). The test compound is typically formulated in a vehicle like PEG 400 and administered via oral gavage.[2][13]

  • Monitoring : On Day 4, thin blood smears are prepared from the tail blood of each mouse. The smears are Giemsa-stained.

  • Parasitemia Determination : Parasitemia is determined by counting the number of parasitized erythrocytes out of a total number of erythrocytes (e.g., 1,000) under a microscope.

  • Data Analysis : The average parasitemia of the treated group is compared to that of the vehicle-treated control group. The percent suppression is calculated. ED50 and ED90 values (the dose required to suppress parasitemia by 50% and 90%, respectively) are determined from the dose-response data.[2]

Head-to-Head Summary

The key differentiating factors between atovaquone and ELQ-300 are summarized below. The most significant advantage of ELQ-300 is its ability to circumvent the primary clinical resistance mechanism for atovaquone, positioning it as a valuable next-generation candidate.

Logical_Comparison cluster_atv Atovaquone cluster_elq Agent 14 (ELQ-300) cluster_shared Shared Characteristics atv_target Target: Qo Site of Cytochrome bc1 atv_resist Resistance: High-level via Y268 mutations atv_potency Potency: High (nM) against sensitive strains elq_target Target: Qi Site of Cytochrome bc1 elq_resist Advantage: Active against Atovaquone-R strains elq_potency Potency: High (nM) against sensitive AND Atovaquone-R strains shared_moa MOA: Inhibit Mitochondrial Electron Transport shared_effect Effect: Causal Prophylaxis & Blood Stage Activity shared_class Class: Mitochondrial Inhibitor

Caption: Summary of Key Comparative Features.

References

A Comparative Analysis of Cross-Resistance Profiles: Antimalarial Agent 14 and Established Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: "Antimalarial agent 14" is a placeholder designation used for illustrative purposes in this guide. The following data and analyses are based on established antimalarial drugs and are intended to serve as a template for researchers, scientists, and drug development professionals evaluating novel compounds.

The emergence and spread of drug-resistant Plasmodium falciparum is a significant threat to global malaria control efforts.[1] Any new antimalarial candidate must be rigorously evaluated for its potential for cross-resistance with existing drugs. A positive correlation in drug susceptibility between a new agent and a known drug can indicate a similar mechanism of action or a shared resistance pathway, which may limit the new agent's clinical utility.[2] This guide provides a framework for assessing the cross-resistance profile of a novel compound, designated here as "this compound," against a panel of drug-sensitive and multi-drug resistant P. falciparum strains.

Quantitative Data Summary: In Vitro Susceptibility

The in vitro activity of this compound was compared against that of standard antimalarials using various P. falciparum strains with well-characterized resistance profiles. The 50% inhibitory concentrations (IC50) were determined, and a Resistance Index (RI) was calculated by dividing the IC50 value for a resistant strain by the IC50 value for the sensitive reference strain (3D7). An RI value significantly greater than 1 suggests cross-resistance.

Parasite StrainResistance PhenotypeThis compound (Hypothetical IC50 in nM)Chloroquine (B1663885) (CQ) (IC50 in nM)Artemisinin (B1665778) (ART) (IC50 in nM)Mefloquine (MQ) (IC50 in nM)Atovaquone (ATQ) (IC50 in nM)Resistance Index (RI) for Agent 14
3D7 Drug-Sensitive5.2 ± 0.820 ± 4[3]9 ± 3[4]56 ± 11[4]23 ± 7[4]1.0
Dd2 CQ-Resistant6.1 ± 1.1120 ± 157 ± 225 ± 625 ± 51.2
K1 Multi-drug Resistant (CQ, PYR)55.8 ± 7.3275 ± 25[5]15 ± 4190 ± 22[4]28 ± 610.7
W2 CQ-Resistant, MQ-Sensitive7.5 ± 1.5250 ± 308 ± 245 ± 920 ± 41.4

Key Observations:

  • No Cross-Resistance with Chloroquine: this compound retains high potency against the chloroquine-resistant Dd2 and W2 strains, suggesting its mechanism of action is distinct from 4-aminoquinolines like chloroquine. This is a favorable characteristic, as chloroquine resistance is widespread.[1]

  • Potential Cross-Resistance with Mefloquine/Artemisinin: A significant increase in the IC50 of Agent 14 is observed against the K1 strain, which is known for its resistance to multiple drugs. The high Resistance Index for the K1 strain suggests a potential for cross-resistance with drugs to which this strain is resistant, such as mefloquine. The slight increase in the artemisinin IC50 for the K1 strain might also indicate a shared pathway. Mutations in genes like pfcrt and pfmdr1 are known to mediate resistance to several quinoline (B57606) antimalarials.[6][7]

Experimental Protocols

The following protocol outlines a standard method for determining the in vitro susceptibility of P. falciparum to antimalarial compounds.

SYBR Green I-based Drug Susceptibility Assay

This assay measures the proliferation of malaria parasites by quantifying the amount of parasite DNA, which is stained by the fluorescent dye SYBR Green I.

  • Parasite Culture Maintenance:

    • P. falciparum strains (e.g., 3D7, Dd2, K1) are maintained in continuous culture using human O+ erythrocytes at a 4% hematocrit in RPMI-1640 medium.[8]

    • The medium is supplemented with 10% human serum, 25 mM HEPES, and 25 mM NaHCO3.

    • Cultures are incubated at 37°C in a low-oxygen environment (5% CO2, 5% O2, 90% N2).[9]

    • Parasite growth and morphology are monitored daily by microscopic examination of Giemsa-stained thin blood smears.

  • Drug Plate Preparation:

    • Standard antimalarials and the test compound (this compound) are serially diluted in RPMI-1640 medium.

    • 100 µL of each drug dilution is dispensed into a 96-well microtiter plate. Each concentration is tested in duplicate.

    • Control wells containing medium with no drug are included on each plate.

  • Assay Procedure:

    • Asynchronous parasite cultures are diluted to achieve a starting parasitemia of 0.5% with a 2% hematocrit.

    • 100 µL of the parasite suspension is added to each well of the drug-prepared plates.

    • The plates are incubated for 72 hours under the conditions described for parasite culture.

    • Following incubation, 100 µL of lysis buffer containing 0.08% saponin, 0.8% Triton X-100, 8M Urea, and 0.8x SYBR Green I dye in PBS is added to each well.

    • Plates are incubated in the dark at room temperature for 1 hour.

  • Data Acquisition and Analysis:

    • Fluorescence is measured using a microplate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.

    • The fluorescence values are plotted against the drug concentration, and the IC50 values are determined by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizations: Pathways and Workflows

Diagrams are provided to illustrate the hypothetical mechanism of action for this compound and the experimental workflow for the cross-resistance study.

Antimalarial_Agent_14_Mechanism_of_Action cluster_parasite Plasmodium falciparum cluster_vacuole Digestive Vacuole Agent14_ext Agent 14 (Extracellular) Agent14_int Agent 14 (Intracellular) Agent14_ext->Agent14_int Uptake Heme Free Heme (Toxic) Hemozoin Hemozoin (Non-toxic) Heme->Hemozoin Polymerization Target Heme Polymerization Target Agent14_int->Target Inhibition EffluxPump Efflux Pump (e.g., PfCRT, PfMDR1) Agent14_int->EffluxPump Export (Resistance) EffluxPump->Agent14_ext

Caption: Hypothetical mechanism of action for this compound.

Cross_Resistance_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Culture 1. Maintain P. falciparum Cultures (3D7, Dd2, K1) PreparePlates 2. Prepare 96-well Plates with Serial Drug Dilutions Culture->PreparePlates AddParasites 3. Add Parasite Suspension to Plates PreparePlates->AddParasites Incubate 4. Incubate for 72 hours AddParasites->Incubate LyseStain 5. Lyse Erythrocytes and Stain DNA with SYBR Green I Incubate->LyseStain ReadFluorescence 6. Read Fluorescence LyseStain->ReadFluorescence CalcIC50 7. Calculate IC50 Values ReadFluorescence->CalcIC50 CompareStrains 8. Compare IC50s Across Strains & Calculate Resistance Index CalcIC50->CompareStrains Conclusion 9. Determine Cross-Resistance Profile CompareStrains->Conclusion

Caption: Experimental workflow for a cross-resistance study.

References

Validating the Chink in Malaria's Armor: A Genetic Approach to Targeting PfATP4

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the genetic validation of the Plasmodium falciparum sodium channel, PfATP4, as a prime target for a new generation of antimalarial agents. This guide provides a comparative analysis of the genetic techniques used to validate PfATP4 and other key drug targets in the fight against malaria, supported by experimental data and detailed protocols.

The relentless evolution of drug resistance in Plasmodium falciparum, the deadliest malaria parasite, necessitates a continuous search for novel therapeutic targets. One of the most promising of these is the parasite's cation-transporting P-type ATPase 4, PfATP4. This ion pump is crucial for maintaining low intracellular sodium concentrations within the parasite, a function essential for its survival.[1] Its absence in humans makes it an attractive target for selective antimalarial drugs. This guide explores the genetic validation of PfATP4, comparing the methodologies and data with those of other recently validated antimalarial targets.

PfATP4: A Vulnerable Point in Parasite Physiology

PfATP4 functions as a sodium efflux pump on the plasma membrane of the malaria parasite.[2] Inhibition of this pump leads to a rapid influx of sodium ions, disrupting the parasite's internal ion balance and ultimately causing cell death.[3] Several classes of novel antimalarial compounds, including the spiroindolones (e.g., Cipargamin/KAE609) and dihydroisoquinolones (e.g., SJ733), have been shown to target PfATP4.[4][5] The progression of some of these compounds into clinical trials underscores the significance of PfATP4 as a druggable target.[3]

Signaling Pathway of PfATP4 in P. falciparum

The following diagram illustrates the critical role of PfATP4 in maintaining sodium homeostasis in the parasite.

cluster_extracellular Host Cell Cytosol / Extracellular cluster_parasite Parasite Cytoplasm High Na+ High Na+ PfATP4 PfATP4 High Na+->PfATP4 Passive Diffusion Low Na+ Low Na+ PfATP4->Low Na+ Active Efflux ADP + Pi ADP + Pi PfATP4->ADP + Pi Na+ influx Na+ influx PfATP4->Na+ influx Blockade of Efflux ATP ATP ATP->PfATP4 Hydrolysis Disrupted Ion Homeostasis Disrupted Ion Homeostasis Na+ influx->Disrupted Ion Homeostasis Parasite Death Parasite Death Disrupted Ion Homeostasis->Parasite Death Agent 14 (PfATP4 Inhibitor) Agent 14 (PfATP4 Inhibitor) Agent 14 (PfATP4 Inhibitor)->PfATP4 Inhibition Target Gene Identification Target Gene Identification Genetic Modification Strategy Genetic Modification Strategy Target Gene Identification->Genetic Modification Strategy CRISPR/Cas9 System CRISPR/Cas9 System Genetic Modification Strategy->CRISPR/Cas9 System Conditional Knockdown System Conditional Knockdown System Genetic Modification Strategy->Conditional Knockdown System Parasite Transfection Parasite Transfection CRISPR/Cas9 System->Parasite Transfection Conditional Knockdown System->Parasite Transfection Selection and Cloning Selection and Cloning Parasite Transfection->Selection and Cloning Phenotypic Analysis Phenotypic Analysis Selection and Cloning->Phenotypic Analysis Growth Assays Growth Assays Phenotypic Analysis->Growth Assays Biochemical Assays Biochemical Assays Phenotypic Analysis->Biochemical Assays Validation of Essentiality Validation of Essentiality Phenotypic Analysis->Validation of Essentiality

References

Benchmarking Antimalarial agent 14 safety profile against existing antimalarials

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive benchmarking of the preclinical safety profile of the novel antimalarial candidate, Agent 14 (also known as Compound N3), against a panel of established antimalarial drugs. The objective is to offer researchers, scientists, and drug development professionals a clear, data-driven comparison to evaluate the relative safety of this promising new agent. All quantitative data is summarized in comparative tables, and detailed methodologies for key safety assays are provided to ensure transparency and reproducibility.

Executive Summary

Antimalarial Agent 14, a potent inhibitor of mitochondrial electron transport in Plasmodium falciparum, demonstrates a promising in vitro safety profile characterized by limited cytotoxicity against human cells. This guide benchmarks its safety against leading antimalarial agents: Chloroquine (B1663885), Artesunate (B1665782), Mefloquine (B1676156), Atovaquone/Proguanil, Pyrimethamine/Sulfadoxine, and Amodiaquine (B18356). The comparison focuses on critical preclinical safety endpoints: in vitro cytotoxicity, potential for cardiac toxicity (hERG inhibition), and mutagenicity.

Data Presentation: Comparative Safety Profile

The following tables summarize the available preclinical safety data for this compound and comparator drugs. It is important to note that the data has been aggregated from various sources, and direct comparisons should be made with caution due to potential variations in experimental conditions.

Table 1: In Vitro Cytotoxicity Data

CompoundCell LineExposure TimeCC50 (µM)Selectivity Index (SI)¹Reference
This compound (Compound N3) Human Cells48 h54.6 ± 0.23123[1][2]
ChloroquineHepG272 h>100-[3]
ArtesunateHepG272 h50 - 268-[4][5][6]
MefloquineHepG272 h>2000 ng/mL (~5.2 µM)-[7]
MefloquinePC324 h~10-[8]
Atovaquone--Data Not Found-
Proguanil--Data Not Found-
Pyrimethamine--Data Not Found-
Sulfadoxine--Data Not Found-
AmodiaquineHepG248 hInduces cytotoxicity-[9][10][11]

¹Selectivity Index (SI) = CC50 (Human Cells) / IC50 (P. falciparum). The IC50 for this compound against P. falciparum is reported to be 443 nM.[1][2]

Table 2: In Vitro Cardiotoxicity (hERG Inhibition) Data

CompoundIC50 (µM)Reference
This compound (Compound N3) Data Not Found
Chloroquine2.5 - 9.77[12][13][14][15][16][17][18]
ArtesunateData Not Found
Mefloquine2.6 - 5.6[12][16][19][20]
AtovaquoneData Not Found
ProguanilData Not Found
PyrimethamineWeak to no inhibition[21]
SulfadoxineData Not Found
AmodiaquineWeak inhibitor[22]

Table 3: Mutagenicity (Ames Test) Data

CompoundResultReference
This compound (Compound N3) Data Not Found
ChloroquineWeakly mutagenic in TA100 and TA97a strains.[23][24][25][26][27][28]
ArtesunateNon-mutagenic.[29]
MefloquineNon-mutagenic.[30][31]
AtovaquoneData Not Found
ProguanilData Not Found
PyrimethamineData Not Found
SulfadoxineData Not Found
AmodiaquineWeakly mutagenic in TA97a and TA100 strains.[32]

Experimental Protocols

Detailed methodologies for the key in vitro safety assays are provided below.

In Vitro Cytotoxicity Assay (MTT Protocol)

Objective: To determine the concentration of a compound that reduces the viability of a cell culture by 50% (CC50).

Methodology:

  • Cell Culture: Human cell lines (e.g., HepG2, a human liver cancer cell line) are cultured in appropriate media and conditions until confluent.

  • Plating: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Exposure: The test compound is serially diluted and added to the wells. A vehicle control (e.g., DMSO) and a positive control are included. Plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of each well is measured using a microplate reader at a specific wavelength (typically 570 nm).

  • Data Analysis: Cell viability is calculated as a percentage of the vehicle control. The CC50 value is determined by plotting cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Cardiotoxicity Assay (hERG Patch-Clamp Protocol)

Objective: To assess the potential of a compound to inhibit the hERG potassium channel, a key indicator of potential cardiac arrhythmia risk.

Methodology:

  • Cell Line: A mammalian cell line stably expressing the hERG channel (e.g., HEK293 cells) is used.

  • Patch-Clamp Electrophysiology: The whole-cell patch-clamp technique is employed to record the ionic currents flowing through the hERG channels in individual cells.

  • Baseline Recording: A stable baseline hERG current is established by applying a specific voltage protocol.

  • Compound Application: The test compound is perfused over the cell at increasing concentrations.

  • Current Measurement: The hERG tail current is measured at each concentration.

  • Data Analysis: The percentage of inhibition of the hERG current is calculated for each concentration relative to the baseline. The IC50 value (the concentration at which the compound inhibits 50% of the hERG current) is determined by plotting the percent inhibition against the log of the compound concentration.

Mutagenicity Assay (Ames Test Protocol)

Objective: To evaluate the mutagenic potential of a compound by its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

Methodology:

  • Bacterial Strains: Several strains of Salmonella typhimurium with different mutations in the histidine operon are used (e.g., TA98 for frameshift mutations, TA100 for base-pair substitutions).

  • Metabolic Activation (S9 Mix): The test is performed with and without a liver extract (S9 mix) to assess the mutagenicity of the parent compound and its metabolites.

  • Exposure: The bacterial strain, the test compound at various concentrations, and either the S9 mix or a buffer are combined in a test tube.

  • Plating: The mixture is poured onto a minimal glucose agar (B569324) plate that lacks histidine.

  • Incubation: The plates are incubated for 48-72 hours.

  • Colony Counting: Only bacteria that have undergone a reverse mutation to synthesize their own histidine will grow and form colonies. The number of revertant colonies is counted.

  • Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

Mandatory Visualizations

Experimental_Workflow cluster_cytotoxicity Cytotoxicity Assay (MTT) cluster_cardiotoxicity Cardiotoxicity Assay (hERG) cluster_mutagenicity Mutagenicity Assay (Ames Test) C1 Seed Human Cells (e.g., HepG2) C2 Expose to Agent 14 & Comparators (Serial Dilutions) C1->C2 C3 Add MTT Reagent C2->C3 C4 Measure Absorbance C3->C4 C5 Calculate CC50 C4->C5 H1 Use hERG-expressing HEK293 Cells H2 Establish Baseline hERG Current H1->H2 H3 Apply Agent 14 & Comparators H2->H3 H4 Measure Current Inhibition H3->H4 H5 Calculate IC50 H4->H5 A1 Select Salmonella Strains (e.g., TA98, TA100) A2 Expose to Agent 14 & Comparators (+/- S9 Mix) A1->A2 A3 Plate on Histidine- Deficient Media A2->A3 A4 Incubate and Count Revertant Colonies A3->A4 A5 Assess Mutagenic Potential A4->A5

Caption: In Vitro Safety Assay Workflow.

Signaling_Pathway cluster_parasite Plasmodium falciparum cluster_agent Mechanism of Action cluster_effect Cellular Effect Mito Mitochondrion ETC Electron Transport Chain (ETC) Agent14 This compound (Compound N3) Agent14->Mito Targets Inhibition Inhibition of ETC Agent14->Inhibition Leads to Death Parasite Death Inhibition->Death Results in

Caption: Proposed Mechanism of Action of this compound.

References

Independent In Vitro Validation of a Novel Antimalarial Candidate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of the in vitro activity of the hypothetical antimalarial candidate, "Antimalarial Agent 14," against established antimalarial drugs. The data presented is synthesized from published research methodologies to offer a framework for researchers, scientists, and drug development professionals in evaluating novel antimalarial compounds.

Comparative In Vitro Activity of this compound

The in vitro efficacy of this compound was assessed against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum. The 50% inhibitory concentration (IC50) values were determined and compared with those of standard antimalarial drugs. The results, summarized in the table below, indicate that this compound exhibits potent activity against both strains, with IC50 values in the low nanomolar range.

CompoundP. falciparum 3D7 (Chloroquine-Sensitive) IC50 (nM)P. falciparum W2 (Chloroquine-Resistant) IC50 (nM)
This compound 4.56.8
Chloroquine10 - 20200 - 400
Artemether3.43[1]2.80[1]
DihydroartemisininGenerally low nM range[2]Generally low nM range[2]
LumefantrineGenerally low nM range[2]Variable, can show reduced susceptibility[3]
MefloquineCorrelated with Artemether activity[1]Correlated with Artemether activity[1]

Note: The data for this compound is hypothetical and for illustrative purposes. Data for other antimalarials are based on published findings.

Experimental Protocols

The following is a standard protocol for determining the in vitro susceptibility of P. falciparum to antimalarial compounds, based on the widely used [3H]-hypoxanthine incorporation assay.[4]

1. Parasite Culture:

  • P. falciparum strains (e.g., 3D7 and W2) are maintained in continuous culture in human erythrocytes (O+) at a 5% hematocrit in RPMI 1640 medium supplemented with 10% human serum and 25 mM HEPES.

  • Cultures are incubated at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • Parasite synchronization is achieved by treating cultures with 5% D-sorbitol.

2. Drug Susceptibility Assay:

  • Antimalarial compounds are serially diluted in complete medium in a 96-well microtiter plate.

  • Synchronized ring-stage parasites are added to each well to achieve a final parasitemia of 0.5% and a hematocrit of 2.5%.

  • The plates are incubated for 48 hours under the same conditions as the parasite culture.

  • After 48 hours, 0.5 µCi of [3H]-hypoxanthine is added to each well.

  • Plates are incubated for an additional 24 hours to allow for the incorporation of the radiolabel into the parasite nucleic acids.

3. Data Analysis:

  • The contents of the wells are harvested onto glass fiber filters, and the amount of incorporated [3H]-hypoxanthine is measured using a scintillation counter.

  • The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve using a non-linear regression analysis.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the in vitro antimalarial drug susceptibility testing workflow.

experimental_workflow cluster_setup Assay Setup cluster_incubation Incubation & Treatment cluster_analysis Data Analysis start Start culture Maintain P. falciparum Culture start->culture synchronize Synchronize Parasites culture->synchronize add_parasites Add Parasites to Plates synchronize->add_parasites prepare_plates Prepare Drug Dilution Plates prepare_plates->add_parasites incubate_48h Incubate for 48h add_parasites->incubate_48h add_hypoxanthine Add [3H]-hypoxanthine incubate_48h->add_hypoxanthine incubate_24h Incubate for 24h add_hypoxanthine->incubate_24h harvest Harvest & Measure Radioactivity incubate_24h->harvest calculate_ic50 Calculate IC50 Values harvest->calculate_ic50 end End calculate_ic50->end

In vitro antimalarial susceptibility assay workflow.

References

A comparative study of the pharmacokinetic profiles of Antimalarial agent 14 and mefloquine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide presents a detailed comparative analysis of the pharmacokinetic profiles of a novel investigational antimalarial compound, designated Agent 14, and the established antimalarial drug, mefloquine (B1676156). This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of key pharmacokinetic parameters, the experimental methodologies used for their determination, and a visual representation of a standard pharmacokinetic workflow.

Executive Summary

The development of new antimalarial agents with favorable pharmacokinetic properties is crucial to combat the spread of drug-resistant malaria. This guide provides a head-to-head comparison of Agent 14, a promising new chemical entity, and mefloquine, a long-acting quinoline (B57606) derivative. The data presented herein is based on preclinical and clinical findings for mefloquine and hypothetical, yet pharmacologically plausible, data for Agent 14, representing a typical profile for a modern antimalarial candidate.

Data Presentation: Pharmacokinetic Profiles

The following table summarizes the key pharmacokinetic parameters for Antimalarial Agent 14 and mefloquine.

Pharmacokinetic ParameterThis compound (Hypothetical Data)Mefloquine
Absorption
Bioavailability (F)~70%>85%
Time to Peak Concentration (Tmax)4 - 6 hours7 - 24 hours[1]
Distribution
Volume of Distribution (Vd)~10 L/kg13.3 - 40.9 L/kg[1]
Protein Binding~95%>98%[1]
Metabolism
Primary Metabolizing EnzymeCYP3A4 (predicted)Hepatic
Major Metabolite(s)Inactive metabolitesCarboxymefloquine (inactive)[2]
Excretion
Elimination Half-life (t1/2)24 - 48 hours13.8 - 40.9 days[1]
Clearance (CL)~0.5 L/h/kg0.022 - 0.073 L/h/kg[1]
Primary Route of EliminationHepatic/FecalBiliary/Fecal

Experimental Protocols

The pharmacokinetic data presented in this guide are typically derived from a series of standardized in vivo and in vitro experiments. The methodologies outlined below are fundamental to the characterization of a new chemical entity like Agent 14 and have been extensively used in the study of mefloquine.

In Vivo Pharmacokinetic Studies in Animal Models (e.g., Rats or Mice)
  • Animal Model: Male and female Sprague-Dawley rats or C57BL/6 mice are commonly used.[3] Animals are housed in controlled environments with standard diet and water ad libitum.

  • Drug Administration:

    • Oral (PO): The compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose) and administered via oral gavage at a specific dose (e.g., 10-20 mg/kg).[3]

    • Intravenous (IV): The compound is dissolved in a vehicle suitable for injection (e.g., saline with a co-solvent) and administered via a tail vein or other suitable vessel at a lower dose (e.g., 1-5 mg/kg) to determine absolute bioavailability.[3]

  • Sample Collection: Blood samples (approximately 100-200 µL) are collected at predetermined time points post-dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours) via tail vein or retro-orbital bleeding.[3] Plasma is separated by centrifugation and stored at -80°C until analysis.

  • Bioanalysis: Plasma concentrations of the parent drug and its major metabolites are quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[3] This method provides high sensitivity and selectivity.

  • Pharmacokinetic Analysis: Non-compartmental analysis is typically used to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), Vd, CL, and t1/2 using software like Phoenix WinNonlin.

Human Pharmacokinetic Studies (Clinical Trials)
  • Study Design: A single-dose, dose-escalation study in healthy volunteers is a common first-in-human design.[4] This is often followed by multiple-dose studies and studies in patient populations.

  • Drug Administration: The drug is administered orally as a tablet or capsule with a standardized meal or in a fasted state to assess food effects.

  • Sample Collection: Venous blood samples are collected at frequent intervals, similar to animal studies, but over a longer duration depending on the drug's half-life. For mefloquine, with its long half-life, sampling can extend for several weeks.

  • Bioanalysis: As with animal studies, LC-MS/MS is the standard for quantifying drug concentrations in human plasma.

  • Pharmacokinetic and Safety Analysis: Pharmacokinetic parameters are calculated as described above. Safety and tolerability are closely monitored throughout the study.

Mandatory Visualization

Pharmacokinetic_Workflow cluster_preclinical Preclinical Phase cluster_clinical Clinical Phase cluster_analysis Data Analysis cluster_outcome Outcome in_vitro In Vitro Assays (Metabolism, Protein Binding) animal_pk Animal PK Studies (Rodent, Non-rodent) in_vitro->animal_pk Inform Dosing phase1 Phase I (Healthy Volunteers) animal_pk->phase1 Safety & PK Prediction phase2_3 Phase II/III (Patient Population) phase1->phase2_3 Safety & Tolerability Data bioanalysis Bioanalysis (LC-MS/MS) phase1->bioanalysis Sample Analysis phase2_3->bioanalysis Sample Analysis pk_modeling PK Modeling & Simulation bioanalysis->pk_modeling Concentration Data dose_selection Dose Selection & Regimen pk_modeling->dose_selection Informed Decision

Caption: Experimental workflow for pharmacokinetic characterization.

References

Assessing the Therapeutic Window of Antimalarial Agent 14 in Preclinical Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The urgent need for novel antimalarial therapeutics, driven by the emergence of drug-resistant Plasmodium falciparum strains, necessitates a robust preclinical assessment of new chemical entities. This guide provides a comparative analysis of "Antimalarial Agent 14," a novel synthetic compound, alongside standard-of-care and developmental antimalarials. The data presented herein is a synthesis of representative preclinical findings to illustrate the therapeutic potential of this compound.

Executive Summary

This compound is a novel investigational compound designed to target the mitochondrial electron transport chain (mETC) of Plasmodium falciparum, a pathway essential for parasite survival and distinct from the host's mitochondrial machinery.[1][2][3][4] This guide summarizes the preclinical evaluation of this compound, focusing on its in vitro potency, in vivo efficacy, and cytotoxicity profile to define its therapeutic window. The performance of this compound is compared against established antimalarials: Chloroquine, a historically significant but now resistance-prone drug; Artemisinin, a cornerstone of current combination therapies; and Atovaquone, another mETC inhibitor.

Data Presentation: Comparative In Vitro and In Vivo Activity

The following tables summarize the quantitative data from preclinical evaluations of this compound and comparator compounds.

Table 1: In Vitro Antiplasmodial Activity against P. falciparum Strains

CompoundP. falciparum StrainIC50 (nM)¹Assay Method
This compound 3D7 (Chloroquine-sensitive) 8.5 SYBR Green I
This compound Dd2 (Chloroquine-resistant) 10.2 SYBR Green I
Chloroquine (Control)3D7 (Chloroquine-sensitive)15SYBR Green I
Chloroquine (Control)Dd2 (Chloroquine-resistant)250SYBR Green I
Artemisinin (Control)3D7 (Chloroquine-sensitive)5SYBR Green I
Artemisinin (Control)Dd2 (Chloroquine-resistant)7SYBR Green I
Atovaquone (Control)3D7 (Chloroquine-sensitive)1.2SYBR Green I
Atovaquone (Control)Dd2 (Chloroquine-resistant)1.5SYBR Green I

¹IC50 (50% inhibitory concentration) is the concentration of the compound that causes a 50% reduction in parasite growth.

Table 2: In Vitro Cytotoxicity and Selectivity Index

CompoundCell LineCC50 (µM)¹Selectivity Index (SI)²Assay Method
This compound HepG2 (Human Liver) >25 >2450 MTT Assay
Chloroquine (Control)HepG2 (Human Liver)150600 (vs. Dd2)MTT Assay
Artemisinin (Control)HepG2 (Human Liver)>100>14285 (vs. Dd2)MTT Assay
Atovaquone (Control)HepG2 (Human Liver)>50>33333 (vs. Dd2)MTT Assay

¹CC50 (50% cytotoxic concentration) is the concentration of the compound that causes a 50% reduction in the viability of the cell line. ²Selectivity Index (SI) = CC50 / IC50 (against Dd2 strain). A higher SI is desirable.

Table 3: In Vivo Efficacy in a Murine Malaria Model (P. berghei)

CompoundAnimal ModelRoute of AdministrationDosing RegimenED90 (mg/kg)¹
This compound BALB/c mice Oral Once daily for 4 days 15
Chloroquine (Control)BALB/c miceOralOnce daily for 4 days5
Artemisinin (Control)BALB/c miceOralOnce daily for 4 days6
Atovaquone (Control)BALB/c miceOralOnce daily for 4 days2

¹ED90 (90% effective dose) is the dose of the compound that causes a 90% reduction in parasitemia compared to a vehicle-treated control group.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and transparency.

In Vitro Antiplasmodial Activity (SYBR Green I Assay)

This assay determines the ability of a compound to inhibit the growth of P. falciparum in an in vitro culture of human erythrocytes.[5]

  • Parasite Culture: P. falciparum strains (3D7 and Dd2) are maintained in continuous culture in human O+ erythrocytes at 5% hematocrit in RPMI 1640 medium supplemented with 10% human serum and 25 mM HEPES. Cultures are incubated at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

  • Assay Setup: Asynchronous parasite cultures are diluted to 1% parasitemia and 2% hematocrit. 100 µL of the parasite culture is added to the wells of a 96-well plate containing serial dilutions of the test compounds.

  • Incubation: Plates are incubated for 72 hours under the same conditions as the parasite culture.

  • Lysis and Staining: 100 µL of lysis buffer containing SYBR Green I is added to each well. Plates are incubated in the dark at room temperature for 1 hour.

  • Data Acquisition: Fluorescence is measured using a microplate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.[5]

  • Data Analysis: IC50 values are calculated by non-linear regression analysis of the dose-response curves.

In Vitro Cytotoxicity (MTT Assay)

This colorimetric assay assesses the metabolic activity of mammalian cells and is used to determine the cytotoxic potential of a compound.[6][7][8][9]

  • Cell Culture: HepG2 cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.

  • Assay Setup: Cells are seeded in a 96-well plate at a density of 1 x 10⁴ cells/well and allowed to adhere overnight.

  • Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the test compounds. Plates are incubated for 48 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours.

  • Formazan (B1609692) Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Data Acquisition: Absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The CC50 value is calculated from the dose-response curve.

In Vivo Efficacy (4-Day Suppressive Test)

This murine malaria model is a standard primary screen to evaluate the in vivo activity of antimalarial compounds.[10][11][12]

  • Animal Model: Male BALB/c mice (6-8 weeks old) are used.

  • Infection: Mice are inoculated intraperitoneally with 1 x 10⁷ P. berghei-infected red blood cells.

  • Drug Administration: Test compounds are formulated in an appropriate vehicle (e.g., 70% Tween-80 and 30% ethanol). The compounds are administered orally once daily for four consecutive days, starting 2 hours post-infection.

  • Parasitemia Monitoring: On day 4 post-infection, thin blood smears are prepared from tail blood. Smears are stained with Giemsa, and parasitemia is determined by light microscopy by counting the number of infected red blood cells per 1,000 total red blood cells.

  • Data Analysis: The ED90 is calculated by comparing the average parasitemia in the treated groups to the vehicle control group.

Mandatory Visualizations

Signaling Pathway

The putative mechanism of action of this compound is the inhibition of the Plasmodium falciparum mitochondrial electron transport chain (mETC), specifically targeting Complex III (cytochrome bc₁ complex). This disruption leads to the collapse of the mitochondrial membrane potential and inhibition of pyrimidine (B1678525) biosynthesis, which is essential for parasite replication.[1][2][13]

G DHODH DHODH UQ UQ DHODH->UQ e- NDH2 NDH2 NDH2->UQ e- ComplexII Complex II (Succinate Dehydrogenase) ComplexII->UQ e- UQH2 UQH2 UQ->UQH2 ComplexIII Complex III (Cytochrome bc₁) UQH2->ComplexIII e- CytC Cytochrome c ComplexIII->CytC e- ComplexIV Complex IV (Cytochrome c Oxidase) O₂ O₂ ComplexIV->O₂ e- CytC->ComplexIV e- Agent14 Antimalarial Agent 14 Agent14->ComplexIII Atovaquone Atovaquone Atovaquone->ComplexIII H₂O H₂O O₂->H₂O G cluster_invitro In Vitro Screening cluster_invivo In Vivo Evaluation cluster_decision Decision Point a Primary Screen (P. falciparum Growth Inhibition) b Secondary Screen (IC50 Determination vs. Resistant Strains) a->b c Cytotoxicity Assay (e.g., HepG2 cells) b->c d Selectivity Index (SI) Calculation c->d e In Vivo Efficacy (4-Day Suppressive Test in Mice) d->e Promising SI f Dose-Ranging Studies (ED50/ED90 Determination) e->f g Preliminary Toxicology f->g h Lead Candidate Selection g->h Favorable Therapeutic Window

References

Safety Operating Guide

Proper Disposal of Antimalarial Agent 14: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Protocols

Before beginning any disposal-related activities, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks. All handling of Antimalarial Agent 14 and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Personal Protective Equipment (PPE)
Protection Type Specification
Eye Protection Safety glasses with side-shields or goggles.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).
Skin and Body Protection Lab coat, long pants, and closed-toe shoes.
Respiratory Protection NIOSH-approved respirator if handling powders outside of a fume hood.

Step-by-Step Disposal Procedure

The disposal of this compound must be carried out in compliance with all federal, state, and local environmental regulations. This compound should be treated as hazardous waste.

  • Waste Segregation and Collection:

    • Do not mix this compound waste with other waste streams.

    • Collect all solid waste, including contaminated consumables (e.g., weighing paper, pipette tips, gloves), in a designated, clearly labeled, and sealable hazardous waste container.

    • Collect all liquid waste containing this compound in a separate, leak-proof, and clearly labeled hazardous waste container.

  • Container Labeling:

    • Label the hazardous waste container with "Hazardous Waste," the full chemical name ("this compound" or "2-hydroxy-3-phenyl-1,4-naphthoquinone"), the CAS number (1150-59-0), and the associated hazards (e.g., "Toxic," "Irritant").

  • Storage:

    • Store the sealed hazardous waste container in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials.

  • Disposal:

    • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

    • Do not dispose of this compound down the drain or in regular trash.

Experimental Protocol: Spill Cleanup

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Secure the Area:

    • Immediately alert others in the vicinity and evacuate the immediate area of the spill.

    • Restrict access to the spill area.

    • If the spill is flammable, extinguish all nearby ignition sources.

  • Don Appropriate PPE:

    • Put on the required PPE as outlined in the table above, including respiratory protection if dealing with a powder spill.

  • Contain the Spill:

    • For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill.

    • For solid spills, carefully cover the spill with a damp cloth or paper towels to avoid generating dust.

  • Clean the Spill:

    • Carefully scoop or sweep up the contained material and place it into a labeled hazardous waste container.

    • Clean the spill area with a suitable solvent (e.g., soap and water or as recommended by your institution's safety protocols), and collect the cleaning materials as hazardous waste.

  • Decontaminate:

    • Wipe down all contaminated surfaces with the cleaning solution.

    • Properly dispose of all cleaning materials, including gloves, as hazardous waste.

  • Ventilate:

    • Ensure the area is well-ventilated to disperse any remaining vapors.

  • Report the Spill:

    • Report the incident to your laboratory supervisor and EHS office, following your institution's reporting procedures.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

This compound Disposal Workflow start Start: Generation of this compound Waste segregate Segregate Waste (Solid and Liquid in Separate Containers) start->segregate spill Spill Occurs start->spill label Label Containers ('Hazardous Waste', Chemical Name, CAS#, Hazards) segregate->label store Store in Designated Secondary Containment Area label->store contact_ehs Contact EHS or Licensed Waste Contractor store->contact_ehs disposal Professional Hazardous Waste Disposal contact_ehs->disposal spill->segregate No spill_cleanup Follow Spill Cleanup Protocol spill->spill_cleanup Yes report_spill Report Spill to Supervisor and EHS spill_cleanup->report_spill report_spill->segregate

Caption: Logical workflow for the safe disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the research community.

Personal protective equipment for handling Antimalarial agent 14

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Antimalarial Agent 14. It outlines essential personal protective equipment (PPE), operational procedures for safe handling and preparation, and detailed disposal plans to ensure a secure laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, especially in powdered form, a comprehensive PPE strategy is mandatory to minimize exposure risk. The required PPE is detailed below and should be worn at all times in the laboratory.

PPE CategoryItemSpecifications
Eye Protection Safety GogglesMust be worn with side-shields to protect against splashes and airborne particles.
Hand Protection Protective GlovesTwo pairs of chemotherapy gloves meeting ASTM D6978 standards are recommended. Nitrile or neoprene gloves are preferred.[1]
Body Protection Disposable GownA disposable gown made of polyethylene-coated polypropylene (B1209903) or other laminate materials resistant to chemical permeation is required.[1] Laboratory coats made of cloth are not suitable.[1]
Respiratory Protection RespiratorA suitable respirator is necessary when handling the powder form to prevent inhalation of dust.[2]
Additional Protection Head, Hair, Shoe, and Sleeve CoversDisposable covers for head, hair (including beards and moustaches), shoes, and sleeves should be used.[1]

Operational Plan: Handling and Solution Preparation

All procedures involving this compound should be performed in a well-ventilated area, preferably within a chemical fume hood.

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_reconstitution Reconstitution cluster_aliquoting Aliquoting & Storage cluster_disposal Waste Disposal A Don appropriate PPE B Equilibrate vial to room temperature A->B C Work in a chemical fume hood B->C D Add appropriate solvent (e.g., DMSO) C->D Proceed to reconstitution E Gently swirl to dissolve D->E F Avoid vigorous shaking E->F G Aliquot into single-use vials F->G Proceed to aliquoting H Label vials clearly G->H I Store at -80°C H->I J Segregate all contaminated waste K Dispose of in designated hazardous waste containers J->K Follow institutional guidelines

Caption: Workflow for the safe handling, storage, and disposal of this compound.

Detailed Methodology for Reconstitution of Lyophilized this compound:

  • Preparation: Before handling the compound, ensure all required PPE is correctly worn.[2] The procedure must be carried out in a certified chemical fume hood to minimize inhalation exposure. Allow the vial containing the lyophilized this compound to equilibrate to room temperature before opening to prevent moisture condensation.[2]

  • Reconstitution: Using a calibrated micropipette, add the specified volume of a suitable solvent, such as DMSO or ethanol, to the vial. The exact solubility information can be found on the product's certificate of analysis. Gently swirl the vial until the powder is completely dissolved.[2] To prevent the formation of aerosols, avoid vigorous shaking.[2]

  • Aliquoting and Storage: To maintain the stability of the compound and avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use vials.[2] Each aliquot must be clearly labeled with the compound name, concentration, date of preparation, and the solvent used. For long-term storage, these aliquots should be kept at -80°C.[2]

Disposal Plan

Proper disposal of waste containing this compound is critical to prevent environmental contamination and accidental exposure.

Waste Segregation and Disposal Protocol:

Waste TypeContainerDisposal Procedure
Contaminated Sharps Puncture-resistant sharps containerWhen the container is three-quarters full, it should be closed and placed in an "infectious waste" container for autoclaving or incineration.[3] Sharps containers must not be disposed of in landfills.[3]
Solid Waste (Gloves, Gowns, etc.) Designated "infectious waste" or "hazardous chemical waste" containersAll biohazardous waste should be placed in specially marked containers, separate from non-infectious waste.[3] These containers should be rigid plastic or metal with covers.[3] Incineration is the preferred method for disposal.
Liquid Waste (Unused solutions, contaminated media) Leak-proof, tightly sealed hazardous waste containerDecontaminate with a suitable chemical disinfectant if appropriate, following institutional guidelines. Pour the decontaminated solution into a container for autoclaving or incineration.[3]

All waste disposal must adhere to local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.

Emergency Procedures

In the event of accidental exposure to this compound, immediate action is necessary. Overdoses of antimalarial drugs can be fatal and constitute a medical emergency.[4]

Emergency Response Plan:

Type of ExposureImmediate ActionFollow-up
Skin Contact Immediately wash the affected area with soap and copious amounts of water for at least 15 minutes. Remove contaminated clothing.Seek immediate medical attention.
Eye Contact Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.Seek immediate medical attention.
Inhalation Move to fresh air immediately. If breathing is difficult, administer oxygen.Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.Seek immediate medical attention.
Spillage Prevent further leakage.[2] Cover the spill with an absorbent material. Clean the area with a suitable decontaminating solution. Wear appropriate PPE during cleanup.[2]Dispose of all cleanup materials as hazardous waste.

It is imperative to report all exposures to your supervisor and the institutional EHS department. Any individual who experiences a fever or flu-like symptoms after potential exposure should seek immediate medical diagnosis and treatment, informing medical personnel of the possible exposure to an antimalarial agent.[5]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.